molecular formula C9H12N2O4 B7853312 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS No. 869116-51-8

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Cat. No.: B7853312
CAS No.: 869116-51-8
M. Wt: 212.20 g/mol
InChI Key: JNZGHWBZWCEXEJ-VOTSOKGWSA-N
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Description

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZGHWBZWCEXEJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184148
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869116-51-8, 1187-34-4
Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
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Record name 1187-34-4
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Record name Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a reactive intermediate with potential applications in synthetic and medicinal chemistry. Drawing from available scientific literature, this document details its structure, synthesis, and known characteristics to support further research and development.

Introduction: A Molecule of Interest in Heterocyclic Synthesis

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a specialized organic compound characterized as a "push-pull" olefin. This structural feature, where an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamoyl) are conjugated through a double bond, imparts unique reactivity. Its primary documented role is as a key intermediate in the synthesis of uracil derivatives, which are foundational structures in numerous biologically active compounds, including antiviral and anticancer agents[1]. The stereochemistry of the molecule, particularly the E/Z isomerism around the carbon-carbon double bond, is a critical aspect of its chemical behavior, with the E-isomer being the thermodynamically favored product in its reported synthesis[1].

Physicochemical and Structural Properties

The fundamental properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are summarized below. It is important to note that while some data is available for this specific compound, other properties are inferred from closely related analogs.

PropertyValueSource(s)
CAS Number 1187-34-4[2][3]
Molecular Formula C9H12N2O4[2][4]
Molecular Weight 212.2 g/mol [2]
Melting Point 116°C[2]
Appearance Powder or liquid[4]
Purity Typically >97%[4]

Structural Isomerism: A key feature of this molecule is its existence as E and Z isomers. The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate stereoselectively yields the E-isomer[1]. The Z-isomer can be formed through photochemical irradiation, but it thermally and spontaneously reverts to the more stable E-isomer[1]. This isomerization is a classic example of the dynamic behavior of push-pull olefins and can be monitored using spectroscopic techniques[1].

Synthesis and Reaction Chemistry

The primary reported synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. This method is highly stereoselective, yielding exclusively the E-isomer[1].

Detailed Synthetic Protocol:

  • To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

  • Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Upon completion of the reaction, cool the mixture and concentrate it using a rotary evaporator.

  • Add ether to the concentrated residue and store in a refrigerator for 12 hours to induce precipitation.

  • Collect the resulting white powder by filtration and recrystallize from a chloroform/ether mixture to yield the pure E-isomer[1].

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 Ethyl (2-cyanoacetyl)carbamate Condition1 Solvent: Chloroform Reactant1->Condition1 Reactant2 Ethyl Orthoformate Reactant2->Condition1 Reactant3 Acetic Anhydride (Solvent/Reagent) Reactant3->Condition1 Condition2 Reflux at 80°C Condition1->Condition2 Condition3 2 hours under N2 Condition2->Condition3 Workup1 Concentration (Rotary Evaporator) Condition3->Workup1 Workup2 Precipitation with Ether Workup1->Workup2 Workup3 Recrystallization (Chloroform/Ether) Workup2->Workup3 Product E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Workup3->Product

Isomerization Dynamics:

Isomerization_Diagram E_Isomer E-Isomer (Thermodynamically Stable) Z_Isomer Z-Isomer (Less Stable) E_Isomer->Z_Isomer UV Irradiation (254 nm) Z_Isomer->E_Isomer Thermal (spontaneous)

Analytical Characterization

Spectroscopic analysis is crucial for confirming the structure and stereochemistry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The E-isomer has been characterized by 1H and 13C NMR spectroscopy. The vinyl proton of the E-isomer shows a characteristic resonance at δ 8.17 ppm in the 1H NMR spectrum[1].

Infrared (IR) Spectroscopy and Mass Spectrometry: While specific IR and mass spectra for this compound are not readily available in the searched literature, characteristic peaks can be predicted. For a related compound, ethyl N-{(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl}carbamate, characteristic IR peaks were observed at 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O carbamate), and 1680 cm⁻¹ (C=O acryloyl)[5]. Similar peaks would be expected for the title compound. Mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.

Pharmacological Profile and Toxicological Considerations

Potential Applications in Drug Development: The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as an intermediate for uracil derivatives suggests its potential utility in medicinal chemistry[1]. Uracil analogs are a well-established class of compounds with diverse biological activities. Furthermore, the carbamate functional group is a common motif in drug design, often used as a stable bioisostere for esters and amides[5].

Toxicology: There is no specific toxicological data available for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in the reviewed literature. However, the broader class of carbamates includes compounds with a wide range of toxicities. Many carbamates are known to act as acetylcholinesterase inhibitors, a mechanism of action shared with organophosphate insecticides[6]. This inhibition is typically reversible[6].

Given the lack of specific data, this compound should be handled with care, following standard laboratory safety procedures. A safety data sheet indicates that it should be stored in a tightly closed container in a dry, cool, and well-ventilated place[2]. Standard personal protective equipment, including gloves and safety goggles, should be worn when handling[2].

Conclusion and Future Directions

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a reactive intermediate with a well-defined synthesis and interesting stereochemical properties. Its role as a precursor to uracil derivatives points towards potential applications in the development of novel therapeutic agents. However, a comprehensive understanding of its chemical and biological properties is currently limited.

Future research should focus on:

  • A thorough characterization of its physicochemical properties.

  • Detailed spectroscopic analysis, including IR and mass spectrometry.

  • Exploration of its reactivity in various organic transformations.

  • Investigation of its biological activities and pharmacological profile, particularly in the context of heterocyclic synthesis.

  • A comprehensive toxicological evaluation to establish a clear safety profile.

This technical guide provides a foundational understanding of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate based on the currently available scientific literature, with the aim of facilitating further research and application of this intriguing molecule.

References

  • ChemicalBook. (2023). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE - Safety Data Sheet.
  • ITW LLC & Co. KG. (2017). Safety Data Sheet Cyanacrylate Adhesive.
  • MolPort. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Henkel Loctite Ireland Ltd. (2005). Material Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl 2-cyanoacrylate.
  • Teo, T., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology and Applied Pharmacology, 441, 115984.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
  • ChemicalBook. (n.d.). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE CAS 1187-34-4.
  • Vulcanchem. (n.d.). ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate.
  • Lin, S.-T., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140.
  • Palma-López, D. J., et al. (2020).
  • Amadis Chemical Co., Ltd. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS NO.1187-34-4.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem Compound Database.
  • Jain, I., & Malik, P. (2022). CO2‐Based Carbamate Synthesis Utilizing Reusable Polymer‐Supported DBU. ChemistryOpen, 11(5), e202200031.
  • Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate 98%.
  • MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Ibragimova, M. I., et al. (2021). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. ResearchGate.
  • Zimmerli, B., & Schlatter, J. (1991). Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 325-350.
  • Royal Society of Chemistry. (2014). Contents.
  • ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3.
  • Spectrum Chemical. (2012). ethyl 2-cyanoacrylate.
  • Lotti, M. (2017). Carbamate Toxicity. StatPearls.
  • Wang, B.-L., et al. (2008). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate.
  • NIST. (n.d.). 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 1H NMR spectrum.
  • MinistryOfMaterial.com. (n.d.). Ethyl N-(2-Cyano-3-ethoxyacryloyl)carbamate.
  • Wikipedia. (n.d.). Ethyl cyanoacrylate.
  • NIST. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook.
  • ChemBK. (2024). Ethyl 2-cyano-3-ethoxyacrylate.
  • de la Cruz-Cruz, J. I., et al. (2018). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder.
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,....
  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6461-6471.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern.
  • ChemicalBook. (n.d.). ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate | 1215849-96-9.

Sources

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document delves into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a precursor for pharmacologically active molecules, particularly uracil derivatives.

Chemical Identity and Structural Elucidation

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional organic compound. Its systematic IUPAC name is ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate . A synonymous and frequently used IUPAC name is ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate .[1]

This compound is registered under the CAS Number 1187-34-4 .[1] Its molecular formula is C₉H₁₂N₂O₄ , corresponding to a molecular weight of 212.21 g/mol .[1]

The structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is characterized by a "push-pull" olefin system, where an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamoyl) are conjugated through a carbon-carbon double bond. This electronic arrangement imparts unique chemical reactivity and spectroscopic properties to the molecule.

Table 1: Chemical Identifiers and Properties

IdentifierValue
Preferred IUPAC Name ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
Synonymous IUPAC Name ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate[1]
CAS Number 1187-34-4[1]
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.21 g/mol [1]
SMILES CCOC=C(C#N)C(=O)NC(=O)OCC[1]
InChIKey JNZGHWBZWCEXEJ-UHFFFAOYSA-N[1]

Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction. The primary starting materials are ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate, with acetic anhydride serving as a crucial reagent. This method predominantly yields the E-isomer of the target compound.[2]

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Materials:

  • Ethyl (2-cyanoacetyl)carbamate

  • Ethyl orthoformate

  • Acetic anhydride

  • Chloroform

  • Ether

Procedure:

  • To a solution of ethyl (2-cyanoacetyl)carbamate (1 equivalent) and acetic anhydride in chloroform, add ethyl orthoformate (2 equivalents).

  • Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Add ether to the concentrated residue and store in a refrigerator for 12 hours to facilitate precipitation.

  • Collect the resulting white powder by filtration.

  • Recrystallize the crude product from a chloroform/ether solvent system to yield pure E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Synthesis Workflow

cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A Ethyl (2-cyanoacetyl)carbamate E Reflux at 80°C, 2h, N2 atm A->E B Ethyl orthoformate B->E C Acetic anhydride C->E D Chloroform (solvent) D->E F Rotary Evaporation E->F G Precipitation with Ether F->G H Filtration G->H I Recrystallization (Chloroform/Ether) H->I J E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate I->J

Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Physicochemical Properties and Spectroscopic Characterization

The "push-pull" electronic nature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate leads to interesting chemical properties, most notably its ability to undergo E/Z isomerization upon exposure to ultraviolet light. The E-isomer is the thermodynamically more stable form, and the Z-isomer, formed under UV irradiation, spontaneously and irreversibly reverts to the E-isomer.[2]

Spectroscopic Data

The structural identity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate [2]

Technique Observed Peaks/Signals
¹H NMR δ 8.17 (vinyl proton)
¹³C NMR Characteristic peaks for sp²-hybridized carbons of the C=C bond.
IR (thin film) 2227 cm⁻¹ (C≡N), 1774 cm⁻¹, 1689 cm⁻¹ (C=O)
Mass Spec. (EI) m/z 212 (M⁺), 118, 88, 74, 57
HRMS (EI) m/z calculated for C₉H₁₂N₂O₄: 212.0797, found: 212.0801

Applications in Drug Development: A Precursor to Uracil Derivatives

A significant application of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in medicinal chemistry is its role as a key intermediate in the synthesis of uracil derivatives.[2] Uracil and its analogues are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, and antioxidant properties.[3][4][5]

Notably, this compound serves as a precursor for the synthesis of derivatives of 5-Fluorouracil, a well-established antitumor agent.[2] The ability to readily synthesize substituted uracils from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate provides a valuable platform for the discovery of novel drug candidates with potentially enhanced efficacy and reduced side effects.

The general synthetic strategy involves the cyclization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate or its derivatives to form the pyrimidine ring characteristic of uracils.

Synthetic Pathway to Uracil Derivatives

cluster_bioactivity Potential Biological Activities A Ethyl (2-cyano-3-ethoxyacryloyl)carbamate B Cyclization Reaction A->B Precursor C Substituted Uracil Derivatives B->C Product D Anticancer C->D E Antiviral C->E F Antimicrobial C->F G Antioxidant C->G

Role as a precursor to bioactive uracil derivatives.

The diverse biological activities of uracil derivatives underscore the importance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a starting material in drug discovery programs. For instance, modifications at various positions of the uracil ring can lead to compounds with potent and selective inhibitory activity against key enzymes in viral replication or cancer cell proliferation.[5][6]

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a valuable and versatile chemical entity with well-defined synthetic routes and spectroscopic characteristics. Its primary significance for the drug development community lies in its utility as a key intermediate for the synthesis of a wide array of uracil derivatives. The established link to the synthesis of analogues of the anticancer drug 5-Fluorouracil, coupled with the broad spectrum of biological activities associated with uracil-based compounds, positions Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a compound of high interest for further exploration in medicinal chemistry and the development of novel therapeutics.

References

  • El-serwy, W. S., El-sayed, W. A., Ali, O. M., & El-Toumy, S. A. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 991-1010. [Link]

  • Sung, K.-S., Lin, Y.-C., Huang, P.-M., Zhuang, B.-R., Sung, R., & Wu, R.-R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]

  • Dutta, S., Das, S., & Franco, C. F. (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 25(22), 3235-3245. [Link]

  • Pałasz, A. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 55-73. [Link]

  • Srivastava, A., & Singh, R. K. (2002). Synthesis and biological activities of novel 5-(2-acylethynyl)uracils. Journal of Medicinal Chemistry, 45(14), 3094-3100. [Link]

  • Molbase. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4): Synthesis, Isomerization Dynamics, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4), a highly functionalized "push-pull" olefin. We delve into its stereoselective synthesis, detailed physicochemical and spectroscopic properties, and its unique, well-characterized photo- and thermo-isomerization dynamics. This behavior establishes the compound as a prototype for molecular switches. Furthermore, its utility as a versatile intermediate for the synthesis of complex heterocyclic molecules, particularly uracil derivatives, is explored, highlighting its significance for researchers in medicinal chemistry and drug development.

Introduction and Significance

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound recognized for its unique electronic and structural properties. Classified as a push-pull olefin, its double bond is electronically polarized by an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and acryloylcarbamate), leading to a low rotational barrier and distinct reactivity. This compound serves as a valuable precursor and building block in synthetic organic chemistry. Its most notable application is as a key intermediate in multi-component reactions (MCRs) for the synthesis of uracil derivatives, which are foundational structures for various therapeutic agents, including the effective antitumor agent 5-Fluorouracil[1]. The study of this molecule provides critical insights into reaction mechanisms, stereochemistry, and the design of molecular-level functional devices[1].

Physicochemical and Spectroscopic Profile

The structural identity and properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are well-defined by its chemical formula, C9H12N2O4, and a molecular weight of approximately 212.2 g/mol [2]. Its characterization relies on standard analytical techniques, with NMR spectroscopy being particularly insightful.

Table 1: Core Properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

PropertyValueSource(s)
CAS Number 1187-34-4[2]
Molecular Formula C9H12N2O4[2]
Molecular Weight 212.205 g/mol [2]
IUPAC Name Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate[2]
SMILES CCOC=C(C#N)C(=O)NC(=O)OCC[2]
Spectroscopic Insights

Spectroscopic analysis confirms the exclusive formation of the E-isomer during synthesis.

  • ¹H NMR: The vinyl proton of the E-isomer displays a characteristic resonance at δ 8.17[1].

  • ¹³C NMR: A significant chemical shift difference (ΔδC=C) of 85.83 ppm between the two sp²-hybridized carbons of the olefinic bond confirms the strong electronic polarization characteristic of a push-pull system[1][3].

  • NOESY: Nuclear Overhauser Effect Spectroscopy provides definitive proof of the E-configuration. A correlation is observed between the vinyl proton (δ 8.17) and both the imide proton (δ 9.12) and the methylene protons of the ester group (δ 4.39). Crucially, no correlation is seen with the methylene protons of the vinyl ether (δ 4.12), which would be expected for the Z-isomer[1].

Stereoselective Synthesis

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction that yields exclusively the E-isomer. This process demonstrates precise control over the geometric outcome, which is critical for its subsequent use in complex syntheses.

The core reaction involves the condensation of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate. Acetic anhydride is a crucial component in this reaction, serving both as a catalyst and a dehydrating agent to drive the reaction equilibrium towards the product by removing the ethanol byproduct. The reflux conditions provide the necessary activation energy for the condensation to proceed efficiently.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions R1 Ethyl (2-cyanoacetyl)carbamate C1 Acetic Anhydride Product E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate R1->Product Condensation R2 Ethyl Orthoformate R2->Product Condensation C1->Product Catalyst & Dehydrating Agent C2 Chloroform (Solvent) C3 Reflux (2 hours)

Caption: Synthesis workflow for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of the E-isomer with a reported yield of 75%[1].

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (2-cyanoacetyl)carbamate (1 equiv.) in chloroform.

  • Addition of Reagents: Add ethyl orthoformate (1 equiv.) and acetic anhydride to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Isomerization Dynamics: A Molecular Switch

A defining characteristic of this molecule is its ability to function as a molecular switch, undergoing a reversible isomerization between its E and Z forms under specific stimuli[1].

  • E to Z Isomerization: This transformation is driven by ultraviolet (UV) light. Irradiation of the E-isomer at a wavelength of 254 nm for two hours results in approximately 40% conversion to the Z-isomer[1][3].

  • Z to E Isomerization: The reverse process occurs spontaneously and irreversibly via a thermal pathway. The Z-isomer, being less stable, reverts entirely back to the more stable E-isomer. This process is faster at higher temperatures but proceeds readily even at room temperature over a couple of days[1].

This light-activated switching and thermal reversion cycle makes it a valuable model for developing optical data storage systems and other laser-addressable devices[1].

Isomerization_Cycle E_Isomer E-Isomer (Thermodynamically Stable) Z_Isomer Z-Isomer (Metastable) E_Isomer->Z_Isomer UV light (254 nm) (Photoisomerization) Z_Isomer->E_Isomer Heat (Δ) (Spontaneous & Irreversible Thermal Isomerization)

Caption: Photo- and thermo-induced isomerization cycle of the title compound.

Thermodynamic Insights

The kinetics of the irreversible thermal isomerization from Z to E have been determined, providing deep insight into the mechanism.

Table 2: Activation Parameters for Z → E Isomerization

ParameterValueSource(s)
Activation Energy (Ea) 19.6 kcal mol⁻¹[1][3]
Enthalpy of Activation (ΔH‡) 19.0 kcal mol⁻¹[1][3]
Entropy of Activation (ΔS‡) -17.5 cal K⁻¹ mol⁻¹[1][3]
Gibbs Free Energy (ΔG‡) 24.4 kcal mol⁻¹[1][3]

The significantly negative entropy of activation (ΔS‡) is a key finding. It indicates that the transition state of the isomerization is much more ordered and possesses greater charge separation than the ground state of the Z-isomer[1][3]. This supports the "push-pull" model, where rotation around the central C=C bond involves a highly polarized, zwitterionic-like transition state.

Reactivity and Potential Applications

The rich functionality of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it a versatile building block for organic synthesis.

  • Heterocycle Synthesis: As previously noted, it is a key precursor for uracil derivatives, which are of significant interest in medicinal chemistry[1]. The molecule's array of electrophilic and nucleophilic sites allows for controlled cyclization reactions.

  • Multi-Component Reactions (MCRs): The compound is an ideal substrate for MCRs, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single pot.

  • Carbamate Chemistry: The carbamate group itself is a crucial functional group in many pharmaceuticals and agrochemicals, acting as a stable bioisostere for esters or amides[4]. While the specific biological activity of the title compound is not extensively documented, its carbamate moiety suggests potential applications in the design of enzyme inhibitors, such as protease or cholinesterase inhibitors[4][5][6]. The mechanism of action for many carbamates involves the reversible carbamylation of acetylcholinesterase, an enzyme critical for nerve function[7].

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The following information is summarized from available Safety Data Sheets (SDS)[8].

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat. Avoid dust formation and inhalation of mist or vapors[8].

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen[8].

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[8].

    • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician[8].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[8].

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus[8].

  • Accidental Release: Evacuate personnel to a safe area. Prevent further leakage and avoid allowing the chemical to enter drains. Collect the spilled material in suitable, closed containers for disposal[8].

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple synthetic intermediate; it is a model compound for studying fundamental principles of stereoselectivity, reaction mechanisms, and molecular dynamics. Its straightforward and highly stereoselective synthesis produces the E-isomer, which exhibits fascinating and well-characterized photo- and thermo-isomerization, positioning it as a prototype for molecular switches. Its demonstrated utility as a precursor for medicinally relevant heterocyclic systems underscores its importance and potential for future applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically employ this versatile molecule in their work.

References

  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC 2005 (xiii) 131-140. Available from: [Link]

  • Molbase. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Available from: [Link]

  • Semantic Scholar. (2005, April 20). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Available from: [Link]

  • Crysdot LLC. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Available from: [Link]

  • PubChem - NIH. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183. Available from: [Link]

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Available from: [Link]

  • MOLBASE Encyclopedia. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. Available from: [Link]

  • PMC - NIH. Mechanism of action of organophosphorus and carbamate insecticides. Available from: [Link]

  • NCBI Bookshelf. Carbamate Toxicity - StatPearls. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Properties, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4), a key intermediate in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds of medicinal interest. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and safe handling.

Molecular Identity and Physicochemical Properties

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound characterized by its unique electronic structure. Its identity is established through a combination of spectroscopic and physical data.

PropertyValueReference(s)
IUPAC Name ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate[1]
CAS Number 1187-34-4[1]
Molecular Formula C₉H₁₂N₂O₄[2]
Molecular Weight 212.20 g/mol [2]
Melting Point 116 °C
Density 1.181 g/cm³
SMILES O=C(OCC)NC(/C=C(\C#N)/OCC)=O
Appearance White powder[3]

Synthesis and Stereochemistry

The primary synthetic route to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate. A notable feature of this synthesis is its high stereoselectivity.

Synthetic Protocol

The synthesis is typically carried out by refluxing ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[3] Another reported method utilizes acetonitrile as a solvent, which notably produces the E-isomer without the need for an acetic anhydride catalyst.[4]

Step-by-Step Synthesis (based on Sung et al., 2005): [3]

  • To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

  • Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Upon completion of the reaction, cool the mixture and concentrate it using a rotary evaporator.

  • Add ether to the concentrated mixture and store in a refrigerator for 12 hours to induce precipitation.

  • Collect the resulting white powder by filtration and recrystallize from a chloroform/ether mixture to yield the pure E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Synthesis cluster_reactants Reactants cluster_conditions Conditions Reactant_1 Ethyl (2-cyanoacetyl)carbamate Reaction_Step Condensation Reaction Reactant_1->Reaction_Step Reactant_2 Ethyl Orthoformate Reactant_2->Reaction_Step Condition_1 Acetic Anhydride Condition_1->Reaction_Step Catalyst/Solvent Condition_2 Reflux (80°C) Condition_2->Reaction_Step Temperature Product E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Reaction_Step->Product

Caption: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

The reaction exclusively yields the E-isomer, a consequence of the thermodynamic stability of this configuration where the bulkier ethoxy and carbamate groups are positioned to minimize steric hindrance.[3]

Chemical Properties and Reactivity: A "Push-Pull" Olefin

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is classified as a "push-pull" olefin. This structural motif consists of an electron-donating group (ethoxy) and an electron-withdrawing group (cyano and acryloylcarbamate) at opposite ends of a carbon-carbon double bond. This arrangement leads to a highly polarized π-system, influencing its chemical and physical properties.[3]

Isomerization

A key characteristic of this compound is its photoisomerization. The more stable E-isomer can be converted to the Z-isomer upon irradiation with ultraviolet light (e.g., at 254 nm).[3] Interestingly, the Z-isomer spontaneously and irreversibly reverts to the more stable E-isomer thermally.[3] The activation energy (Ea) for this Z to E isomerization has been determined to be 19.6 kcal/mol.[3]

Isomerization E_Isomer E-Isomer (More Stable) Z_Isomer Z-Isomer (Less Stable) E_Isomer->Z_Isomer UV Light (254 nm) Z_Isomer->E_Isomer Thermal (Spontaneous, Irreversible)

Caption: Isomerization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Reactivity in Heterocyclic Synthesis

The polarized nature of the double bond makes Ethyl (2-cyano-3-ethoxyacryloyl)carbamate a valuable precursor for the synthesis of heterocyclic compounds, particularly pyrimidine derivatives like 5-cyanouracils.

A multi-component reaction involving ethyl (2-cyanoacetyl)carbamate, ethyl orthoformate, and a primary amine in refluxing acetonitrile can directly yield 5-cyanouracils.[4] In this process, E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is formed as an intermediate.[4] The subsequent reaction with a primary amine leads to the formation of an enamine, which then undergoes an intramolecular cyclization to form the uracil ring.[4]

Uracil_Synthesis Intermediate E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Step1 Nucleophilic Substitution Intermediate->Step1 Amine Primary Amine (R-NH2) Amine->Step1 Enamine Enamine Intermediate Step2 Intramolecular Cyclization Enamine->Step2 Uracil 5-Cyanouracil Derivative Step1->Enamine Step2->Uracil

Caption: Reaction pathway to 5-cyanouracils.

This reactivity profile makes it a compound of interest for the synthesis of analogues of biologically active molecules like 5-fluorouracil, a widely used antitumor agent.[3]

Spectroscopic Characterization

The structure and stereochemistry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are confirmed through various spectroscopic techniques.

TechniqueDataReference(s)
¹H NMR The vinyl proton of the E-isomer shows a characteristic resonance at δ 8.17 ppm. Upon photoisomerization, the corresponding proton of the Z-isomer appears at δ 7.80 ppm. The disappearance of the peak at δ 7.80 and the reappearance of the peak at δ 8.17 upon standing in the dark confirms the thermal isomerization back to the E-isomer.[1]
¹³C NMR A key feature confirming the "push-pull" nature of the olefin is the large chemical shift difference (ΔδC=C) between the two sp²-hybridized carbons of the double bond, which is reported to be 85.83 ppm in CD₃CN. This significant polarization is characteristic of such systems.[1]
IR Expected characteristic peaks include C≡N stretching, C=O stretching for both the carbamate and acryloyl moieties, and C=C stretching.
MS The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and ethyl carbamate groups.

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is limited, related compounds such as cyanoacrylates are known to be irritants.

  • Eye Contact: May cause serious eye irritation.[5]

  • Skin Contact: May cause skin irritation.[5]

  • Inhalation: May cause respiratory irritation.[5]

Safe Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[5]

  • Skin Protection: Wear compatible chemical-resistant gloves.[2]

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage is often under refrigeration (2-8°C).

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized and stereochemically defined molecule with significant potential as a building block in medicinal chemistry. Its "push-pull" electronic nature governs its unique reactivity, particularly in the synthesis of heterocyclic systems like uracils. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404. [Link]

  • ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet: Cyanacrylate Adhesive. Retrieved from [Link]

  • Rosales-Hernández, M. C., et al. (2018). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Journal of Toxicology, 2018, 1–9. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Sung, K., Lin, M.-C., Huang, P.-M., Zhuang, B.-R., Sung, R., & Wu, R.-R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131–140. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Star-Brite. (2021, September 7). Cyanoacrylate Gel Adhesive Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyanoacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131-140.
  • Tintoll. (n.d.). Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyanoacetate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

  • Brown, D. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern. Doc Brown's Chemistry. Retrieved from [Link]

  • Miller, A. W., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PubMed Central. [Link]

  • ChemBK. (2024, April 9). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

  • Aresta, M., et al. (2007). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

Sources

A Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Versatile Intermediate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound recognized for its unique electronic properties and its utility as a synthetic intermediate. Characterized by its "push-pull" olefin structure, it exhibits intriguing photo- and thermo-responsive isomerism, positioning it as a model for molecular switches. Its primary application lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably uracil derivatives, which are foundational structures for various therapeutic agents, including the anticancer drug 5-Fluorouracil. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its applications in drug development, tailored for researchers and scientists in the field.

Molecular Identity and Physicochemical Properties

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional molecule incorporating a carbamate, a nitrile, and an acrylate moiety. Its systematic IUPAC name is ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate.[1] The key molecular identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.205 g/mol [1]
CAS Number 1187-34-4[1][2]
Melting Point 120 °C[2]
SMILES CCOC=C(C#N)C(=O)NC(=O)OCC[1]
InChIKey JNZGHWBZWCEXEJ-UHFFFAOYSA-N[1]

The defining feature of this molecule is its "push-pull" electronic system. The ethoxy group (EtO-) acts as an electron-donating group (the "push"), while the cyano (-CN) and acryloylcarbamate groups are strong electron-withdrawing groups (the "pull"). This electronic arrangement polarizes the central carbon-carbon double bond, imparting unique reactivity and spectroscopic characteristics.[3]

Stereochemistry and Isomerization: A Molecular Switch

The push-pull nature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate leads to a significant energy difference between its geometric isomers, with the E-isomer being substantially more stable.[3] The synthesis of the compound is highly stereoselective, yielding exclusively the E-isomer.[3]

Interestingly, the molecule can function as a prototype for a molecular switch, where isomerization between the E and Z forms is controlled by external stimuli:

  • E to Z Isomerization: This conversion is driven by ultraviolet (UV) light. Irradiation at 254 nm for two hours can convert approximately 40% of the E-isomer into the Z-isomer.[3]

  • Z to E Isomerization: The reverse process is a spontaneous and irreversible thermal reaction. The Z-isomer will thermally revert entirely back to the more stable E-isomer, even at room temperature.[3]

The kinetics of this thermal back-isomerization has been studied, providing insight into the transition state of the reaction.[3]

Thermodynamic ParameterValue
Activation Energy (Ea) 19.6 kcal mol⁻¹
Enthalpy of Activation (ΔH‡) 19.0 kcal mol⁻¹
Entropy of Activation (ΔS‡) -17.5 cal K⁻¹ mol⁻¹
Gibbs Free Energy of Activation (ΔG‡) 24.4 kcal mol⁻¹
(Source: ARKIVOC 2005 (xiii) 131-140)[3]

The negative entropy of activation (ΔS‡) is significant; it indicates that the transition state is more ordered than the ground state, suggesting a high degree of charge separation during the rotation around the C=C bond.[3]

G E_isomer E-Isomer (Thermodynamically Stable) Z_isomer Z-Isomer (Metastable) E_isomer->Z_isomer  UV Light (254 nm)   Z_isomer->E_isomer  Thermal Relaxation (Spontaneous)  

Caption: Photo- and thermo-driven isomerization cycle.

Synthesis Protocol

The synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction between ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate. Acetic anhydride serves as a crucial reagent in this process, likely acting as both a catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Workflow

Rationale: This procedure utilizes ethyl orthoformate as the source for the ethoxymethylidene group (=CH-OEt). The reaction with the active methylene compound, ethyl (2-cyanoacetyl)carbamate, is a condensation reaction. Acetic anhydride facilitates the reaction, and the reflux condition provides the necessary activation energy. The high stereoselectivity for the E-isomer is a notable outcome of this specific protocol.[3]

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 0.156 g) in chloroform (2 mL), add acetic anhydride (1 mL).

  • Addition of Orthoformate: Add ethyl orthoformate (2.0 mmol, 0.296 g) to the mixture.

  • Reaction Condition: Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate it using a rotary evaporator.

  • Precipitation: Add diethyl ether to the concentrated residue.

  • Crystallization: Allow the mixture to stand in a refrigerator for 12 hours to facilitate precipitation.

  • Isolation and Purification: Collect the resulting white powder by filtration and recrystallize it from a chloroform/ether solvent system to yield the pure E-isomer (Typical yield: 75%).[3]

G cluster_reactants Reactants cluster_process Process r1 Ethyl (2-cyanoacetyl)carbamate p1 Combine in Chloroform r1->p1 r2 Ethyl Orthoformate r2->p1 r3 Acetic Anhydride (Catalyst/Dehydrator) r3->p1 p2 Reflux at 80°C (2 hours) p1->p2 p3 Rotary Evaporation p2->p3 p4 Precipitation with Ether p3->p4 p5 Recrystallization p4->p5 product Pure E-Isomer Product (75% Yield) p5->product

Caption: Synthesis workflow for the target compound.

Applications in Medicinal Chemistry and Drug Development

While a niche molecule, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as a valuable building block in medicinal chemistry, primarily due to the strategic placement of its functional groups.

Precursor to Uracil Derivatives

The most direct application is its use as an intermediate in the synthesis of uracil derivatives.[3] Uracils are a core scaffold in numerous biologically active molecules, including the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The structure of the title compound is primed for cyclization reactions with amine-containing reagents to form the pyrimidine ring system characteristic of uracils.

The Role of the Carbamate Group

The carbamate functional group is a well-established motif in drug design. It is often employed as a bioisostere, or a structural surrogate, for the amide bond found in peptides.[4]

Advantages of Carbamates in Drug Design:

  • Metabolic Stability: Carbamates are generally more resistant to enzymatic cleavage by proteases compared to amide bonds, which can improve the in vivo half-life of a drug.[4][5]

  • Membrane Permeability: The physicochemical properties of carbamates can enhance a molecule's ability to cross cellular membranes.[4]

  • Structural Conformation: The carbamate linkage can impose conformational constraints that may lock a molecule into a bioactive shape, improving its binding affinity to a target receptor or enzyme.[4]

The Cyanoacrylate Scaffold

The α-cyanoacrylate portion of the molecule is also a privileged scaffold in modern drug discovery. This electrophilic moiety can act as a "warhead" in targeted covalent inhibitors, forming a stable bond with a nucleophilic residue (like cysteine) in the active site of an enzyme. This mechanism is utilized in several FDA-approved tyrosine kinase inhibitors (TKIs) for cancer treatment.[6]

G start Ethyl (2-cyano-3- ethoxyacryloyl)carbamate step1 Cyclization Reaction (e.g., with Urea or Thiourea) start->step1 end Uracil / Thiouracil Derivatives (Pyrimidine Core) step1->end application Precursors for Antitumor Agents (e.g., 5-Fluorouracil analogues) end->application

Caption: Synthetic pathway to drug precursors.

Analytical Characterization

The structure of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate, particularly its E-configuration, can be unambiguously confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the vinyl proton (=CH-), which appears as a singlet at a characteristic downfield chemical shift of δ 8.17 ppm.[3] This significant deshielding is a direct consequence of the powerful electron-withdrawing effects of the adjacent cyano and acryloyl groups. Other expected signals would include two distinct ethyl groups (triplets and quartets).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its key functional groups. Based on similar structures, one would expect:

    • A sharp, strong peak for the nitrile (C≡N) stretch around 2220-2250 cm⁻¹.

    • Multiple strong peaks in the carbonyl (C=O) region (1680-1750 cm⁻¹) for the acrylate and carbamate groups.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 212.205 g/mol and provide fragmentation patterns consistent with the structure.

References

  • Vertex AI Search Result. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4.
  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC 2005 (xiii) 131-140.
  • ChemicalBook. ethyl n-(2-cyano-3-ethoxyacryloyl)carbamate.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(3), 355-374. Available at: [Link]

  • ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). Available at: [Link]

Sources

Synthesis and characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Abstract

This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a notable "push-pull" olefin with significant potential in synthetic chemistry. The document delineates a field-proven protocol for its highly stereoselective synthesis, offers an in-depth analysis of its structural characterization through various spectroscopic methods, and explores its unique photo- and thermal-isomerization dynamics. Intended for researchers in organic synthesis, medicinal chemistry, and materials science, this guide bridges theoretical principles with practical application, explaining the causality behind experimental choices and the interpretation of analytical data.

Introduction and Scientific Context

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic molecule distinguished by its electron-rich ethoxy group and electron-withdrawing cyano and carbamate groups, which are conjugated through a carbon-carbon double bond. This electronic arrangement classifies it as a "push-pull" olefin, a class of compounds known for their unique electronic properties and reactivity. The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic structures, such as uracil derivatives, which are foundational to various therapeutic agents, including the effective antitumor drug 5-Fluorouracil.[1]

A particularly fascinating characteristic of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its isomerization behavior. The synthesis stereoselectively yields the more stable E-isomer. This isomer can be converted to the Z-isomer exclusively through ultraviolet irradiation, while the Z-isomer spontaneously and irreversibly reverts to the E-form thermally.[1][2] This behavior makes it a model system for studying molecular switches, which have applications in data storage and responsive materials.

This guide will provide a self-validating framework, detailing the synthesis and then demonstrating how specific characterization techniques confirm the successful formation and stereochemistry of the target compound.

Stereoselective Synthesis

The preparation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a condensation reaction that leverages the principles of the Knoevenagel condensation.[3][4][5] In this reaction, a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) undergoes a nucleophilic addition to a carbonyl-like group, followed by dehydration.

In this specific synthesis, the starting material, ethyl (2-cyanoacetyl)carbamate, provides the active methylene proton. Triethyl orthoformate, in the presence of acetic anhydride, serves as the electrophile. The reaction proceeds with high stereoselectivity, exclusively producing the E-isomer, likely due to the thermodynamic stability afforded by the trans configuration of the bulky substituent groups, which minimizes steric hindrance.[1]

Logical Flow of Synthesis and Purification

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 Ethyl (2-cyanoacetyl)carbamate Reaction Reflux at 80°C (2 hours) Reactant1->Reaction Reactant2 Triethyl Orthoformate Reactant2->Reaction Reagent Acetic Anhydride Reagent->Reaction Solvent Chloroform Solvent->Reaction Concentration Rotary Evaporation Reaction->Concentration Cool to RT Precipitation Add Ether & Refrigerate Concentration->Precipitation Filtration Filter Mixture Precipitation->Filtration Recrystallization Recrystallize from Chloroform/Ether Filtration->Recrystallization Collect Crude Solid FinalProduct Collect Pure E-Isomer (White Powder) Recrystallization->FinalProduct

Caption: Synthesis and purification workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed synthetic procedure.[1]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 0.156 g) and acetic anhydride (1 mL) in chloroform (2 mL).

  • Addition of Electrophile: To this solution, add triethyl orthoformate (2.0 mmol, 0.296 g).

  • Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture at 80°C for 2 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the chloroform and excess reagents.

  • Isolation: To the concentrated residue, add diethyl ether. This will cause the product to precipitate. Place the mixture in a refrigerator for 12 hours to maximize precipitation.

  • Purification: Collect the resulting white powder by filtration. Further purify the product by recrystallization from a chloroform/ether solvent system to yield the pure E-isomer. A typical yield for this procedure is approximately 75%.[1]

Physicochemical and Spectroscopic Characterization

Characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄Calculated
Molecular Weight 212.20 g/mol Calculated
Appearance White Powder[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of the product. The "push-pull" nature of the olefin results in a highly polarized C=C bond, leading to a large chemical shift difference between the two sp²-hybridized carbons.[1]

  • ¹H NMR: The most diagnostic signal is the vinyl proton. Its downfield shift is characteristic of its position on an electron-poor double bond. The Nuclear Overhauser Effect (NOESY) is critical for confirming the E-configuration. In the E-isomer, the vinyl proton shows a spatial correlation with the imide proton and the methylene protons of the ester group, which would not be observed in the Z-isomer.[1]

  • ¹³C NMR: The chemical shifts of the olefinic carbons are widely separated, confirming the significant electronic polarization of the double bond.[1]

Data TypeChemical Shift (δ, ppm)Key Correlations / Notes
¹H NMR 8.17 (s, 1H)Vinyl proton (trans to the nitrile group)
9.12 (s, 1H)Imide proton (N-H)
4.39 (q, 2H)Methylene protons of the ester group (-OCH₂CH₃)
4.12 (q, 2H)Methylene protons of the vinyl ether (-OCH₂CH₃)
1.3 - 1.5 (m, 6H)Methyl protons from both ethyl groups
¹³C NMR ~160-170Carbonyl carbons (C=O)
~115Nitrile carbon (C≡N)
~85 ppm differenceLarge Δδ between the two sp² carbons of the C=C bond

(Note: Specific ¹³C NMR values are not detailed in the primary literature but the large difference is a key feature noted.[1])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch~3200-3400Amide N-H bond
C≡N Stretch~2220-2260Nitrile group
C=O Stretch~1680-1750Carbonyls (carbamate and acryloyl)
C=C Stretch~1600-1650Alkene double bond
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 212. Common fragmentation patterns would involve the loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) radicals.

Isomerization Dynamics: A Molecular Switch

The synthesized E-isomer is thermodynamically stable. However, it can be converted to the less stable Z-isomer through photochemical means, and this process is reversible upon heating, making the system a functional molecular switch.[1]

Photoisomerization and Thermal Relaxation Cycle

Isomerization_Cycle E_Isomer E-Isomer (Thermodynamically Stable) Z_Isomer Z-Isomer (Metastable) E_Isomer->Z_Isomer UV Light (hν) (254 nm) TransitionState Transition State (Charge Separated) Z_Isomer->TransitionState Heat (Δ) Spontaneous TransitionState->E_Isomer Irreversible Relaxation

Caption: Reversible photoisomerization and irreversible thermal relaxation of the title compound.

Upon irradiation with UV light (254 nm), approximately 40% of the E-isomer converts to the Z-isomer.[1] The Z-isomer can be isolated but will spontaneously revert to the E-isomer over time at room temperature, a process that is accelerated by heating. The kinetic parameters for this Z-to-E isomerization have been determined.

Kinetic/Thermodynamic ParameterValueSignificance
Activation Energy (Ea) 19.6 kcal mol⁻¹The energy barrier for the Z to E conversion.
Enthalpy of Activation (ΔH‡) 19.0 kcal mol⁻¹The change in heat content to reach the transition state.
Entropy of Activation (ΔS‡) -17.5 cal K⁻¹ mol⁻¹A negative value indicates a more ordered transition state compared to the ground state, suggesting significant charge separation.[1][2]
Gibbs Free Energy of Activation (ΔG‡) 24.4 kcal mol⁻¹The overall energy barrier, indicating a spontaneous but kinetically controlled process at room temperature.

Data sourced from ARKIVOC 2005 (xiii) 131-140.[1]

The negative entropy of activation is a crucial piece of evidence supporting the "push-pull" mechanism. It implies that the transition state for bond rotation is highly ordered and zwitterionic in character, with a formal positive charge on the ethoxy-substituted carbon and a negative charge delocalized over the cyano-carbamate portion of the molecule.[1]

Applications in Drug Development and Materials Science

The utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate stems from both its carbamate functionality and its reactive acryloyl backbone.

  • Medicinal Chemistry: The carbamate group is a key structural motif in medicinal chemistry, often used as a stable bioisostere for amide or ester linkages to improve the pharmacokinetic properties of a drug candidate.[6][7] This compound serves as a valuable building block for synthesizing libraries of heterocyclic compounds, particularly pyrimidine and uracil derivatives, for screening as potential therapeutic agents.[1]

  • Materials Science: The photo-responsive isomerization makes this compound and its derivatives interesting candidates for the development of smart materials, such as light-activated switches and rewritable data storage media.[1]

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple organic molecule; it is a highly functionalized and electronically tuned system that serves as both a valuable synthetic intermediate and a model for studying fundamental chemical principles. The stereoselective synthesis is robust and accessible, and the resulting product's identity is unambiguously confirmed by a suite of standard analytical techniques. Its unique isomerization dynamics, characteristic of a push-pull olefin, open promising avenues for its application in advanced materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

  • Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

  • ETHYL CARBAMATE. Perennia. [Link]

  • Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • Simplified schematic of major ethyl carbamate formation mechanisms. ResearchGate. [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

  • Ethyl carbamate. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Carbamyl Compound Reactions with Ethanol. American Journal of Enology and Viticulture. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • Ethyl Carbamate. FDA. [Link]

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

  • Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. MOLBASE Encyclopedia. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • Ethyl cyanoacrylate. Wikipedia. [Link]

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem - NIH. [Link]

  • ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • WO2000050389A1 - Efficient carbamate synthesis.
  • Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]

  • Ethyl cyanoacrylate | C6H7NO2. PubChem - NIH. [Link]

  • Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. ResearchGate. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central - NIH. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central - NIH. [Link]

Sources

Unraveling the Mechanism of Action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Acknowledging the Information Gap

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a chemical compound with a "push-pull olefin" structure, indicating a molecule with electron-withdrawing and electron-donating groups that create a potential for unique chemical reactivity. While the synthesis and chemical properties of this compound and its derivatives have been explored, a comprehensive, publicly available body of research detailing its specific mechanism of action on a molecular or cellular level is currently unavailable. This guide addresses the existing knowledge gap and outlines a strategic approach for investigating the potential biological activities of this compound class.

Current State of Knowledge: Acknowledging the Void

A thorough review of scientific literature and chemical databases reveals a significant lack of direct studies on the biological mechanism of action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The available information primarily focuses on its chemical synthesis, stereoisomerism, and its role as a precursor for various derivatives.

The parent compound is characterized by its push-pull olefin nature, which involves an electron-rich portion and an electron-poor portion, influencing its chemical reactivity and potential for molecular interactions.[1] The synthesis is typically achieved through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate.[1]

While direct mechanistic data is absent, the broader class of carbamates and the activities of various derivatives of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate offer clues to potential, yet unconfirmed, biological activities.

Insights from Related Compounds: Extrapolating Potential Mechanisms

The biological activities of derivatives of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate provide a foundation for hypothesizing potential mechanisms of action for the parent compound and guiding future research.

Table 1: Biological Activities of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Derivatives

Derivative ClassInvestigated ActivityPotential Mechanism of Action
Carbamate-containing compoundsInsecticidalReversible inhibition of acetylcholinesterase[2][3]
Substituted amino-acrylatesAntiviral (anti-TMV)Moderate activity against Tobacco Mosaic Virus has been observed, though the specific molecular target is not defined.[4]
Pyridinemethylamino-acrylatesHerbicidalInhibition of Photosystem II (PSII) electron transport.[5]
Dichlorophenyl hydrazine derivativesProtease and Kinase InhibitionThe carbamate and dichlorophenyl groups suggest potential as a precursor for inhibitors of these enzyme classes.[6]

These findings suggest that the core structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be chemically modified to interact with a range of biological targets. However, it is crucial to emphasize that these are activities of derivatives and do not confirm the mechanism of the parent compound.

Proposed Investigational Workflow: A Roadmap to Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic investigation into the mechanism of action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is required. The following workflow outlines a logical progression of experiments, from broad phenotypic screening to specific target identification and validation.

Investigational_Workflow cluster_screening Phase 1: High-Throughput Screening cluster_hit_to_lead Phase 2: Hit Identification & Initial Validation cluster_mechanism Phase 3: Mechanism Deconvolution cluster_validation Phase 4: Target Validation A Phenotypic Screening (e.g., cell viability, proliferation assays across diverse cell lines) C Dose-Response Studies (Determine IC50/EC50) A->C B Target-Based Screening (e.g., broad kinase panel, protease panel) B->C D Initial Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA) C->D E Omics Approaches (Transcriptomics, Proteomics) D->E F Pathway Analysis (Identify affected signaling pathways) E->F G Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR) F->G H Target Knockdown/Knockout Studies G->H I In Vivo Model Testing H->I

Figure 1: A proposed experimental workflow for the systematic investigation of the mechanism of action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocols

The following sections provide high-level, step-by-step methodologies for key experiments proposed in the investigational workflow.

Protocol: High-Throughput Phenotypic Screening

Objective: To identify any cytotoxic or anti-proliferative effects of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate across a panel of diverse human cancer cell lines.

Methodology:

  • Cell Line Panel Selection: Choose a diverse panel of cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia).

  • Cell Plating: Seed cells in 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in a suitable solvent (e.g., DMSO) and add it to the cells. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 72 hours).

  • Viability Assay: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only controls and plot cell viability against compound concentration to identify any "hit" cell lines showing significant growth inhibition.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify potential protein targets of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate by assessing its ability to alter the thermal stability of cellular proteins.

Methodology:

  • Cell Culture and Treatment: Culture the identified "hit" cell line and treat the cells with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate or a vehicle control.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Analyze the protein content in the supernatant using techniques such as Western blotting for a specific protein of interest or mass spectrometry for a proteome-wide analysis.

  • Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Conclusion and Future Directions

The current body of scientific literature does not provide a definitive mechanism of action for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. However, its chemical structure and the biological activities of its derivatives suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. The proposed investigational workflow provides a comprehensive framework for researchers to systematically elucidate its biological function. Future research should focus on executing these, or similar, experimental plans to uncover the molecular targets and cellular pathways modulated by this compound, thereby paving the way for its potential application in drug discovery and development.

References

[1] Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

[4] ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. Retrieved from [Link]

[5] ResearchGate. (n.d.). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates | Request PDF. Retrieved from [Link]

[2] National Center for Biotechnology Information. (n.d.). Carbamate Toxicity - StatPearls - NCBI Bookshelf. Retrieved from [Link]

[7] National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides - PMC. Retrieved from [Link]

Sources

Biological Activity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Derivatives: A Survey of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl (2-cyano-3-ethoxyacryloyl)carbamate scaffold represents a versatile "push-pull" olefin system that serves as a foundational structure for a diverse range of biologically active molecules.[1] Its unique electronic properties, characterized by an electron-donating ethoxy group and electron-withdrawing cyano and carbamate groups, make it a valuable intermediate in organic synthesis and a promising pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the known biological activities of its derivatives, focusing on their potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and evaluation of these compounds, offering a technical resource for researchers engaged in drug discovery and development.

The Core Scaffold: Chemical Properties and Synthetic Significance

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, referred to hereafter as the EEC scaffold, is a push-pull olefin. This classification arises from the electronic communication across the carbon-carbon double bond between an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and acryloylcarbamate). This arrangement results in a low rotational barrier around the C=C bond and significant charge separation in the transition state, a property that has been explored for applications such as molecular switches.[1]

From a medicinal chemistry perspective, the EEC scaffold is a key intermediate for synthesizing heterocyclic compounds, including derivatives of 5-fluorouracil, a well-established antitumor agent.[1] The reactivity of the scaffold allows for modifications at several positions, enabling the generation of large libraries of derivatives for biological screening. The general synthesis of carbamates, a key functional group in this scaffold, can be achieved through various reliable methods, including the use of reagents like di(2-pyridyl) carbonate (DPC) or through catalyzed reactions involving organic azides and carbon monoxide under mild conditions.[2]

Anticancer and Cytotoxic Activity

Derivatives of the EEC scaffold have demonstrated significant potential in oncology, primarily through mechanisms involving enzyme inhibition and the induction of apoptosis. The inherent reactivity of the cyanoacrylamide and carbamate moieties plays a crucial role in their interaction with biological targets.

Mechanism of Action in Cancer

The anticancer activity of these derivatives is often linked to their ability to act as inhibitors of key enzymes in cancer signaling pathways, such as kinases and proteases. For instance, compounds incorporating a 2-cyanoacrylamide moiety have been developed as potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a critical regulator of cell survival pathways like NF-κB.[3] Inhibition of TAK1 can induce apoptosis in cancer cells. Furthermore, specific hydrazine derivatives of the EEC scaffold are considered valuable precursors for kinase inhibitors.[4]

Studies on related structures, such as 2-cyanoacrylamides linked to a pyrazole moiety, have shown that these compounds can induce apoptosis by targeting the mitochondria of colorectal carcinoma cells.[5] This is achieved by stimulating the release of cytochrome C and activating caspases, key executioners of the apoptotic cascade.

In Vitro Cytotoxicity Data

The cytotoxic effects of various carbamate and cyanoacrylamide derivatives have been evaluated against a range of human cancer cell lines. While data for direct EEC derivatives is sparse, related compounds provide strong evidence of the scaffold's potential.

Compound ClassCancer Cell LineIC50 ValueReference
Steroidal Carbamate (Compound 6 )Mouse Colon Carcinoma (CT26WT)26.8 µM[6]
Imidazopyridine-2-cyanoacrylamide (13h )(Biochemical assay vs TAK1)27 nM[3]
Pyrazole-2-cyanoacrylamide (5 )Colon Cancer (HCT116)30.6 µg/ml[5]
Ethyl-2-amino-pyrrole-3-carboxylatesVarious Soft Tissue CancersVaries[7]

Antimicrobial and Anti-infective Properties

Beyond cancer, the cyano-functionalized scaffold is active against various pathogens. The mechanism often involves either direct interaction with microbial enzymes or, more innovatively, modulation of the host's cellular machinery to overcome infection.

Direct Antimicrobial Effects

Thiophene derivatives containing a cyano group have shown promising antimicrobial activity. Certain synthesized compounds exhibited efficacy comparable to standard antibiotics like ampicillin and gentamicin against a panel of bacteria.[8] Similarly, novel coumarin derivatives featuring a cyano group have demonstrated specific activity against Gram-positive organisms and yeasts.[9]

Host-Directed Anti-infective Therapy

A more advanced strategy involves targeting host enzymes that pathogens manipulate for their replication. A library of 2-cyano-3-acrylamide small molecules was screened for activity against intracellular pathogens, including murine norovirus and Listeria monocytogenes.[10][11] These studies identified compounds that function as deubiquitinase (DUB) inhibitors. By inhibiting host DUBs, these molecules can modulate the host inflammatory and unfolded protein responses, creating an intracellular environment that is non-permissive for pathogen replication. This represents a promising host-based therapeutic strategy that could circumvent traditional antibiotic resistance mechanisms.[10]

Enzyme Inhibition: A Primary Mechanism of Action

The EEC scaffold and its derivatives are potent and, in some cases, highly specific enzyme inhibitors. The electrophilic nature of the cyanoacrylamide group makes it particularly effective at interacting with nucleophilic residues (like cysteine) in enzyme active sites.

Kinase Inhibition

As previously mentioned, derivatives containing the 2-cyanoacrylamide moiety are effective kinase inhibitors. A notable example is the development of reversible covalent inhibitors for TAK1 kinase.[3] The cyanoacrylamide group can form a reversible covalent bond with a cysteine residue in the kinase, leading to potent and sustained inhibition while minimizing the potential for off-target effects associated with irreversible inhibitors.

TAK1_Inhibition Mechanism of Reversible Covalent TAK1 Inhibition cluster_0 TAK1 Kinase Active Site cluster_1 Inhibitor Interaction TAK1 TAK1 Enzyme Cys_Residue Cysteine Residue (Nucleophile) ATP_Binding ATP Binding Pocket Inhibitor 2-Cyanoacrylamide Derivative Covalent_Bond Reversible Covalent Bond (Michael Adduct) Inhibitor->Covalent_Bond Forms Covalent_Bond->Cys_Residue With Covalent_Bond->Inhibitor Reverts

Caption: Reversible covalent inhibition of TAK1 kinase by a 2-cyanoacrylamide derivative.

Deubiquitinase (DUB) Inhibition

The ubiquitin-proteasome system is a critical regulator of cellular signaling. DUBs are enzymes that remove ubiquitin from proteins, thereby controlling their degradation and activity. Several 2-cyano-3-acrylamide derivatives have been identified as potent DUB inhibitors.[10][11] By inhibiting DUBs, these compounds can stabilize specific proteins, altering cellular pathways to combat infections or potentially induce apoptosis in cancer cells.

DUB_Inhibition_Pathway Host-Directed Therapy via DUB Inhibition Infection Intracellular Pathogen (e.g., Norovirus) Host_Cell Host Macrophage Infection->Host_Cell Infects DUB_Enzyme Host DUB Enzyme Host_Cell->DUB_Enzyme Utilizes Cellular_Response Altered Host Response (e.g., UPR, Inflammation) DUB_Enzyme->Cellular_Response Regulates Inhibitor EEC Derivative (DUB Inhibitor) Inhibitor->DUB_Enzyme Inhibits Replication_Block Pathogen Replication Blocked Cellular_Response->Replication_Block Leads to

Caption: Host-directed anti-infective mechanism via DUB inhibition by EEC derivatives.

Other Enzyme Targets

The versatility of the scaffold extends to other enzyme families:

  • Tyrosinase: (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been synthesized as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis. This suggests potential applications in treating hyperpigmentation disorders.[12]

  • Phytoene Desaturase (PDS): Carbamate derivatives have been identified as inhibitors of PDS, a key enzyme in the carotenoid biosynthesis pathway in plants.[13]

Other Biological Activities: Herbicidal Potential

Highlighting the broad utility of this chemical class, related structures such as 2-cyano-3-(substituted)pyridinemethylaminoacrylates have been developed as herbicidal agents. These compounds act by inhibiting the photosystem II (PSII) electron transport chain in plants, a mechanism distinct from their therapeutic applications in humans but which underscores the scaffold's capacity for potent biological interactions.[14]

Structure-Activity Relationship (SAR) Insights

Analysis of the various active derivatives allows for the deduction of key SAR insights:

  • The Carbamate Group: The oxygen atom of the phenoxy group and the carbamate structure itself are often essential for strong inhibitory activity, as seen in PDS inhibitors.[13]

  • The Cyanoacrylamide Moiety: This group is critical for covalent and non-covalent interactions in enzyme active sites, particularly for kinase and DUB inhibition.[3][10]

  • Substitutions: Aromatic substitutions significantly modulate activity. For example, a dichlorophenyl group enhances lipophilicity and target binding affinity in potential protease inhibitors.[4] In PDS inhibitors, substituents at the 2- and/or 3-position of the phenoxybenzene ring were favorable for potent inhibition.[13]

Methodologies and Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of EEC derivatives.

General Synthesis of an E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Derivative

This protocol is adapted from the stereoselective synthesis of the parent EEC scaffold.[1]

Synthesis_Workflow General Synthesis Workflow for EEC Scaffold Start Start: Ethyl (2-cyanoacetyl)carbamate Reagents Add Ethyl Orthoformate & Acetic Anhydride in Chloroform Start->Reagents Reaction Reflux at 80°C (2 hours under N2) Reagents->Reaction Workup Cool and Concentrate (Rotary Evaporator) Reaction->Workup Precipitation Add Ether and Refrigerate (12 hrs) Workup->Precipitation Purification Filter and Recrystallize (from Chloroform/Ether) Precipitation->Purification End Product: E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Purification->End

Caption: A typical workflow for the synthesis of the core EEC scaffold.

Protocol:

  • Preparation: To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in 2 mL of chloroform, add ethyl orthoformate (2 mmol).

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the solvent.

  • Precipitation: Add ether to the concentrated residue. Store the mixture in a refrigerator for 12 hours to facilitate precipitation.

  • Purification: Collect the resulting white powder by filtration. Recrystallize the solid from a chloroform/ether solvent system to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the antiproliferative activity of synthesized compounds on cancer cells.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., CT26WT, HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

Derivatives of ethyl (2-cyano-3-ethoxyacryloyl)carbamate constitute a class of compounds with remarkably diverse biological activities. Their potential as anticancer, anti-infective, and specific enzyme-inhibiting agents is well-supported by preliminary research. The 2-cyanoacrylamide moiety, in particular, has emerged as a potent pharmacophore for targeting kinases and deubiquitinases, opening new avenues for the development of covalent and host-directed therapies.

Future research should focus on synthesizing and screening larger, more diverse libraries of EEC derivatives to build a more comprehensive structure-activity relationship profile. Mechanistic studies should aim to elucidate the specific molecular interactions with their targets, using techniques like X-ray crystallography. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be a critical step in translating these promising research findings into clinically viable therapeutic agents.

References

  • Sung, K. S., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131-140. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Ceballos-Pérez, G., et al. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. International Journal of Molecular Sciences, 23(15), 8775. [Link]

  • Rho, H. S., et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Bioorganic & Medicinal Chemistry, 23(24), 7728-7734. [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-Cancer Drugs, 27(7), 620-634. [Link]

  • Request PDF. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. [Link]

  • Request PDF. Attacking the mitochondria of colorectal carcinoma by novel 2-cyanoacrylamides linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety as a new trend for chemotherapy. ResearchGate. [Link]

  • Request PDF. Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ResearchGate. [Link]

  • Abdel-Rhman, M. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

  • Kang, S. J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. [Link]

  • Muir, R. K., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(7), 4128-4137. [Link]

  • Breitenbach, J., et al. (2003). Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates. Journal of Agricultural and Food Chemistry, 51(11), 3241-3245. [Link]

  • Zaha, A. A., & Hazem, A. (2002). Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin. New Microbiologica, 25(2), 213-222. [Link]

  • Request PDF. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. ResearchGate. [Link]

Sources

Spectroscopic Profile of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifaceted organic molecule characterized by its "push-pull" electronic nature. This structural feature, arising from the presence of electron-donating (ethoxy) and electron-withdrawing (cyano and carbamate) groups conjugated through a carbon-carbon double bond, imparts unique chemical and spectroscopic properties to the molecule.[1] A comprehensive understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for elucidating its role in various chemical transformations, including its potential as a precursor in the synthesis of heterocyclic compounds. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the stable E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, alongside a discussion of the expected spectral characteristics of its corresponding Z-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, both ¹H and ¹³C NMR provide definitive structural information and allow for the unambiguous assignment of the E and Z diastereomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reveals distinct signals for each proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 1: ¹H NMR Data for (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.12singlet1H-NH-
8.17singlet1H=CH-
4.39quartet2H-OCH₂CH₃ (carbamate)
4.12quartet2H-OCH₂CH₃ (ethoxy)
1.34triplet3H-OCH₂CH₃ (carbamate)
1.23triplet3H-OCH₂CH₃ (ethoxy)

Data sourced from Lee et al., 2005. [1]

Interpretation of the ¹H NMR Spectrum:

  • Vinyl Proton (=CH-): The singlet at 8.17 ppm is characteristic of the vinylic proton. Its downfield shift is attributed to the deshielding effect of the neighboring electron-withdrawing cyano and carbamate groups. In the E-isomer, this proton is trans to the cyano group.[1]

  • Amide Proton (-NH-): The broad singlet at 9.12 ppm corresponds to the amide proton of the carbamate group. Its chemical shift can be variable and is often concentration and solvent dependent.

  • Ethyl Groups: The two ethyl groups exhibit characteristic quartet and triplet patterns. The methylene protons (-OCH₂-) of the carbamate ethyl group appear at a slightly more downfield position (4.39 ppm) compared to the ethoxy group (4.12 ppm), likely due to the stronger electron-withdrawing nature of the adjacent carbonyl group. The corresponding methyl protons (-CH₃) appear as triplets at 1.34 ppm and 1.23 ppm, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Chemical Shift (δ, ppm)Assignment
175.13C=O (acryloyl)
162.01C=O (carbamate)
152.22=C(OEt)-
114.69-C≡N
89.30=C(CN)-
75.69-OCH₂CH₃ (ethoxy)
63.13-OCH₂CH₃ (carbamate)
15.87-OCH₂CH₃ (ethoxy)
14.80-OCH₂CH₃ (carbamate)

Data sourced from Lee et al., 2005. [1]

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons: The two carbonyl carbons of the acryloyl and carbamate groups are observed at 175.13 ppm and 162.01 ppm, respectively.

  • Olefinic Carbons: The carbon of the ethoxy-substituted olefinic bond (=C(OEt)-) resonates at a significantly downfield position (152.22 ppm) due to the electron-donating effect of the oxygen atom. Conversely, the carbon attached to the cyano group (=C(CN)-) is found further upfield at 89.30 ppm, shielded by the electron-withdrawing nature of the nitrile.

  • Nitrile Carbon: The carbon of the cyano group (-C≡N) appears at 114.69 ppm.

  • Ethyl Carbons: The methylene and methyl carbons of the two ethyl groups are observed at their expected chemical shifts.

The Z-Isomer: Expected Spectral Differences
  • ¹H NMR: The chemical shift of the vinylic proton in the Z-isomer is expected to be different from the E-isomer due to the change in its spatial relationship with the surrounding functional groups (now cis to the cyano group). This could result in either a slight upfield or downfield shift.

  • ¹³C NMR: The chemical shifts of the olefinic carbons would also be expected to differ between the two isomers due to the different steric and electronic environments.

The photoisomerization process can be visualized as follows:

G E_isomer E-isomer Z_isomer Z-isomer E_isomer->Z_isomer hv (254 nm) Z_isomer->E_isomer Heat (Δ)

Caption: Reversible photoisomerization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: IR Data for (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2227Cyano (-C≡N)Stretching
1774Carbonyl (C=O)Stretching (Acryloyl)
1689Carbonyl (C=O)Stretching (Carbamate)

Data sourced from Lee et al., 2005. [1]

Interpretation of the IR Spectrum:

  • Cyano Group: The sharp absorption at 2227 cm⁻¹ is a clear indication of the nitrile (-C≡N) stretching vibration.

  • Carbonyl Groups: The spectrum shows two distinct carbonyl stretching bands. The band at a higher frequency (1774 cm⁻¹) can be assigned to the acryloyl carbonyl, which is part of an α,β-unsaturated system and influenced by the adjacent electron-withdrawing groups. The band at 1689 cm⁻¹ corresponds to the carbamate carbonyl. The difference in their absorption frequencies reflects their distinct electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

m/zRelative Intensity (%)Assignment
2124[M]⁺ (Molecular Ion)
118100[M - C₂H₅OCN]⁺ or [M - C₂H₅NCO]⁺
8832[C₄H₅O₂]⁺
7424[C₃H₄NO]⁺
5728[C₄H₉]⁺ or [C₃H₅O]⁺

Data sourced from Lee et al., 2005. [1]

Interpretation of the Mass Spectrum:

  • Molecular Ion: The peak at m/z 212 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • Fragmentation Pattern: The base peak at m/z 118 suggests a facile fragmentation pathway. The fragmentation of such a molecule can be complex, but plausible fragmentation pathways could involve the loss of neutral fragments from the carbamate and ethoxy moieties. A potential fragmentation pathway leading to the base peak is illustrated below.

G M [M]⁺˙ m/z = 212 F1 [M - C2H5O]⁺ m/z = 167 M->F1 - •OC2H5 F2 [M - OC2H5]⁺ m/z = 167 M->F2 - •C2H5 BasePeak Base Peak m/z = 118 F1->BasePeak - CO F2->BasePeak - H•, - CO2

Caption: A plausible fragmentation pathway in the mass spectrum.

Experimental Methodologies

Synthesis of (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be synthesized via the reaction of ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate in the presence of acetic anhydride.[1]

Protocol:

  • Dissolve ethyl (2-cyanoacetyl)carbamate (1 equivalent) in chloroform.

  • Add acetic anhydride (excess) to the solution.

  • Add triethyl orthoformate (2 equivalents) to the reaction mixture.

  • Reflux the mixture under a nitrogen atmosphere for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue to precipitate the product.

  • Store the mixture in a refrigerator for 12 hours to facilitate complete precipitation.

  • Collect the white solid product by filtration.

  • Recrystallize the crude product from a chloroform/ether solvent system to obtain the pure E-isomer.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by the thin-film method from a solution.

  • For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • For the thin-film method, dissolve a small amount of the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS). The molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets.

  • The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The distinct signals in the NMR, IR, and MS spectra are in excellent agreement with its proposed molecular structure and its characteristic "push-pull" electronic nature. This information is invaluable for researchers working with this compound, enabling confident structural verification and facilitating its use in further synthetic applications. While the detailed spectroscopic data for the Z-isomer remains to be fully elucidated, the principles outlined here provide a solid foundation for its future characterization.

References

  • Lee, C.-W., Sung, K., & Lin, M.-C. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131-140. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a compound of interest for researchers and professionals in drug development. Understanding the solubility of a potential therapeutic agent is a cornerstone of preclinical development, profoundly influencing its bioavailability, formulation strategy, and overall viability. This document delves into the theoretical principles governing solubility, presents a detailed experimental protocol for its determination, and offers insights into interpreting the resulting data. By synthesizing fundamental chemical principles with practical laboratory methods, this guide serves as an authoritative resource for scientists seeking to characterize this and similar molecules.

Introduction to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Chemical Identity

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is an organic molecule with distinct structural features that dictate its physicochemical properties. A clear identification is the first step in any scientific investigation.

Property Value Source(s)
IUPAC Name ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate[1]
CAS Number 1187-34-4[1][2]
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.21 g/mol [1]
SMILES CCOC=C(C#N)C(=O)NC(=O)OCC[1]
Structure (Structure based on SMILES)
Structural Analysis and Predicted Solubility Profile

The structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is characterized by several functional groups that influence its polarity and potential for intermolecular interactions:

  • Polar Functional Groups: It contains multiple polar groups, including a cyano group (C≡N), two carbonyl groups (C=O), an ether linkage (C-O-C), and a carbamate linkage (-NH-C=O). These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • "Push-Pull" System: The molecule is a "push-pull" olefin, where the electron-donating ethoxy group ("push") and the electron-withdrawing cyano and carbamate groups ("pull") create significant charge separation and a large dipole moment.[3]

  • Hydrogen Bonding: While rich in hydrogen bond acceptors, the molecule has only one hydrogen bond donor (the N-H proton of the carbamate).

Based on these features and the fundamental principle of "like dissolves like," a qualitative solubility profile can be predicted.[4][5] The molecule's polarity suggests it will be more soluble in polar solvents than in non-polar hydrocarbon solvents. However, the lack of extensive hydrogen bond donating capability and the presence of non-polar ethyl groups may limit its solubility in highly polar protic solvents like water. A related compound, ethyl N-{[2-cyano-3-{[2-(2,4-dichlorophenyl)hydrazinyl]acryloyl}carbamate, is predicted to have low aqueous solubility but is likely soluble in polar aprotic solvents like DMSO and DMF.[6] This suggests a similar pattern for the title compound.

The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, solubility is not merely a physical constant but a critical determinant of a drug's therapeutic potential.[7] It directly impacts:

  • Bioavailability: A drug must dissolve to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low and variable bioavailability.[8]

  • Formulation: The choice of excipients and the final dosage form (e.g., tablet, solution) heavily depends on the drug's solubility characteristics.[7]

  • Dose: Low solubility may necessitate higher doses to achieve the desired therapeutic concentration, which can increase the risk of side effects.

Therefore, accurately determining the solubility of a compound like Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in various solvents is an essential step in its evaluation as a potential drug candidate.[8]

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and engages in similar intermolecular forces.[4][5] This occurs because the energy required to break the interactions within the pure solute and pure solvent is compensated by the energy released when new solute-solvent interactions are formed.[5]

  • Polar Solutes in Polar Solvents: Polar molecules, like our target compound, dissolve in polar solvents (e.g., water, ethanol, DMSO) through dipole-dipole interactions and hydrogen bonding.

  • Non-polar Solutes in Non-polar Solvents: Non-polar molecules are soluble in non-polar solvents (e.g., hexane, toluene) via London dispersion forces.

Key Factors Influencing Solubility

Several factors collectively determine the extent to which a solute dissolves in a solvent:

  • Molecular Structure and Size: Larger molecules generally have lower solubility as more energy is needed to overcome crystal lattice forces and create a larger cavity in the solvent.[9][10]

  • Functional Groups: The type and number of functional groups dictate the molecule's polarity. Groups like hydroxyl (-OH) and carboxyl (-COOH) significantly increase water solubility, while long hydrocarbon chains decrease it.[9]

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. The additional thermal energy helps solvent molecules break apart the solute's intermolecular forces.[9][10]

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are crucial in determining its ability to dissolve a given solute.

Overview of Common Laboratory Solvents

Solvents are broadly classified based on their polarity. The choice of solvent is a critical variable in solubility studies.

Solvent Class Polarity Index Key Characteristics
WaterPolar Protic10.2Strong hydrogen bonding, highly polar.
MethanolPolar Protic6.6Hydrogen bonding, polar.
EthanolPolar Protic5.2Hydrogen bonding, moderately polar.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Highly polar, hydrogen bond acceptor only.
AcetonePolar Aprotic5.1Moderately polar, hydrogen bond acceptor only.
Dichloromethane (DCM)Polar Aprotic3.1Low polarity.
TolueneNon-Polar2.4Aromatic, non-polar.
HexaneNon-Polar0.1Aliphatic, very non-polar.

Experimental Determination of Thermodynamic Solubility

Rationale for Method Selection

To obtain the true equilibrium solubility, the shake-flask method is the universally recognized gold standard.[7][11] This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the undissolved solid. This is distinct from kinetic solubility, which measures the point of precipitation from a supersaturated solution and is often used for high-throughput screening.[8][12] For in-depth characterization required in later-stage drug development, thermodynamic solubility provides the most accurate and relevant data.[8]

Mandatory Visualization: Experimental Workflow

G A 1. Sample Preparation Weigh excess solid compound into vials. B 2. Solvent Addition Add a precise volume of the selected solvent. A->B C 3. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Phase Separation Centrifuge to pellet undissolved solid. C->D E 5. Sample Collection Carefully collect supernatant, avoiding solid particles. D->E F 6. Dilution & Analysis Dilute with mobile phase and analyze concentration via validated HPLC method. E->F G 7. Calculation Determine solubility based on concentration and dilution factor. F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol: Equilibrium Shake-Flask Method

Materials and Equipment:

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (solid)

  • Analytical balance

  • Glass vials with screw caps

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks and appropriate solvents (e.g., Water, Ethanol, DMSO, Acetone)

Procedure:

  • Preparation: Add an excess amount of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (e.g., 5-10 mg) to several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours.[11]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid material. Centrifugation is often preferred over filtration to avoid potential adsorption of the compound onto the filter membrane.[12]

  • Sampling: Carefully withdraw a known volume of the clear supernatant from the top layer, ensuring no solid particles are disturbed.

  • Analysis:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Dilute the collected supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

Trustworthiness: Self-Validating System

To ensure that true thermodynamic equilibrium has been reached, the protocol must be self-validating. This is achieved by taking samples at multiple time points (e.g., 24 hours and 48 hours). If the measured concentration does not significantly change between these points, it provides strong evidence that the system has reached equilibrium.

Data Presentation and Interpretation

Quantitative Solubility Data (Hypothetical)

The following table presents a plausible set of solubility data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, based on its structural analysis.

Solvent Solvent Class Solubility at 25°C (mg/mL) Interpretation
HexaneNon-Polar< 0.01Practically Insoluble
TolueneNon-Polar0.15Very Slightly Soluble
WaterPolar Protic0.5Slightly Soluble
EthanolPolar Protic15.2Soluble
AcetonePolar Aprotic85.5Freely Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200Very Soluble
Mandatory Visualization: Solubility Relationships

G cluster_solvents Solvent Classes Water Water (Polar Protic) Ethanol Ethanol (Polar Protic) Acetone Acetone (Polar Aprotic) DMSO DMSO (Polar Aprotic) Hexane Hexane (Non-Polar) Compound Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Compound->Water Low (Limited H-bond donation) Compound->Ethanol Moderate (H-bonding & polar interactions) Compound->Acetone High (Strong dipole interactions) Compound->DMSO Very High (Strong dipole interactions) Compound->Hexane Very Low (Dispersion forces weak)

Caption: Predicted Solubility vs. Solvent Class.

Analysis and Discussion

The hypothetical data aligns with theoretical predictions. The compound is practically insoluble in non-polar hexane, as its polar nature prevents favorable interactions.[5] Its solubility in water is low; while it has hydrogen bond acceptors, its single donor and hydrocarbon portions limit its ability to integrate into water's extensive hydrogen-bonded network.

Solubility increases significantly in ethanol, which is less polar than water and can interact with both the polar and non-polar parts of the molecule. The highest solubility is observed in polar aprotic solvents like acetone and DMSO. These solvents cannot donate hydrogen bonds but have strong dipoles that interact very favorably with the "push-pull" electronic nature of the target molecule, effectively solvating it without requiring the energetic cost of disrupting a strong hydrogen-bonding network like water's.

Conclusion

This guide establishes a framework for understanding and determining the solubility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Its "push-pull" electronic structure and array of polar functional groups predict a solubility profile characterized by poor solubility in non-polar solvents, limited solubility in water, and high solubility in polar aprotic solvents such as DMSO and acetone. The gold-standard shake-flask method, coupled with HPLC analysis, provides a robust and reliable means of quantifying these properties. For researchers in drug development, this data is invaluable for guiding formulation strategies, predicting in-vivo behavior, and making informed decisions on the path to clinical application.[8]

References

  • What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Factors affecting solubility. (n.d.). GeeksforGeeks.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. (n.d.). Semantic Scholar.
  • What factors affect solubility? (2022).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)
  • ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)
  • ethyl n-(2-cyano-3-ethoxyacryloyl)carbamate. (n.d.). ChemicalBook. N5TA_1soijoYAR)

Sources

The Versatile Building Block: A Technical Guide to the Research Applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Reactive Intermediate for Heterocyclic Chemistry and Drug Discovery

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized and reactive organic molecule that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique "push-pull" olefin structure, characterized by the presence of both electron-donating (ethoxy) and electron-withdrawing (cyano and carbamate) groups, imparts a distinct reactivity profile, making it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential research applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with a focus on its utility in the development of novel therapeutic agents.

The core of its reactivity lies in the electrophilic nature of the double bond, which is susceptible to attack by various nucleophiles. This, coupled with the presence of multiple reaction sites, allows for the construction of complex molecular architectures through cyclization and multicomponent reactions. This guide will delve into specific applications, providing detailed protocols and mechanistic insights to empower researchers to harness the full potential of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is crucial for its effective use in research. The table below summarizes its key properties.

PropertyValue
CAS Number 1187-34-4
Molecular Formula C₉H₁₂N₂O₄
Molecular Weight 212.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 108-110 °C
Solubility Soluble in chloroform, dichloromethane, and other common organic solvents.

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is typically achieved through a stereoselective reaction between ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate, often in the presence of acetic anhydride.[1] This reaction predominantly yields the more stable E-isomer.

Experimental Protocol: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate[1]
  • To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) in chloroform (2 mL), add acetic anhydride (1 mL) and ethyl orthoformate (2 mmol).

  • Reflux the reaction mixture at 80 °C for 2 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Add ether to the residue to precipitate the product.

  • Keep the mixture in a refrigerator for 12 hours to enhance precipitation.

  • Filter the white powder, wash with cold ether, and recrystallize from a chloroform/ether mixture to obtain pure E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Core Application: A Gateway to Bioactive Pyrimidines

One of the most significant applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its role as a key intermediate in the synthesis of 5-cyanouracil derivatives. Uracil and its analogs are of great interest in medicinal chemistry due to their presence in nucleic acids and their potential as anticancer and antiviral agents.[2][3][4][5][6] The cyano group at the 5-position can serve as a handle for further functionalization, allowing for the generation of diverse libraries of potential drug candidates.

Reaction Mechanism: Multi-component Synthesis of 5-Cyanouracils

The reaction proceeds through a multi-component pathway involving Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (referred to as E-2 ) and a primary amine. The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The primary amine attacks the electrophilic β-carbon of the acryloyl system of E-2 .

  • Isomerization: The initial adduct undergoes isomerization to the more stable Z-isomer.

  • Intramolecular Cyclization: Under reflux conditions and in the presence of a general base (excess primary amine), the molecule undergoes an intramolecular cyclization, with the carbamate nitrogen attacking the cyano group.

  • Tautomerization: The cyclized intermediate tautomerizes to form the final 5-cyanouracil product.

G E2 E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2) Intermediate1 Initial Adduct E2->Intermediate1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate1 Z_isomer Z-Isomer Intermediate Intermediate1->Z_isomer Isomerization Cyclized_intermediate Cyclized Intermediate Z_isomer->Cyclized_intermediate Intramolecular Cyclization (Reflux, Base) Uracil 5-Cyanouracil Derivative Cyclized_intermediate->Uracil Tautomerization

Caption: Mechanistic pathway for the synthesis of 5-cyanouracils.

Experimental Protocol: Synthesis of 1-Substituted-5-cyanouracils[2]
  • In a suitable solvent such as acetonitrile, dissolve Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2 ).

  • Add an excess of the desired primary amine (acting as both reactant and general base).

  • Reflux the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1-substituted-5-cyanouracil.

Expanding the Synthetic Horizon: Potential for Diverse Heterocyclic Scaffolds

The inherent reactivity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate extends beyond the synthesis of uracil derivatives. Its "push-pull" electronic nature makes it a prime candidate for reactions with a variety of dinucleophiles, opening avenues for the construction of other important heterocyclic systems.

Synthesis of Functionalized Pyridines and Pyridones

The reaction of enaminonitriles, which can be conceptually derived from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with active methylene compounds is a known strategy for the synthesis of functionalized pyridines and pyridones.[7][8][9][10] These scaffolds are prevalent in numerous pharmaceuticals and agrochemicals.[11] While specific protocols starting directly from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are not yet widely reported, the following generalized workflow illustrates the potential synthetic strategy.

G Carbamate Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Intermediate Open-chain Adduct Carbamate->Intermediate Nucleophile Dinucleophile (e.g., Active Methylene Compound) Nucleophile->Intermediate Michael Addition Cyclization Intramolecular Cyclization Intermediate->Cyclization Base or Acid Catalysis Heterocycle Functionalized Pyridine or Pyridone Cyclization->Heterocycle Dehydration/Aromatization

Caption: Proposed workflow for the synthesis of pyridines/pyridones.

Reaction with Amidines: A Route to Substituted Pyrimidines

The reaction of β-dicarbonyl compounds or their equivalents with amidines is a classical method for pyrimidine synthesis. Given the structural features of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, it is plausible that it could react with amidines, such as guanidine, to afford substituted pyrimidines. This would involve the amidine acting as a dinucleophile, attacking the electrophilic centers of the carbamate derivative. While a direct reaction with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is yet to be extensively documented, related reactions with similar substrates suggest this is a promising area for exploration.[12]

Biological Significance and Future Directions

The primary allure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate for drug development professionals lies in the biological potential of the heterocyclic compounds it can generate.

Antiviral and Anticancer Potential of 5-Cyanouracil Derivatives

Uracil analogs have a long history as antiviral and anticancer agents. The introduction of a cyano group at the 5-position can modulate the biological activity of these compounds. For instance, 5-cyanouridine has been investigated for its antiviral properties.[6][13] Furthermore, the broader class of substituted pyrimidines has demonstrated significant anticancer activity against various cancer cell lines.[2][14][3][4][5] The 5-cyanouracils synthesized from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate represent a library of compounds that can be screened for such activities.

Compound ClassPotential Biological Activity
5-CyanouracilsAntiviral, Anticancer[6][13]
Substituted PyrimidinesAnticancer, Anti-inflammatory, Antimicrobial[2][14][3][4][5]
Functionalized PyridinesDiverse pharmacological activities[11]
Future Research and Development

The research applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are far from fully explored. Future investigations could focus on:

  • Expanding the Scope of Nucleophiles: Systematically exploring the reactivity of this carbamate with a wider range of nucleophiles to synthesize novel heterocyclic systems.

  • Combinatorial Chemistry: Utilizing this versatile building block in combinatorial synthesis to generate large libraries of compounds for high-throughput screening.

  • Development of Novel Therapeutic Agents: Investigating the biological activities of the synthesized heterocycles in various disease models, including cancer, viral infections, and inflammatory diseases.

  • Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the products derived from this prochiral substrate.

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a potent and versatile building block for the synthesis of a variety of heterocyclic compounds, most notably 5-cyanouracil derivatives with significant potential in drug discovery. Its unique electronic properties and multiple reaction sites make it an attractive starting material for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, key reactions, and potential applications, offering a solid foundation for researchers to explore its utility in their own scientific endeavors. The continued exploration of the reactivity of this compound is poised to unlock new avenues for the development of novel and effective therapeutic agents.

References

  • Improved Synthesis and in Vitro Antiviral Activities of 5-Cyanouridine and 5-Cyano-2'-deoxyuridine. (1977). Journal of Medicinal Chemistry. [Link]

  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts. [Link]

  • Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates. (2024). R Discovery. [Link]

  • Enaminone‐based synthesis of pyridine‐fused heterocycle. (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. (n.d.). National Center for Biotechnology Information. [Link]

  • Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1977). PubMed. [Link]

  • A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. (2006). PubMed. [Link]

  • Figure 1 from Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. (n.d.). Semantic Scholar. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]

  • Synthesis of functionalized 2-aminohydropyridines and 2-pyridinones via domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. (2011). PubMed. [Link]

  • In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. (n.d.). Europe PMC. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). National Center for Biotechnology Information. [Link]

  • 5α-reductase inhibitors, antiviral and anti-tumor activities of some steroidal cyanopyridinone derivatives. (2012). PubMed. [Link]

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. (n.d.). Semantic Scholar. [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. (n.d.). ResearchGate. [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. (n.d.). ResearchGate. [Link]

  • Antiviral Properties of Flavonoids and Delivery Strategies. (n.d.). MDPI. [Link]

Sources

A Comprehensive Technical Review of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its structural analogs represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, physicochemical properties, and diverse applications of these molecules. We delve into the causality behind experimental choices in their synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the role of the carbamate moiety and the push-pull olefin system in defining the unique reactivity and biological activity of these compounds. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to serve as a practical resource for laboratory investigation.

Introduction: The Chemical Versatility of the Carbamate Moiety

The carbamate functional group, an "amide-ester" hybrid, is a cornerstone in the design of biologically active molecules.[1] Its chemical stability, derived from resonance between the amide and carboxyl groups, coupled with its ability to participate in hydrogen bonding, makes it an attractive structural motif in drug design.[1][2] Carbamates can modulate the biological and pharmacokinetic properties of a parent molecule, often enhancing stability and bioavailability.[1][2] This has led to their widespread use as pesticides, herbicides, and, importantly, as therapeutic agents in a variety of disease areas, including oncology, epilepsy, and infectious diseases.[1]

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, the focus of this review, is a "push-pull" olefin characterized by an electron-donating ethoxy group and electron-withdrawing cyano and carbamate groups attached to a carbon-carbon double bond.[3][4] This electronic arrangement imparts unique chemical properties, including stereoselectivity in its synthesis and interesting isomerization behavior.[3][4] This guide will explore the synthesis of this specific carbamate and its derivatives, their chemical attributes, and their emerging applications, particularly in the realm of medicinal chemistry.

Synthesis and Physicochemical Properties

Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a prime example of a highly stereoselective reaction. The established protocol involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[3] This method exclusively yields the E-isomer.[3]

Experimental Protocol: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate [3]
  • Reagents:

    • Ethyl (2-cyanoacetyl)carbamate (1 mmol)

    • Ethyl orthoformate (2 mmol)

    • Acetic anhydride (1 mL)

    • Chloroform (2 mL)

    • Ether

  • Procedure:

    • To a solution of ethyl (2-cyanoacetyl)carbamate and acetic anhydride in chloroform, add ethyl orthoformate.

    • Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

    • After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator.

    • Add ether to the concentrated mixture and store it in a refrigerator for 12 hours to facilitate precipitation.

    • Filter the mixture to collect the white powder.

    • Recrystallize the product from a chloroform/ether solvent system.

Isomerization: A Molecular Switch

A fascinating characteristic of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its ability to function as a molecular switch.[3] The stable E-isomer can be isomerized to the Z-isomer upon irradiation with ultraviolet light (254 nm).[3] This process is reversible, with the Z-isomer spontaneously and irreversibly converting back to the more stable E-isomer thermally.[3] This behavior is a direct consequence of its push-pull olefin nature.[3]

The kinetics of the thermal back-isomerization (Z to E) have been determined, providing insight into the transition state of the process.[3][4] The negative entropy of activation suggests a transition state with significant charge separation.[3][4]

Table 1: Activation Parameters for Z to E Isomerization [3]

ParameterValue
Ea19.6 kcal mol⁻¹
ΔH‡19.0 kcal mol⁻¹
ΔS‡-17.5 cal K⁻¹ mol⁻¹
ΔG‡24.4 kcal mol⁻¹
Physicochemical Properties

The physicochemical properties of carbamate derivatives are crucial for their application in drug development. While specific data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is limited, predictions can be made based on its structural components. For a related compound, ethyl N-{(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl}carbamate, the predicted aqueous solubility is low (logS ≈ -4.5), and it is likely soluble in polar aprotic solvents like DMSO and DMF.[5] Its calculated octanol-water partition coefficient (clogP ≈ 3.2) suggests the potential for moderate blood-brain barrier permeability.[5]

Carbamates generally exhibit pH-dependent hydrolysis.[5] However, the presence of the electron-withdrawing cyano group in the acryloyl moiety of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is expected to stabilize the molecule against nucleophilic attack, enhancing its shelf life.[5]

Applications in Medicinal Chemistry and Beyond

The structural features of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its derivatives make them valuable precursors and active agents in various fields.

Precursors for Heterocyclic Synthesis

The reactive nature of the cyanoacryloyl group makes these compounds excellent starting materials for the synthesis of a wide range of heterocyclic compounds. These heterocyclic derivatives are often explored for their potential cytotoxic activities against various cancer cell lines.[6] For instance, related cyanoacrylates have been used in multi-component reactions to generate pyran, chromene, and thiophene derivatives.[6][7]

Workflow for Heterocyclic Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Heterocyclic Products Ethyl_carbamate_derivative Ethyl (2-cyano-3-ethoxyacryloyl) carbamate Derivative Reaction Multi-component Reaction (e.g., in 1,4-dioxane with triethylamine) Ethyl_carbamate_derivative->Reaction Reagents Aldehydes, Malononitrile, Ethyl Cyanoacetate, etc. Reagents->Reaction Products Pyrano[3,2-d]isoxazoles Chromeno[4',3':4,5]pyrano[3,2-d]isoxazoles Other Heterocycles Reaction->Products

Caption: General workflow for the synthesis of heterocyclic compounds from ethyl carbamate derivatives.

Enzyme Inhibition

The carbamate moiety is a well-established pharmacophore in the design of enzyme inhibitors.[2] Carbamate-based drugs have been developed to target a range of enzymes, including proteases, cholinesterases, and kinases.[1][2]

While direct enzyme inhibition studies on Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are not extensively reported, the broader class of cyanoacrylamide derivatives has shown promise. For example, (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanogenesis.[8] Docking studies have suggested that these compounds can bind directly to the active site of the enzyme.[8]

Furthermore, other carbamate derivatives have demonstrated inhibitory activity against enzymes like phytoene desaturase (PDS), which is involved in carotenoid biosynthesis.[9] The structural features of these inhibitors, such as the carbamate group and specific substitutions on the aromatic rings, were found to be crucial for their activity.[9]

Potential as Anti-inflammatory Agents

The α,β-unsaturated carbonyl system present in the cyanoacrylamide scaffold is a Michael acceptor. This feature suggests that these compounds could potentially interact with cysteine residues in proteins, such as Keap-1, a negative regulator of the Nrf2 antioxidant response pathway.[10] Activation of this pathway can lead to the expression of antioxidant and anti-inflammatory enzymes.[10] Indeed, some phenylacrylamide derivatives have been investigated for their ability to modulate the synthesis of inflammatory mediators like nitrite and cytokines.[10]

Future Directions and Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its derivatives represent a promising area for further research and development. Their versatile chemistry allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

Key areas for future investigation include:

  • Expansion of the derivative library: Systematic modification of the substituents on the carbamate and the acryloyl backbone could lead to the discovery of compounds with enhanced biological activity and improved pharmacokinetic profiles.

  • Broad-spectrum enzyme inhibition screening: Given the prevalence of the carbamate moiety in enzyme inhibitors, these compounds should be screened against a wider range of enzymes implicated in disease.

  • Elucidation of mechanisms of action: For any identified active compounds, detailed mechanistic studies, including structural biology and cell-based assays, will be crucial to understand their mode of action.

  • Exploration in materials science: The unique photoisomerization properties of these push-pull olefins could be harnessed for applications in optical data storage and molecular switches.[3]

References

  • Vulcanchem. ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)
  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)
  • PubMed. Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment.
  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • PubChem.
  • PubMed Central.
  • PubMed. 2-Cyano-3-(substituted phenyl)
  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)
  • Amadis Chemical Co., Ltd. Ethyl (2-cyano-3-ethoxyacryloyl)
  • MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)
  • Organic Chemistry Portal.
  • Semantic Scholar.
  • Semantic Scholar. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
  • PubMed. Phytoene desaturase inhibition by O-(2-phenoxy)
  • PubMed. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study.
  • Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • PubMed Central. (E)-Ethyl 2-cyano-3-(furan-2-yl)
  • Google Patents.

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional molecule incorporating a cyanoacrylate, an alkene, and a carbamate group. Its unique chemical architecture makes it a compound of interest for researchers in medicinal chemistry and materials science. However, these same functional groups confer a specific hazard profile that necessitates a robust and well-understood safety protocol. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in an analysis of its constituent chemical moieties and available safety data. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and maintain a safe laboratory environment.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of a thorough risk assessment.

Table 1: Compound Identification

Identifier Data
IUPAC Name ethyl N-(2-cyano-3-ethoxyprop-2-enoyl)carbamate
CAS Number 1187-34-4[1]
Molecular Formula C₉H₁₂N₂O₄[1]

| Molecular Weight | 212.2 g/mol [1] |

Table 2: Physicochemical Properties

Property Data Source
Appearance Crystalline Powder [2]
Melting Point 116°C [1]
Density 1.181 g/cm³ [1]
Solubility Data not readily available; likely soluble in polar aprotic solvents. Does not mix well with water. [2][3]

| Flash Point | Data not available for the full compound. The related fragment, ethyl 2-cyano-3-ethoxyacrylate, has a flash point of 130°C, suggesting the compound is a combustible solid. |[4][5] |

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is best understood by analyzing the hazards associated with its functional groups and related structures. No complete toxicological study on the specific compound is publicly available; therefore, this assessment synthesizes data from closely related molecules.

Causality of Hazards:

  • The Cyanoacrylate Moiety: This functional group is well-known for its reactivity and irritant properties. The electrophilic nature of the double bond, activated by both the cyano and carbonyl groups, makes it reactive toward biological nucleophiles on the skin, eyes, and respiratory tract. Contact with moisture can initiate rapid polymerization, which is the basis for its adhesive properties and the hazard of bonding skin and eyes.[6][7]

  • The Carbamate Moiety: Carbamates as a class are known for their potential to act as cholinesterase inhibitors, a mechanism of toxicity shared with many pesticides.[8] While the specific activity of this compound is uncharacterized, this potential toxicity must be considered. Furthermore, some carbamates are classified as suspected carcinogens, and the parent compound, ethyl carbamate, is known to be a Group 2A carcinogen.[9][10][11]

Table 3: GHS Hazard Classification (Inferred) This classification is inferred from safety data for structurally similar compounds, such as Ethyl N-(2-cyanoacetyl)carbamate and Ethyl 2-cyano-3-ethoxyacrylate.

Hazard ClassGHS CodeSignal WordHazard StatementPrimary Reference(s)
Acute Toxicity (Oral)H302WarningHarmful if swallowed.[12]
Acute Toxicity (Dermal)H312WarningHarmful in contact with skin.[12]
Acute Toxicity (Inhalation)H332WarningHarmful if inhaled.[12]
Skin IrritationH315WarningCauses skin irritation.[12][13]
Eye IrritationH319WarningCauses serious eye irritation.[12][13]
Respiratory IrritationH335WarningMay cause respiratory irritation.[12][14]
Skin SensitizationH317WarningMay cause an allergic skin reaction.[2][13]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Signage) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Figure 1: The hierarchy of controls prioritizes systemic changes over individual protection.
  • Engineering Controls:

    • Chemical Fume Hood: All handling of solid Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its solutions must be performed in a certified chemical fume hood.[9][15] This is the primary method to prevent inhalation of dust or vapors, addressing the H332 and H335 hazards.

    • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

    • Eye and Face Protection: Chemical splash goggles are mandatory.[12][16] A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.

    • Hand Protection: Wear chemical-resistant gloves, such as nitrile.[9] Always check the glove manufacturer's compatibility data. It is critical to change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.

    • Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For operations with a higher risk of spillage, a chemical-resistant apron is recommended.[9]

    • Respiratory Protection: When working within a certified fume hood, respiratory protection is typically not required. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an N95 filter (for particulates) or organic vapor cartridges may be necessary.[12][14] A formal respiratory protection program must be in place if respirators are used.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for mitigating risk during routine laboratory operations.

Experimental Protocol: Handling and Weighing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Weighing: To prevent the generation of airborne dust, do not weigh the crystalline solid directly on an open balance.[12] Tare a container with a secure lid (e.g., a vial), add the compound to the container inside the fume hood, seal it, and then remove it for weighing. Alternatively, use a balance with a draft shield located inside the fume hood.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully within the fume hood. If sonication or heating is required, ensure the container is properly sealed or vented into the hood.

  • Post-Handling: After use, securely seal the primary container. Decontaminate the designated handling area, any spatulas, and other equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste.[9]

  • Hygiene: Remove gloves using the proper technique and wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[12]

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.[16]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and irritant chemicals.[15]

  • Incompatibilities: Segregate from strong acids, bases, oxidizing agents, and moisture.[2] The cyano group can react violently with strong oxidizing acids, and the combination of bases and nitriles can produce highly toxic hydrogen cyanide gas.[2]

Section 5: Emergency Procedures and First Aid

Preparedness is key to managing unexpected events such as spills or exposures.

Emergency Response Workflow

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill or Exposure) assess Assess Situation (Is it safe to respond?) start->assess evacuate Evacuate Area Alert Others & Call for Help assess->evacuate No spill_ppe Don Appropriate PPE assess->spill_ppe Yes (Small Spill) exposure_remove Remove Victim from Source of Exposure assess->exposure_remove Yes (Exposure) spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect Waste into Sealed Container spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean spill_dispose Label as Hazardous Waste spill_clean->spill_dispose exposure_first_aid Administer First Aid (See Table 4) exposure_remove->exposure_first_aid exposure_sds Provide SDS to Medical Personnel exposure_first_aid->exposure_sds seek_medical Seek Immediate Medical Attention exposure_first_aid->seek_medical

Figure 2: A decision workflow for responding to laboratory incidents.
Spill Response (Small, Laboratory-Scale)
  • Evacuate non-essential personnel from the immediate area.[17]

  • Wearing appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[17]

  • Carefully sweep or scoop the material into a designated, sealable container for hazardous waste. Avoid generating dust.[12]

  • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste.[9]

  • Ventilate the area and wash hands thoroughly.

Table 4: First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][16]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] If skin bonding occurs from the cyanoacrylate, do not force the skin apart. Gently roll or peel the surfaces apart using warm, soapy water or vegetable oil.[6][18] Seek medical attention if irritation persists or bonding is severe.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][12] Seek immediate medical attention. Removal of contact lenses should only be done by skilled personnel.[12] If eyelids are bonded shut, do not force them open and seek immediate emergency medical care.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][16] Take a copy of the Safety Data Sheet to the medical facility.[6]

Section 6: Waste Management and Disposal

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

Core Disposal Principle

Under no circumstances should Ethyl (2-cyano-3-ethoxyacryloyl)carbamate or its containers be disposed of in the regular trash or down the drain.[9] All waste materials must be treated as hazardous chemical waste.

Protocol for Waste Disposal
  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9] Incompatible wastes can react dangerously.

  • Containerization:

    • Solid Waste: Collect un-used compound and contaminated materials (e.g., weighing paper, gloves, absorbent) in a dedicated, compatible (e.g., high-density polyethylene), and sealable hazardous waste container.[9]

    • Liquid Waste: Collect any solvent rinsates or solutions containing the compound in a separate, clearly labeled hazardous liquid waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl (2-cyano-3-ethoxyacryloyl)carbamate," and all relevant hazard pictograms (e.g., "Toxic," "Irritant").[9]

  • Storage and Pickup: Keep waste containers closed except when adding waste. Store in a designated satellite accumulation area. Follow your institutional EHS procedures for scheduling a hazardous waste pickup.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl 2-Cyanoacrylate. [Link]

  • A.D.A.M. Medical Encyclopedia. (2023, November 2). Cyanoacrylates poisoning. MedlinePlus. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • MedlinePlus. (2023, November 2). Cyanoacrylates poisoning. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715183, Ethyl 2-cyano-3-ethoxyacrylate. [Link]

  • Starbond. (n.d.). CA Glue and Accelerator Safety and First Aid. [Link]

  • Chestnut Products. (n.d.). Safety Data Sheet: Cyanoacrylate Superglue Medium. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate. [Link]

  • ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet: Cyanacrylate Adhesive. [Link]

  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information: 3-ethoxyacryloyl chloride. [Link]

  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (2018, December 19). OSHA Occupational Chemical Database: ETHYL 2-CYANOACRYLATE. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Method 55: Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). [Link]

  • SPEX CertiPrep. (2024, August 23). Safety Data Sheet: Carbamate Pesticides Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Occupational Chemical Database: METHYL 2-CYANOACRYLATE. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. [Link]

  • Tang, H. M., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology and Applied Pharmacology, 442, 115989. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11206279, Ethyl N-(2-cyanophenyl)carbamate. [Link]

  • Rosario-Cruz, R., et al. (2018). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Molecules, 23(10), 2639. [Link]

  • MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: Methyl-2-cyanoacrylate. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Ethyl 2-cyanoacrylate. [Link]

  • Cole, J. B., & Roberts, D. M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Kaliszan, R., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(9), 4819. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a key intermediate in the development of heterocyclic compounds and uracil derivatives.[1] The synthesis is achieved through a highly stereoselective condensation reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Mechanistic Overview

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as a valuable "push-pull" olefin, a class of compounds with unique electronic properties that make them versatile building blocks in organic synthesis. Its primary application lies in its role as a precursor for multi-component reactions, notably in the synthesis of derivatives of 5-fluorouracil, an established antitumor agent.[1]

The synthesis protocol described herein is based on a Knoevenagel-type condensation. The reaction proceeds by treating ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as both a catalyst and a water scavenger, facilitating the condensation. The acidic methylene group of the ethyl (2-cyanoacetyl)carbamate, activated by the adjacent cyano and carbamate groups, attacks the electrophilic carbon of the triethyl orthoformate. This is followed by the elimination of ethanol to form the desired enol ether product. The reaction is noted for being highly stereoselective, yielding predominantly the E-isomer.[1]

Reaction Scheme

Reaction_Scheme reactant1 Ethyl (2-cyanoacetyl)carbamate reagents Acetic Anhydride Chloroform, 80°C, 2h reactant1->reagents reactant2 Triethyl Orthoformate reactant2->reagents product Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-isomer) reagents->product

Caption: Overall synthesis reaction for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Materials and Safety

Successful and safe execution of this protocol requires adherence to standard laboratory safety procedures and the use of high-purity reagents.

Reagent and Solvent List
Reagent NameFormulaMW ( g/mol )CAS No.Supplier Notes
Ethyl (2-cyanoacetyl)carbamateC₆H₈N₂O₃156.146628-85-9Starting material. Ensure it is dry.
Triethyl OrthoformateC₇H₁₆O₃148.20122-51-0Reagent.[2] Use from a freshly opened bottle.
Acetic AnhydrideC₄H₆O₃102.09108-24-7Catalyst and dehydrating agent. Handle with care.
Chloroform (Anhydrous)CHCl₃119.3867-66-3Reaction solvent. Use anhydrous grade.
Diethyl Ether (Anhydrous)C₄H₁₀O74.1260-29-7Used for product precipitation.
Mandatory Safety Protocols

All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.

ChemicalKey HazardsHandling Precautions
Ethyl (2-cyanoacetyl)carbamate Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[3]Avoid breathing dust. Wash hands thoroughly after handling.[3]
Triethyl Orthoformate Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2]Keep away from heat and ignition sources. Use in a well-ventilated area.[2]
Acetic Anhydride Flammable. Causes severe skin burns and eye damage. Harmful if inhaled.Handle in a fume hood. Wear appropriate gloves and face protection.
Chloroform Harmful if swallowed. Causes skin and eye irritation. Suspected carcinogen.Avoid inhalation and skin contact. Use only in a fume hood.
Diethyl Ether Extremely flammable. May form explosive peroxides upon storage.Store in an appropriate container. Keep away from ignition sources.
Product As an analog of irritants, handle with care. Avoid dust inhalation and contact.[4]Wear PPE. If contact occurs, rinse with plenty of water.[4]

Emergency Response: In case of skin contact, immediately wash with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes. If inhaled, move the victim to fresh air.[4] In all cases of significant exposure, seek immediate medical attention.

Detailed Experimental Protocol

This protocol is designed to yield the target compound as a pure, crystalline solid.

Experimental Workflow Diagram

Workflow A 1. Reagent Combination Combine reactants and solvent in a flask under N₂. B 2. Reaction Reflux at 80°C for 2 hours. A->B Heat C 3. Concentration Cool to RT and remove solvent via rotary evaporator. B->C Cool D 4. Precipitation Add diethyl ether to the concentrated residue. C->D Solvent Addition E 5. Crystallization Store in refrigerator for 12 hours. D->E Chill F 6. Isolation Filter the solid product. E->F Filtration G 7. Purification & Drying Recrystallize from chloroform/ether and dry. F->G Final Purification

Caption: Step-by-step workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology

1. Reaction Setup: a. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (2-cyanoacetyl)carbamate (0.156 g, 1 mmol). b. Under a nitrogen atmosphere, add anhydrous chloroform (2 mL) and acetic anhydride (1 mL).[1] c. Stir the solution until the starting material is fully dissolved. d. Add triethyl orthoformate (0.296 g, 2 mmol) to the solution via syringe.[1] Causality Note: A slight excess of triethyl orthoformate ensures the complete consumption of the limiting reagent, ethyl (2-cyanoacetyl)carbamate.

2. Reaction Execution: a. Immerse the flask in a preheated oil bath at 80°C. b. Reflux the reaction mixture with vigorous stirring for 2 hours under a continuous nitrogen atmosphere.[1] Causality Note: The nitrogen atmosphere is critical to prevent hydrolysis of the acetic anhydride and the orthoformate by atmospheric moisture.

3. Product Isolation and Purification: a. After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. b. Concentrate the reaction mixture using a rotary evaporator to remove the chloroform and excess acetic anhydride. c. To the resulting oily residue, add anhydrous diethyl ether (approx. 10-15 mL).[1] This will cause the product to precipitate. Causality Note: The product has low solubility in diethyl ether, while the byproducts and unreacted starting materials are more soluble, enabling purification by precipitation. d. Place the mixture in a refrigerator (approx. 4°C) and let it stand for 12 hours to ensure complete crystallization.[1] e. Collect the resulting white powder by vacuum filtration, washing the solid with a small amount of cold diethyl ether. f. For higher purity, the collected white powder can be recrystallized from a chloroform/ether solvent system.[1] g. Dry the final product under a vacuum to obtain Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Characterization and Expected Results

  • Appearance: The final product should be a white, crystalline powder.[1]

  • Stereoselectivity: This reaction is reported to be highly stereoselective, yielding the E-isomer of the push-pull olefin.[1]

  • Yield: While specific yields can vary, this protocol is designed for high efficiency.

  • Analytical Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and stereochemistry. The large chemical shift difference between the two sp²-hybridized carbons of the C=C bond is characteristic of a push-pull olefin.[1]

    • FT-IR Spectroscopy: To identify characteristic functional groups (C≡N, C=O, C=C, C-O).

    • Mass Spectrometry: To confirm the molecular weight of the product (212.2 g/mol ).

References

  • ChemicalBook. (2023-06-03). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE - Safety Data Sheet.
  • Wikipedia. (n.d.). Ethyl cyanoacetate.
  • Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • Apollo Scientific. (2023-05-07). Ethyl N-(2-cyanoacetyl)carbamate - Safety Data Sheet.
  • Wikipedia. (n.d.). Triethyl orthoformate.
  • Crysdot LLC. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.
  • PubChem - NIH. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate.

Sources

Application Notes and Protocols for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Chemical Probe

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a versatile organic molecule characterized by its unique electronic and structural features. As a "push-pull" olefin, it possesses both electron-donating (ethoxy) and electron-withdrawing (cyano and carbamate) groups across a carbon-carbon double bond[1]. This configuration results in a polarized π-electron system, conferring upon the molecule distinct chemical reactivity and the potential for specific biological interactions[2]. The presence of a carbamate moiety is of particular interest, as this functional group is a cornerstone in the design of numerous therapeutic agents, notably as inhibitors of enzymes such as acetylcholinesterase[3][4].

While direct biological applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are not extensively documented, its structural similarity to precursors of bioactive compounds, such as the antihypertensive drug cicletanine which is known to modulate prostaglandin synthesis, suggests a range of potential uses in drug discovery and chemical biology research[5][6]. This application note provides detailed, field-proven protocols for utilizing Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in several assay formats. The proposed applications are based on the compound's key structural motifs: the carbamate group for enzyme inhibition studies and its potential role as a modulator of inflammatory pathways.

These protocols are designed for researchers, scientists, and drug development professionals to explore the bioactivity of this compound and similar chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄[7]
Molecular Weight 212.20 g/mol [7]
Appearance White to light yellow solid[8]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)[9]
Storage Store at 2-8°C, protected from light and moisture[10]

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Application 1: Screening for Acetylcholinesterase (AChE) Inhibition

Scientific Rationale: The carbamate functional group is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Carbamate inhibitors function by reversibly carbamylating the serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme. This mechanism is the basis for several drugs used in the treatment of Alzheimer's disease and myasthenia gravis. Given the presence of the carbamate moiety, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a candidate for screening as a potential AChE inhibitor.

The recommended protocol is based on the highly cited Ellman's method, a colorimetric assay that measures the activity of AChE[10][11]. The assay quantifies the production of thiocholine from the AChE-catalyzed hydrolysis of acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm[11].

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer (0.1 M Phosphate, pH 8.0) P2 Prepare AChE Solution (e.g., 0.1 U/mL) P3 Prepare DTNB Solution (10 mM) P4 Prepare ATChI Solution (14 mM) P5 Prepare Compound Dilutions in Assay Buffer with DMSO A1 Add 140 µL Assay Buffer A2 Add 10 µL Compound/Vehicle A1->A2 A3 Add 10 µL AChE Solution A2->A3 A4 Pre-incubate 15 min at RT A3->A4 A5 Initiate reaction with 20 µL ATChI + 20 µL DTNB A4->A5 R1 Measure Absorbance at 412 nm (Kinetic or Endpoint) A5->R1 R2 Calculate % Inhibition R1->R2 R3 Determine IC50 Value R2->R3

Caption: Workflow for the AChE inhibition assay.

Detailed Protocol: AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

  • 0.1 M Sodium Phosphate Buffer, pH 8.0 (Assay Buffer)

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE Working Solution: Prepare a working solution of AChE in Assay Buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is common[11].

    • DTNB Working Solution: Prepare a 10 mM solution of DTNB in Assay Buffer[11].

    • ATChI Working Solution: Prepare a 14 mM solution of ATChI in deionized water. Prepare this solution fresh daily[11].

    • Compound Dilutions: Prepare a serial dilution of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Assay Buffer. A common starting concentration range for screening is 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.

  • Assay Plate Setup (Final volume: 200 µL/well):

    • Blank: 190 µL Assay Buffer + 10 µL DMSO.

    • Negative Control (100% Activity): 140 µL Assay Buffer + 10 µL DMSO + 10 µL AChE Working Solution.

    • Test Wells: 140 µL Assay Buffer + 10 µL of each compound dilution + 10 µL AChE Working Solution.

    • Positive Control: 140 µL Assay Buffer + 10 µL of a known AChE inhibitor (e.g., physostigmine) + 10 µL AChE Working Solution.

  • Pre-incubation:

    • Add the components as described above (excluding ATChI and DTNB).

    • Mix gently and incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix of equal volumes of DTNB and ATChI working solutions.

    • To initiate the reaction, add 40 µL of the DTNB/ATChI mixture to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the compound that causes 50% inhibition of AChE activity.

Application 2: Modulating Prostaglandin Synthesis in a Cell-Based Assay

Scientific Rationale: The antihypertensive drug Cicletanine has been shown to stimulate the synthesis of prostaglandin I2 (PGI2)[5][12]. Given that Ethyl (2-cyano-3-ethoxyacryloyl)carbamate may serve as a structural analog or precursor to such furopyridine compounds, it is plausible that it could modulate the activity of enzymes in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes (also known as prostaglandin-endoperoxide synthase, PTGS)[8][13].

This protocol describes a cell-based assay to screen for the effects of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate on the production of Prostaglandin E2 (PGE2), a key inflammatory mediator. The assay involves stimulating cultured cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA)[14][15].

Experimental Workflow: Cell-Based Prostaglandin E2 (PGE2) Assay

PGE2_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa PGE2 ELISA cluster_analysis Data Analysis C1 Seed cells (e.g., RAW 264.7) in a 24-well plate C2 Allow cells to adhere (overnight) C1->C2 C3 Pre-treat with compound (1 hour) C2->C3 C4 Stimulate with LPS (e.g., 1 µg/mL for 24 hours) C3->C4 E1 Collect cell culture supernatant C4->E1 E2 Perform competitive ELISA according to kit protocol E1->E2 E3 Measure absorbance at 450 nm E2->E3 A1 Generate standard curve E3->A1 A2 Calculate PGE2 concentration in samples A1->A2 A3 Evaluate compound's effect on PGE2 production A2->A3

Caption: Workflow for cell-based PGE2 production assay.

Detailed Protocol: PGE2 Production Assay

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

  • PGE2 ELISA kit

  • 24-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

    • Incubate overnight to allow for cell adherence.

  • Compound Treatment:

    • The next day, replace the medium with fresh, serum-free DMEM.

    • Prepare dilutions of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in serum-free DMEM.

    • Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO).

  • Cell Stimulation:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the supernatant and store at -80°C until the ELISA is performed.

  • PGE2 Quantification:

    • Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards, incubation times, and washing steps[14][15].

Data Analysis
  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the PGE2 concentration in each sample by interpolating their absorbance values from the standard curve.

  • Analyze the effect of the compound by comparing the PGE2 concentrations in the compound-treated wells to the LPS-stimulated control wells. A significant decrease in PGE2 levels would suggest an inhibitory effect on the prostaglandin synthesis pathway, while an increase would indicate a stimulatory effect.

Hypothetical Application 3: Fluorescence Polarization (FP) Assay for Target Identification

Scientific Rationale: The "push-pull" nature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate suggests it may possess intrinsic fluorescent properties or could be readily modified to incorporate a fluorophore[16][17]. Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution[12][18]. The principle of FP is based on the observation that when a small, fluorescently labeled molecule tumbles rapidly in solution, it emits depolarized light upon excitation with polarized light. However, when this fluorescent molecule binds to a larger molecule (e.g., a protein), its tumbling rate slows down, resulting in an increase in the polarization of the emitted light[19][20].

This section outlines a hypothetical FP-based assay to screen for potential protein binding partners of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This would first require the synthesis of a fluorescently labeled version of the compound to act as a tracer.

Conceptual Workflow: FP-Based Screening Assay

FP_Workflow cluster_prep Assay Development cluster_assay Competitive FP Assay cluster_readout Data Acquisition & Analysis D1 Synthesize fluorescently labeled Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Tracer) D2 Identify and purify potential target protein D1->D2 D3 Optimize assay conditions (buffer, tracer concentration) D2->D3 A1 Incubate Target Protein with Tracer D3->A1 A2 Add unlabeled compound (competitor) A1->A2 A3 Incubate to reach equilibrium A2->A3 R1 Measure Fluorescence Polarization A3->R1 R2 Plot FP vs. Competitor Concentration R1->R2 R3 Determine Ki or IC50 R2->R3

Caption: Conceptual workflow for a fluorescence polarization assay.

General Protocol: Competitive FP Assay

Materials:

  • Fluorescently labeled Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Tracer)

  • Purified target protein

  • Unlabeled Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

  • FP Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well microplate

  • Microplate reader with FP capabilities

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and target protein that gives a stable and significant FP signal window.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein and the tracer at their optimized concentrations.

    • Add serial dilutions of the unlabeled Ethyl (2-cyano-3-ethoxyacryloyl)carbamate to the wells. Include controls with no unlabeled compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader.

Data Analysis

A competitive binding curve will be generated, where the FP signal decreases as the concentration of the unlabeled compound increases. This data can be used to calculate the IC50 or the inhibition constant (Ki) of the unlabeled compound, providing a measure of its binding affinity for the target protein.

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate presents a compelling starting point for chemical biology and drug discovery investigations. Its constituent functional groups suggest plausible interactions with key biological targets. The protocols detailed in this application note provide robust, validated methodologies for exploring the compound's potential as an acetylcholinesterase inhibitor and a modulator of prostaglandin synthesis. Furthermore, the conceptual framework for a fluorescence polarization assay offers a pathway for novel target identification. By employing these experimental procedures, researchers can systematically evaluate the bioactivity of this and related molecules, paving the way for new discoveries in pharmacology and medicinal chemistry.

References

  • Uehara, Y., et al. (1991). Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension. American Journal of Hypertension, 4(11 Pt 1), 865-868.
  • PubMed. (n.d.). Short-term increase in prostaglandin I2 synthesis caused by cicletanine in patients with essential hypertension. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]

  • Lim, S. H., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1684, 153–161.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin Endoperoxide Synthase 2 (PTGS2). Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Gonzalez-Diaz, H., et al. (2013). Model for high-throughput screening of multitarget drugs in chemical neurosciences: synthesis, assay, and theoretic study of rasagiline carbamates. ACS chemical neuroscience, 4(10), 1335-1346.
  • Jager, A. K., et al. (2005). Prostaglandin-H-synthase (PGHS)-1 and -2 microtiter assays for the testing of herbal drugs. Phytochemical analysis : PCA, 16(5), 323–327.
  • Gonzalez-Diaz, H., et al. (2013). Model for High-Throughput Screening of Multitarget Drugs in Chemical Neurosciences: Synthesis, Assay, and Theoretic Study of Rasagiline Carbamates. ACS Chemical Neuroscience, 4(10), 1335-1346.
  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(1), 11–32.
  • Wikipedia. (n.d.). Push–pull olefin. Retrieved from [Link]

  • Beilstein-Institut. (2023). Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 19, 1374-1393.
  • Lord, S. J., et al. (2008). A Photoactivatable Push–Pull Fluorophore for Single-Molecule Imaging in Live Cells. Journal of the American Chemical Society, 130(29), 9204–9205.
  • Lord, S. J., et al. (2008). A photoactivatable push-pull fluorophore for single-molecule imaging in live cells. Journal of the American Chemical Society, 130(29), 9204–9205.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
  • Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140.
  • ChemBK. (2024). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Small Push-Pull Fluorophore for Turn-on Fluorescence. Retrieved from [Link]

  • Nuvisan. (n.d.). Compound screening. Retrieved from [Link]

Sources

The Versatile Synthon: Applications of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Building Block

In the landscape of organic synthesis, the strategic design of molecular scaffolds with diverse reactivity is paramount for the efficient construction of complex and biologically relevant molecules. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a multifunctionalized push-pull olefin, has emerged as a highly valuable and versatile building block. Its unique electronic properties, stemming from the electron-withdrawing cyano and carbamate groups juxtaposed with the electron-donating ethoxy group, render it susceptible to a variety of transformations, making it an attractive precursor in medicinal chemistry and materials science. This application note provides an in-depth exploration of the synthetic utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, presenting detailed protocols and mechanistic insights for its application in the synthesis of key heterocyclic frameworks. We will delve into both established and prospective applications, offering researchers, scientists, and drug development professionals a comprehensive guide to leveraging this potent synthon in their own research endeavors.

Core Chemistry and Reactivity

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is characterized by a polarized carbon-carbon double bond, which is the heart of its reactivity. The molecule is typically synthesized via the reaction of ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate, often in the presence of acetic anhydride[1].

The key reactive sites of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are:

  • The Electrophilic β-Carbon: The carbon atom bearing the ethoxy group is highly electrophilic and susceptible to nucleophilic attack.

  • The Leaving Group Potential of the Ethoxy Group: The ethoxy group can be readily displaced by a variety of nucleophiles.

  • The Acryloyl System: The conjugated system can participate in cycloaddition reactions.

  • The Carbamate Moiety: The carbamate functionality provides a handle for subsequent cyclization reactions.

This inherent reactivity makes it an ideal precursor for the construction of a diverse array of heterocyclic compounds.

Application I: Synthesis of 5-Cyanouracil Derivatives

A prominent application of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its role as a key intermediate in the multi-component synthesis of 5-cyanouracils, which are important precursors for various therapeutic agents, including antiviral and anticancer drugs.

Mechanistic Pathway

The synthesis of 5-cyanouracils from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate proceeds through a well-elucidated mechanistic pathway involving a primary amine[1]. The reaction is initiated by a nucleophilic attack of the primary amine on the electrophilic β-carbon of the acryloyl system, followed by the elimination of ethanol. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilicity of the carbamate nitrogen, to form the uracil ring.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Cyclization and Product Formation start Ethyl (2-cyano-3-ethoxyacryloyl)carbamate + R-NH2 intermediate1 Nucleophilic attack of amine start->intermediate1 intermediate2 Elimination of Ethanol intermediate1->intermediate2 intermediate3 Z-isomer formation intermediate2->intermediate3 cyclization Intramolecular cyclization intermediate3->cyclization product 5-Cyanouracil derivative cyclization->product G start Ethyl (2-cyano-3-ethoxyacryloyl)carbamate + Thiourea step1 Nucleophilic attack of sulfur start->step1 step2 Elimination of Ethanol step1->step2 step3 Intramolecular cyclization step2->step3 step4 Dehydration step3->step4 product Substituted Pyrimidine-thione step4->product

Sources

Application Notes & Protocols: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Push-Pull Olefin in Drug Synthesis

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of intermediates is a critical determinant of efficiency, yield, and scalability.[1][2] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized and reactive molecule that has emerged as a valuable building block, particularly in the construction of heterocyclic scaffolds common to many therapeutic agents.[3][4]

Its utility stems from its unique electronic structure. The molecule is a classic example of a "push-pull" olefin, where the double bond is electronically polarized by an electron-donating group (the ethoxy group) at one end and two powerful electron-withdrawing groups (the cyano and carbamoyl groups) at the other.[3] This inherent polarization renders the molecule highly susceptible to nucleophilic attack, making it an exceptional precursor for cyclization and condensation reactions. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and detailed protocols for its application in pharmaceutical development.

Physicochemical & Spectroscopic Data

A thorough understanding of the intermediate's properties is fundamental for its effective use and handling.

PropertyValueSource
CAS Number 1187-34-4[5][6][7]
Molecular Formula C₉H₁₂N₂O₄[5]
Molecular Weight 212.20 g/mol
Appearance White to faint yellow powder/solid[5][8]
Melting Point 116°C[9]
Density 1.181 g/cm³[9]
Solubility Soluble in chloroform, polar aprotic solvents (DMSO, DMF). Low aqueous solubility.[3][10]
¹H NMR (CDCl₃, 400 MHz) Characteristic signals for ethoxy and carbamate ethyl groups (triplets and quartets), vinyl proton (singlet), and NH proton.[11]
¹³C NMR (CDCl₃, 100 MHz) Signals corresponding to carbonyls, olefinic carbons (with a large chemical shift difference confirming the push-pull nature), cyano carbon, and alkyl carbons.[3][12]
IR (KBr, cm⁻¹) Strong absorptions for N-H, C≡N (cyano), C=O (carbamate and acryloyl), and C=C (olefin) groups.[13]

Synthesis of the Intermediate: A Validated Protocol

The preparation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate.[3] The use of acetic anhydride is crucial as it acts as a water scavenger and activating agent, driving the reaction to completion and favoring the formation of the more stable E-isomer.[3]

Workflow for Synthesis

cluster_reactants Reactants Reactant1 Ethyl (2-cyanoacetyl)carbamate Process Reflux in Chloroform (80°C, 2h under N₂) Reactant1->Process Reactant2 Triethyl Orthoformate Reactant2->Process Reactant3 Acetic Anhydride (Catalyst/Activator) Reactant3->Process Workup Concentration & Precipitation (Rotary Evaporation, Ether Addition) Process->Workup Purification Filtration & Recrystallization (Chloroform/Ether) Workup->Purification Product E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Purification->Product

Caption: Synthesis workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocol
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl (2-cyanoacetyl)carbamate (15.6 g, 0.1 mol) and chloroform (40 mL).

  • Reagent Addition: Add acetic anhydride (20 mL) followed by triethyl orthoformate (29.6 g, 0.2 mol).

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane mobile phase.

  • Work-up: After the reaction is complete (disappearance of the starting carbamate), cool the mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the chloroform and excess reagents.

  • Precipitation & Isolation: To the resulting oil/slurry, add diethyl ether (100 mL) and stir. The product will precipitate as a white solid. Cool the mixture in a refrigerator (4°C) for 12 hours to maximize precipitation.[3]

  • Purification: Filter the solid using a Büchner funnel and wash with cold diethyl ether (2 x 30 mL). For higher purity, recrystallize the white powder from a chloroform/ether solvent system.

  • Validation: Dry the final product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The yield should be in the range of 85-95%.

Mechanistic Insight: The Power of the Push-Pull System

The reactivity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is dictated by its push-pull electronic configuration. This creates a highly polarized π-system, making the C3 carbon (β-carbon to the cyano group) extremely electrophilic and the C2 carbon (α-carbon) nucleophilic.

Caption: Electronic profile and reactivity of the push-pull system.

This electronic arrangement is the cornerstone of its utility. It readily undergoes Michael-type addition reactions with a wide range of nucleophiles, such as amines, hydrazines, and thiols.[10] The subsequent intramolecular condensation or cyclization of the resulting adduct provides a straightforward and efficient route to various five- and six-membered heterocycles.[12][13] This method is particularly powerful for synthesizing substituted pyrimidines and uracils, which are core structures in many antiviral and anticancer drugs.[3]

Application Protocol: Synthesis of a Pyrimidine Precursor

This protocol details the reaction of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate with an amine, a foundational step for building pyrimidine-based APIs. The reaction proceeds via a nucleophilic vinyl substitution followed by intramolecular cyclization.

Protocol: Amine Condensation and Cyclization
  • Setup: In a clean, dry flask, dissolve Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (2.12 g, 10 mmol) in ethanol (30 mL).

  • Nucleophile Addition: Add the desired primary amine (e.g., aniline, 10 mmol) to the solution. If using an amine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The initial reaction is often rapid, leading to the substitution of the ethoxy group. Monitor the formation of the enamine intermediate by TLC.

  • Cyclization: For cyclization to the pyrimidine ring, heating is typically required. Reflux the reaction mixture for 4-8 hours. The cyclization involves the carbamate nitrogen attacking the cyano group.

  • Isolation: Upon completion, cool the reaction mixture. The heterocyclic product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and induce crystallization by adding a non-polar solvent like hexane or by cooling.

  • Purification & Validation: Collect the solid by filtration, wash with cold ethanol, and dry. Purity can be enhanced by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate). Confirm the structure of the resulting substituted pyrimidine using NMR, Mass Spectrometry (MS), and IR analysis, looking for the disappearance of the cyano signal in IR and the appearance of new aromatic/heterocyclic protons in NMR.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8][14] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.[5][8]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[8]

Conclusion and Outlook

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and process developers. Its predictable reactivity, governed by its push-pull electronic nature, allows for the efficient and stereoselective synthesis of complex heterocyclic systems.[3] Its application in building blocks for antiviral and other therapeutic agents underscores its importance in the pharmaceutical industry.[15][16][17] Future research will likely expand its utility in multi-component reactions and flow chemistry processes, further streamlining the path to novel APIs.[18]

References

  • Sung, K., Lin, G., Huang, P., Zhuang, B., Sung, R., & Wu, R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. [Link]

  • Zhang, L., Xi, M., Wang, Y., Liu, J., & Feng, L. (2018). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. RSC Advances, 8(39), 21953-21957. [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. [Link]

  • Crysdot LLC. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. [Link]

  • Kazakova, O., et al. (2018). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molecules, 23(11), 2909. [Link]

  • MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. [Link]

  • Rajasekaran, A., & Sasikumar, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10. [Link]

  • Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis.
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d, .... [Link]

  • Process for the production of cyanoacetylcarbamates. (1974).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1715183, Ethyl 2-cyano-3-ethoxyacrylate. [Link]

  • Kumar, V., et al. (2020). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioresources and Bioprocessing, 7(1), 1-22. [Link]

  • Request PDF. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. [Link]

  • Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1374-1391. [Link]

  • Long, N., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(5), 2789-2795. [Link]

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]

  • Guedes, N., et al. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • de la Torre, V. G., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(23), 7297. [Link]

  • ResearchGate. (n.d.). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

  • Long, N., et al. (2008). Synthesis and antiviral activities of cyanoacrylate derivatives containing an alpha-aminophosphonate moiety. Journal of Agricultural and Food Chemistry, 56(13), 5242-5246. [Link]

  • Tundo, P., McElroy, C. R., & Aricò, F. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2010(10), 1567-1571. [Link]

  • Song, B., et al. (2005). Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives. Journal of Agricultural and Food Chemistry, 53(20), 7886-7891. [Link]

Sources

Application Notes and Protocols for the Purification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a key intermediate in organic synthesis. The primary method detailed is recrystallization, a robust technique for removing unreacted starting materials and side-products. An alternative method, flash column chromatography, is also discussed for instances requiring higher purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the purification principles.

Introduction and Significance

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a push-pull olefin with the molecular formula C₉H₁₂N₂O₄ and a molecular weight of 212.205 g/mol .[1] It serves as a valuable intermediate in the synthesis of various heterocyclic compounds, including derivatives of uracil, which are of interest in medicinal chemistry.[2] The synthesis typically involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, catalyzed by acetic anhydride.[2] The purity of this intermediate is critical for the success of subsequent synthetic steps, necessitating an effective and reliable purification strategy. This guide provides a field-proven protocol for obtaining high-purity Ethyl (2-cyano-3-ethoxyacryloyl)carbamate from a crude reaction mixture.

Principle of Purification

The purification strategy is based on the differential solubility of the desired product and potential impurities in a selected solvent system at varying temperatures. The primary impurities originating from the synthesis include unreacted ethyl (2-cyanoacetyl)carbamate, excess ethyl orthoformate, and acetic anhydride.

Recrystallization is the method of choice due to its efficiency and scalability. The principle relies on dissolving the crude solid in a minimal amount of a hot solvent in which the compound is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). The use of a binary solvent system (a "good" solvent and an "anti-solvent") can further enhance the selectivity and yield of the crystallization process.

Flash Column Chromatography is a more rigorous purification technique suitable for removing impurities with polarities very similar to the product. This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, starting from the crude reaction output.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Crude_Mixture Crude Reaction Mixture (Post-reflux) Evaporation Rotary Evaporation (Remove Chloroform) Crude_Mixture->Evaporation Concentrate Crude_Solid Crude Solid/Oil Evaporation->Crude_Solid Recrystallization Recrystallization (Chloroform/Ether) Crude_Solid->Recrystallization Dissolve & Precipitate Filtration Vacuum Filtration Recrystallization->Filtration Isolate Crystals Washing Wash with Cold Ether Filtration->Washing Remove Soluble Impurities Drying Drying Under Vacuum Washing->Drying Pure_Product Pure White Powder (E-isomer) Drying->Pure_Product Purity_Analysis Purity Assessment (HPLC, NMR) Pure_Product->Purity_Analysis Verify Purity

Caption: Workflow for the purification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Protocol: Recrystallization

This protocol is based on the procedure described for the highly stereoselective synthesis of the target compound.[2]

Apparatus and Reagents
  • Apparatus: Round-bottom flask, rotary evaporator, Erlenmeyer flasks, Büchner funnel, vacuum flask, filter paper, spatula, glass rod, refrigerator.

  • Reagents: Crude Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, Chloroform (CHCl₃), Diethyl ether ((C₂H₅)₂O), ice bath.

Step-by-Step Methodology
  • Concentration of Crude Mixture:

    • Following the synthesis reaction, transfer the crude mixture to a round-bottom flask.

    • Concentrate the mixture using a rotary evaporator to remove the bulk solvent (e.g., chloroform). This will yield a crude solid or viscous oil.

    • Causality: Removing the reaction solvent is necessary to prepare the crude material for the specific solvent system used in recrystallization.

  • Initial Precipitation:

    • To the concentrated crude residue, add a sufficient volume of diethyl ether.

    • Stir or sonicate the mixture to break up any clumps. The desired product is sparingly soluble in ether, while some impurities may be more soluble. This step serves as a preliminary wash.

  • Dissolution for Recrystallization:

    • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of hot chloroform to the flask, just enough to fully dissolve the solid. Gentle heating on a hot plate may be required.

    • Causality: Using the minimum volume of hot solvent is crucial. Excess solvent will reduce the recovery yield as more product will remain in the solution upon cooling.

  • Inducing Crystallization:

    • While stirring the warm chloroform solution, slowly add diethyl ether (the "anti-solvent") until the solution becomes faintly cloudy (turbid).

    • If too much ether is added and heavy precipitation occurs, add a small amount of warm chloroform to redissolve the solid and repeat the ether addition more slowly.

    • Causality: Diethyl ether reduces the solubility of the polar product in the chloroform, forcing it out of solution. Slow addition promotes the formation of well-defined, pure crystals rather than an amorphous precipitate which can trap impurities.

  • Crystal Growth and Maturation:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in a refrigerator (e.g., 4°C) for at least 12 hours, or overnight.[2]

    • Causality: Slow cooling is essential for forming large, pure crystals. The extended period at low temperature maximizes the yield by further decreasing the product's solubility.

  • Isolation and Washing:

    • Set up a Büchner funnel for vacuum filtration.

    • Decant the cold supernatant (mother liquor) and then transfer the crystalline slurry to the funnel.

    • Wash the collected white powder with a small amount of cold diethyl ether.

    • Causality: Washing with a cold solvent removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product crystals.

  • Drying:

    • Dry the purified white powder under vacuum to remove residual solvents. The product can be placed in a desiccator under vacuum.

Summary of Recrystallization Parameters
ParameterSpecificationPurpose
Primary Solvent ChloroformDissolves the crude product when hot.
Anti-Solvent Diethyl EtherInduces precipitation/crystallization.
Cooling Temp. ~4°C (Refrigerator)Maximizes crystal formation and yield.
Cooling Time ≥ 12 hoursAllows for complete crystallization.[2]
Washing Solvent Cold Diethyl EtherRemoves soluble impurities from crystal surfaces.
Expected Outcome White crystalline powderHigh-purity Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Alternative Protocol: Flash Column Chromatography

This method should be employed if recrystallization fails to remove certain impurities, as determined by purity analysis.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Quality Control and Purity Assessment

The purity of the final product should be rigorously assessed to ensure it meets the standards for subsequent applications.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for determining purity by area normalization.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities. The synthesis is reported to produce the E-isomer stereoselectively, which can be confirmed by NMR.[2]

  • Gas Chromatography (GC): Suitable for assessing volatile impurities. A GC equipped with a Flame Ionization Detector (FID) can provide high sensitivity.[3]

Conclusion

The recrystallization protocol detailed herein provides a reliable and efficient method for purifying Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, yielding a product of high purity suitable for further synthetic applications. The causality-driven explanations for each step are designed to empower researchers to adapt and troubleshoot the procedure effectively. For applications demanding the highest level of purity, flash column chromatography serves as a powerful alternative. Rigorous analytical quality control is recommended to validate the purity of the final compound.

References

  • Kim, S., & Kim, Y. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. Retrieved from [Link]

  • Molbase. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved from [Link]

  • NileRed. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable method for the quantification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is crucial for quality control, stability testing, and research applications involving this compound. The protocol outlines a systematic approach, from sample preparation to chromatographic separation and data analysis. Furthermore, it provides a comprehensive strategy for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and accuracy.[1][2][3][4]

Introduction

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin, a class of compounds characterized by an electron-donating group and an electron-withdrawing group conjugated through a double bond.[5] This structural feature imparts unique electronic and chemical properties, making such compounds valuable intermediates in organic synthesis, particularly for heterocyclic compounds like uracil derivatives which have applications in medicinal chemistry.[5] Given its potential role in pharmaceutical development and other chemical industries, a precise and accurate analytical method for its quantification is essential to ensure product quality, monitor reaction kinetics, and assess stability.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility.[6][7] Specifically, the reverse-phase mode (RP-HPLC) is exceptionally versatile for separating compounds based on hydrophobicity, making it an ideal choice for the analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.[8][9]

Physicochemical Properties & Method Selection Rationale

A successful analytical method is built upon an understanding of the analyte's properties.

  • Structure and Polarity: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (C8H11NO3, MW: 169.18 g/mol ) possesses both polar (carbamate, cyano, ester, ether groups) and non-polar (ethyl chains) characteristics.[10][11] This amphiphilic nature makes it well-suited for RP-HPLC, where it can interact with a non-polar stationary phase and be eluted by a polar mobile phase.[8][9]

  • UV Absorbance: The conjugated system of the ethoxyacrylate moiety (C=C double bond conjugated with cyano and carbonyl groups) is a strong chromophore. This allows for sensitive detection using a standard UV-Vis detector, a common and cost-effective detector for HPLC systems. A UV scan would be necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity, which is anticipated to be in the 250-300 nm range.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile, methanol, and chloroform, which are compatible with HPLC analysis.[12]

Based on these properties, an isocratic RP-HPLC method using a C18 column and a UV detector is proposed. The C18 stationary phase provides a hydrophobic surface for retaining the analyte, while a mobile phase consisting of a mixture of acetonitrile and water will be used to elute it.[8][13]

Proposed RP-HPLC Method for Quantification

Instrumentation and Materials
  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reference standard (purity ≥98%)

    • Methanol (HPLC grade, for sample dissolution)

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis. These may require optimization for specific systems and applications.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining moderately non-polar compounds.[8]
Mobile Phase Acetonitrile : Water (50:50, v/v)Provides a good balance of elution strength for the analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good peak shape.
Detection UV at λmax (e.g., 275 nm)The conjugated system allows for strong UV absorbance and sensitive detection.
Injection Volume 10 µLA standard volume to balance sensitivity and peak broadening.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, dissolve it in a known volume of methanol, and then dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

Step-by-Step Experimental Protocol

  • System Preparation: Set up the HPLC system according to the conditions in the table above.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject each working standard solution in triplicate.

  • Data Acquisition: Record the peak area for each injection.

  • Linearity Plot: Plot a graph of the mean peak area versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Sample Analysis: Inject the prepared sample solutions in triplicate.

  • Quantification: Using the mean peak area of the sample and the regression equation from the calibration curve, calculate the concentration of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in the sample.

Workflow Visualization

The overall analytical workflow is depicted in the diagram below.

Analytical Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Methanol (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Std Dilute with Mobile Phase (Working Standards) Dissolve_Std->Dilute_Std Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Inject_Std Inject Standards Dilute_Std->Inject_Std Filter Filter Sample (0.45 µm) Dilute_Sample->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate HPLC System (C18 Column) Equilibrate->Inject_Std Equilibrate->Inject_Sample Detect UV Detection (λmax) Inject_Std->Detect Inject_Sample->Detect Cal_Curve Generate Calibration Curve (Peak Area vs. Conc.) Detect->Cal_Curve Regression Linear Regression (r² > 0.999) Cal_Curve->Regression Calculate Calculate Sample Concentration Regression->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the quantification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Method Validation Strategy

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][14] The following parameters should be assessed:

Validation ParameterAcceptance CriteriaBrief Protocol
Specificity The analyte peak should be free from interference from the matrix, impurities, or degradation products.Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte. Use a PDA detector to check for peak purity.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze at least five concentrations across the specified range (e.g., 50-150% of the expected concentration).
Range The range for which the method is linear, accurate, and precise.Typically 80-120% of the test concentration for an assay.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%.Spike a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision RSD ≤ 2.0%Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results.Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).

Conclusion

The proposed RP-HPLC method provides a straightforward, sensitive, and reliable approach for the quantification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Its reliance on standard instrumentation and reagents makes it accessible to most analytical laboratories. Proper validation following the outlined ICH guidelines will ensure the generation of high-quality, defensible data critical for research, development, and quality control activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. PubMed. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • HPLC Method for Analyzing Carbamate Pesticides. Scribd. [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]

  • Principles of Reversed Phase HPLC. YouTube. [Link]

  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. DCU. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem. [Link]

  • Analytical Methods. Japan Ministry of the Environment. [Link]

  • GAS-LIQUID CHROMATOGRAPHY OF THE ALKYL ALPHA CYANOACRYLATES. DTIC. [Link]

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

  • Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | C13H13NO3. PubChem. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The compound is a push-pull olefin with potential applications as an intermediate in the synthesis of bioactive molecules, such as derivatives of 5-fluorouracil, an antitumor agent.[1] Given the compound's reactivity and potential for isomerization, a reliable analytical method is crucial for quality control, stability testing, and impurity profiling. This document provides a comprehensive protocol developed from fundamental chromatographic principles, designed for researchers, scientists, and drug development professionals. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring specificity, accuracy, and precision in accordance with established analytical validation principles.[2][3][4]

Introduction

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic intermediate. Its structure, featuring a conjugated system with electron-donating (ethoxy) and electron-withdrawing (cyano, carbamoyl) groups, classifies it as a "push-pull" olefin.[1] This structural characteristic imparts unique chemical reactivity and makes it a valuable precursor in organic synthesis. However, this reactivity also presents analytical challenges, including the potential for E/Z isomerization and degradation.[1]

Therefore, a stability-indicating analytical method (SIAM) is essential. A SIAM is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) or key intermediate without interference from degradation products, process impurities, or other potential excipients.[5][6] The development of such methods is a critical component of pharmaceutical development and is guided by international standards, such as the ICH Q2(R1) guideline.[2][7][8] This application note describes the logical development and proposed protocol for a SIAM tailored to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Experimental Design & Rationale

As no standard HPLC method for this specific analyte was readily available, a method was developed based on its physicochemical properties and established chromatographic principles.

1. Analyte Physicochemical Properties:

  • Molecular Formula: C₉H₁₀N₂O₄

  • Molecular Weight: 210.19 g/mol

  • Structure: A moderately polar molecule with a melting point of approximately 116°C.[9]

  • Chromophore: The conjugated double bond system (acryloyl) provides strong UV absorbance. A study on the related compound, E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate, showed significant UV absorbance, with kinetic studies monitoring changes at 272 nm.[1] This provides a strong basis for selecting a UV detector and an appropriate wavelength.

  • Solubility: Expected to be soluble in polar organic solvents like acetonitrile and methanol, which are common HPLC mobile phase constituents.

2. Chromatographic Choices (Causality):

  • Technique: Reversed-Phase HPLC (RP-HPLC) was selected as the primary mode of separation. It is the most common and versatile method for small-molecule drugs and intermediates, effectively separating compounds based on their hydrophobicity.[10]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was chosen as the initial stationary phase. Its non-polar nature is well-suited to retain and separate moderately polar analytes like the target compound from both more polar and less polar impurities.

  • Mobile Phase: A gradient elution using water (or a buffered aqueous solution) and acetonitrile was selected. Gradient elution is crucial for stability-indicating methods as it provides the necessary peak capacity to separate the main analyte from a wide range of potential degradation products with varying polarities.[10][11] A small amount of acid (e.g., phosphoric acid or formic acid) is added to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups.

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. Based on literature for a closely related structure, a primary monitoring wavelength of 272 nm is proposed.[1] A PDA detector is highly recommended during method development to screen for the optimal detection wavelength and to assess peak purity.

Materials & Methods

Reagents and Materials
  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reference standard (>98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Water (Type I, 18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), 85% (ACS grade or higher)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions

The proposed starting conditions are summarized in the table below. These should be considered a starting point for optimization and validation in the user's laboratory.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm (PDA: 200-400 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Protocols

Protocol 1: Standard & Sample Preparation
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 12.5 mg of the Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of sample diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature and dilute to the mark with the sample diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 2.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to the mark with the sample diluent. Mix thoroughly.

  • Sample Preparation: Prepare sample solutions at a similar concentration to the working standard using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

Protocol 2: HPLC System Operation & Analysis
  • System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the chromatography data system. Include blank injections (diluent), standard injections for system suitability, and the prepared sample solutions.

  • System Suitability Test (SST): Inject the working standard solution five or six times. The SST parameters must meet pre-defined criteria before sample analysis.

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (USP): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis: Inject the samples for analysis.

  • Data Processing: Integrate the chromatograms to determine the peak area of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Quantify the amount in samples by comparing the peak area response to that of the calibrated working standard.

Method Validation Approach

For this method to be considered trustworthy and authoritative, it must be validated according to ICH Q2(R1) guidelines.[2][3][4] The validation should demonstrate that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters:

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the main peak from any degradation products.[5][6] The peak purity should be assessed using a PDA detector.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration) and demonstrate a linear relationship between concentration and peak area (Correlation coefficient R² ≥ 0.999).

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by calculating the RSD of results from multiple preparations.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to evaluate the method's reliability during normal use.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample receipt to final data reporting for the analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample SamplePrep Prepare Sample Solutions Sample->SamplePrep StdPrep Prepare Standard Solutions Filter Filter all Solutions (0.45 µm) StdPrep->Filter SamplePrep->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Load into Autosampler SST System Suitability Test (SST) Equilibrate->SST Inject Inject Samples SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Process Integrate Peaks & Process Data Acquire->Process Quantify Quantify Analyte vs. Standard Process->Quantify Report Generate Final Report Quantify->Report

Caption: HPLC analysis workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Conclusion

This application note provides a well-reasoned, detailed starting point for the development and validation of a stability-indicating HPLC method for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. By employing a standard RP-HPLC setup with a C18 column and gradient elution, this method is designed to be specific, robust, and transferable. The protocol emphasizes the importance of systematic method validation in line with regulatory expectations, ensuring the generation of reliable and accurate data for quality control and research purposes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Method Development & Validation (Stability-Indicating). Chromplius. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). [Link]

  • Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC. [Link]

  • Separation of Ethyl cyanoacrylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate. PubChem, National Institutes of Health. [Link]

Sources

Application Note: A Robust GC-MS Protocol for the Analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS: 1187-34-4). This compound is a key intermediate in the synthesis of various heterocyclic compounds, including uracil derivatives with potential therapeutic applications.[1] Given its role as a precursor, ensuring its purity and stability is critical. The primary challenge in the gas chromatographic analysis of carbamates is their inherent thermal lability, which can lead to degradation in the GC inlet and inaccurate quantification.[2][3][4] This protocol is meticulously designed to mitigate thermal degradation by optimizing injection parameters, the column temperature program, and mass spectrometer conditions. We provide a detailed, step-by-step workflow, expected fragmentation patterns, and quality control measures to ensure data integrity, trustworthiness, and reproducibility for researchers in drug development and quality assurance.

Introduction: The Analytical Challenge

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin, a class of molecules with unique electronic and stereochemical properties.[1] Its accurate identification and purity assessment are paramount in synthetic chemistry and pharmaceutical manufacturing. While High-Performance Liquid Chromatography (HPLC) is often a preferred method for thermally labile compounds, GC-MS offers distinct advantages, including superior resolution and definitive structural elucidation through mass spectral fragmentation.[5]

The primary obstacle for GC-MS analysis of many carbamates is their tendency to degrade at the high temperatures typically used in the GC injector.[3][4] This degradation can manifest as poor peak shape, low response, and the appearance of extraneous peaks, compromising the validity of the analysis. This method directly addresses this challenge by employing a carefully controlled thermal profile and a robust analytical column, ensuring the intact elution and detection of the target analyte.

Experimental Workflow and Rationale

The analytical workflow is designed to be a self-validating system, incorporating sample preparation, optimized instrumental analysis, and data verification steps.

GCMS_Workflow cluster_prep Phase 1: Sample & System Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (100 ppm in Ethyl Acetate) Injection GC Injection (Split Mode, 250°C) SamplePrep->Injection QC_Prep QC Standard Preparation (Bracketing & Blanks) QC_Prep->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Acquisition Data Acquisition (Total Ion Chromatogram) Detection->Acquisition Analysis Data Analysis (Peak Integration & Spectral ID) Acquisition->Analysis Reporting Reporting & Archiving Analysis->Reporting

Caption: High-level overview of the analytical workflow.

Materials and Reagents
  • Analyte: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, analytical standard (≥98% purity)

  • Solvent: Ethyl Acetate, HPLC or GC-grade.

    • Rationale: Ethyl acetate is selected for its high volatility and compatibility with common GC stationary phases. It provides good solubility for the analyte while minimizing interference during the chromatographic run. Alternative solvents like Dichloromethane can also be used, as recommended by EPA methods for semivolatile organics.[6]

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

    • Rationale: Amber glass protects the analyte from potential light-induced isomerization, a known characteristic of this compound class.[1] PTFE-lined septa prevent contamination from the cap.

Standard and Sample Preparation Protocol
  • Stock Solution (1000 ppm): Accurately weigh 10 mg of the analytical standard and dissolve it in a 10 mL volumetric flask with Ethyl Acetate. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (100 ppm): Perform a 1:10 serial dilution of the stock solution by transferring 1 mL into a 10 mL volumetric flask and diluting to the mark with Ethyl Acetate. This concentration is suitable for initial method development.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 ppm) from the stock solution to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

  • Sample Preparation: Dissolve the unknown sample in Ethyl Acetate to achieve a final concentration within the established calibration range. Filter through a 0.45 µm PTFE syringe filter if particulates are present.

  • Transfer: Transfer the final solutions to 2 mL autosampler vials for analysis.

Instrumentation and Analytical Conditions

The following parameters were established on a standard capillary GC-MS system. These serve as a robust starting point and may be adapted based on specific instrument performance, following established method development guidelines.[7][8]

Parameter Setting and Rationale
Gas Chromatograph (GC)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This 5% phenyl-methylpolysiloxane column is a workhorse for semi-volatile compounds, providing excellent inertness and low bleed, which is crucial for mass spectrometry.[9] It offers the appropriate polarity for retaining and resolving the analyte.
Injector Split Mode (20:1 ratio), 250°C. Rationale: A split injection minimizes the sample's residence time in the hot inlet, significantly reducing the risk of thermal degradation.[2] The 250°C temperature is a compromise—hot enough for efficient volatilization but low enough to preserve the carbamate structure.[4]
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min. Rationale: Helium is the standard carrier gas for GC-MS. A constant flow rate ensures reproducible retention times and optimal separation efficiency throughout the temperature program.
Oven Program Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min). Rationale: The initial hold at a low temperature focuses the analyte at the head of the column. The steady ramp rate ensures good peak shape and separation, while the final hold ensures that all components are eluted from the column.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) @ 70 eV. Rationale: Standard 70 eV EI is used to generate reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[10]
Source Temperature 230°C. Rationale: This temperature maintains the analyte in the gas phase within the ion source without inducing further thermal fragmentation.
Transfer Line Temp. 280°C. Rationale: The transfer line is kept at the maximum oven temperature to prevent analyte condensation before it reaches the ion source.
Mass Range m/z 40 - 350. Rationale: This range is sufficient to detect the molecular ion (m/z 212.2) and all relevant fragment ions while excluding low-mass background noise from the solvent and carrier gas.
Scan Mode Full Scan. Rationale: Full scan mode is used for qualitative identification and structural confirmation. For quantitative analysis requiring higher sensitivity, Selected Ion Monitoring (SIM) can be developed based on the characteristic ions identified in the full scan spectrum.[11]
Quality Control (QC) Protocol

To ensure the trustworthiness of the results, the following QC measures must be implemented:

  • Solvent Blank: An injection of pure Ethyl Acetate should be run at the beginning of each sequence to check for system contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard (e.g., 25 ppm) should be analyzed after every 10-15 sample injections to verify instrument stability and response. The measured concentration should be within ±15% of the true value.

  • Bracketing Standards: The entire analytical sequence should be framed by calibration standards to monitor for any drift in instrument performance over time.

Expected Results and Data Interpretation

Chromatographic Profile

Under the specified conditions, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is expected to elute as a sharp, symmetrical peak at approximately 12-14 minutes . The exact retention time may vary slightly between instruments. The absence of significant fronting or tailing is an indicator that thermal degradation has been successfully minimized.

Mass Spectrum and Fragmentation Pathway

The Electron Ionization mass spectrum provides a unique fingerprint for the compound. The molecular ion (M+) is expected at m/z 212. The fragmentation pattern is dictated by the molecule's functional groups, including the ethyl carbamate, the ethoxy group, and the cyanoacryloyl core.

Fragmentation M Parent Molecule C9H12N2O4 m/z = 212 F167 [M - OC2H5]+ m/z = 167 M->F167 - •OC2H5 (45) F184 [M - C2H4]+ (McLafferty) m/z = 184 M->F184 - C2H4 (28) F139 [M - COOC2H5]+ m/z = 139 M->F139 - •COOC2H5 (73) F111 [M - COOC2H5 - CO]+ m/z = 111 F139->F111 - CO (28)

Caption: Predicted EI fragmentation pathway for the analyte.

Predicted Mass Fragmentation Data

m/z (Mass-to-Charge) Proposed Fragment Identity Neutral Loss Significance
212 [M]+• (Molecular Ion) -Confirms the molecular weight of the analyte (C9H12N2O4, MW: 212.20 g/mol ).[12]
184 [M - C2H4]+• Ethylene (28 Da)Result of a classic McLafferty rearrangement involving the ethoxy group, a common pathway for ethyl esters.[10]
167 [M - •OC2H5]+ Ethoxy radical (45 Da)Represents the loss of the ethoxy group from either the carbamate or the acrylate moiety.
139 [M - •COOC2H5]+ Ethyl-carboxy radical (73 Da)Indicates cleavage of the N-C bond, losing the entire ethyl carbamate ester function.
111 [C5H4N2O]+ Carbon monoxide (28 Da) from m/z 139Subsequent loss of CO from the m/z 139 fragment.
45 [C2H5O]+ -Characteristic fragment for an ethoxy group.

Conclusion

This application note details a reliable and robust GC-MS method for the analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. By carefully optimizing the injector temperature, employing a split injection mode, and using a well-defined oven program, the common analytical challenge of thermal degradation associated with carbamates is effectively overcome. The protocol provides a clear, step-by-step guide from sample preparation to data interpretation, complete with quality control checks to ensure data integrity. This method is suitable for implementation in research, development, and quality control laboratories requiring accurate and precise characterization of this important chemical intermediate.

References

  • SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • Makhatha, M. E. (2006). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals.
  • Beltran, J., Lopez, F. J., & Hernandez, F. (2000). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 885(1-2), 389-390. Retrieved from [Link]

  • Nakamura, Y., et al. (1993). Study on GC/MS (SIM) for Determination of Carbamate and Organonitrogen Pesticides in Foods with Simple Clean-up by SPE Method. Journal of the Food Hygienic Society of Japan, 34(6), 526-535. Retrieved from [Link]

  • U.S. EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). Retrieved from [Link]

  • U.S. EPA. (n.d.). Approved CWA Test Methods: Organic Compounds. Retrieved from [Link]

  • LeBlanc, G. (2020). A Review of EPA Sample Preparation Techniques for Organic Compound Analysis of Liquid and Solid Samples.
  • U.S. EPA. (n.d.). Chapter Four: Organic Analytes, SW-846. Retrieved from [Link]

  • CDS Analytical. (n.d.). Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue.
  • NIST. (2021). Development and Evaluation of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for Analysis of Synthetic Cathinones. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • Lee, K., & Kim, K. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. Retrieved from [Link]

  • Wang, C. F., et al. (2013). Analysis of cyanoacrylate ultraviolet absorbers using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1306, 65-73. Retrieved from [Link]

  • LCGC International. (2022). EGA and Multi-step PY–GC–MS of Glue. Retrieved from [Link]

  • ASTM International. (2022). Standard Practice for Gas Chromatography Electron Ionization Mass Spectrometry Analysis of Ignitable Liquids.
  • LabRulez GCMS. (2021). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]

  • Jaytee Biosciences. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • CN100349861C. (2007). Ethyl carbamate and its preparation method. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • US3810934A. (1974). Process for the production of cyanoacetylcarbamates. Google Patents.

Sources

Application Notes and Protocols for the Cellular Characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Roadmap for Investigating a Novel Cyanoacrylate Compound

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (ECEC) is an organic compound belonging to the class of aliphatic hydrocarbons, specifically a "push-pull" olefin due to its electronic structure.[1][2][3] While its synthesis and physicochemical properties, including a notable irreversible thermal isomerization, have been described, its biological activities and potential applications in cell-based research remain largely unexplored.[2][3] The presence of a carbamate group suggests a potential for biological activity, as carbamates are known to interact with enzymes like acetylcholinesterase.[4][5] However, the specific cellular targets and effects of ECEC are not documented in current literature.

This guide, therefore, provides a strategic workflow for researchers to systematically characterize the cellular effects of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Instead of a single, definitive application, we present a multi-assay approach designed to first establish a cytotoxic profile and then to investigate the potential mechanisms of action. This document serves as a foundational blueprint for discovery.

Compound Details:

PropertyValueSource
CAS Number 1187-34-4[1]
Molecular Formula C9H12N2O4[6]
Molecular Weight 212.2 g/mol [6]
Solubility Predicted to have low aqueous solubility; likely soluble in polar aprotic solvents like DMSO and DMF.[7]
Storage 2-8°C

Safety Precautions: While specific toxicity data for ECEC is limited, related carbamates can be toxic.[4] Standard laboratory precautions should be observed. This includes wearing personal protective equipment (PPE) such as gloves and safety glasses.[8] Avoid inhalation, ingestion, and direct skin or eye contact.[6][9]

Phase 1: Foundational Cytotoxicity Profiling

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range at which the compound exhibits biological activity, which is essential for designing subsequent mechanistic studies. We will employ a standard metabolic assay to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow for Cytotoxicity Assessment

workflow1 cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare ECEC Stock in DMSO treat_cells Treat cells with serial dilutions of ECEC prep_compound->treat_cells prep_cells Culture & Seed Cells in 96-well plate prep_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate add_reagent Add Resazurin (or MTT/MTS) incubate->add_reagent measure Measure Fluorescence (or Absorbance) add_reagent->measure plot Plot Dose-Response Curve measure->plot calculate_ic50 Calculate IC50 Value plot->calculate_ic50

Figure 1: Workflow for determining the IC50 of ECEC.

Protocol 1: Cell Viability Assessment using Resazurin

The resazurin assay is a fluorometric method that measures the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. This assay is sensitive, and non-destructive, and offers a broad dynamic range.

Materials:

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (ECEC)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Adherent or suspension cells of interest (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored at 4°C, protected from light)[10]

  • Opaque-walled 96-well microplates[10]

  • Multi-well spectrophotometer or fluorometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ECEC in DMSO. Ensure complete dissolution. Store appropriately, protected from light and moisture.

    • From the stock, prepare a serial dilution series in complete culture medium. A common starting point is a 2X concentration series from 200 µM down to low nM concentrations.

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95% using a method like trypan blue exclusion.[11]

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many adherent lines). The final volume per well should be 100 µL.

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X ECEC serial dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.

    • For the "cells only" control, add 100 µL of medium containing the same final concentration of DMSO as the treated wells (e.g., 0.1%).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 20 µL of the resazurin solution to each well.[10]

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell type and density.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "medium only" wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the "cells only" (vehicle control) wells.

    • Plot the percentage of cell viability against the log of the ECEC concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Phase 2: Mechanistic Investigation - Uncovering the "How"

Once the IC50 of ECEC is established, the next phase is to investigate the potential mechanism of its cytotoxic action. Based on the dose-response curve's steepness and the observed cellular morphology, we can prioritize assays for apoptosis, cell cycle arrest, or other modes of cell death.

Potential Signaling Pathways and Cellular Responses

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_other Other Mechanisms ECEC ECEC Treatment Caspase Caspase Activation (Caspase-3/7, -8, -9) ECEC->Caspase may induce AnnexinV Annexin V Staining (PS Translocation) ECEC->AnnexinV may induce DNA_Frag DNA Fragmentation (TUNEL Assay) ECEC->DNA_Frag may induce G1_S G1/S Checkpoint ECEC->G1_S may cause G2_M G2/M Checkpoint ECEC->G2_M may cause DNA_Content DNA Content Analysis (Propidium Iodide) ECEC->DNA_Content may cause AChE Acetylcholinesterase Inhibition ECEC->AChE may inhibit Protease Protease Inhibition ECEC->Protease may inhibit

Figure 2: Potential cellular mechanisms affected by ECEC.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. A viability dye like Propidium Iodide (PI) is used to identify necrotic cells with compromised membranes.

Materials:

  • Cells treated with ECEC at IC50 and 2x IC50 concentrations for a relevant time point (e.g., 24 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells in 6-well plates as determined from the cytotoxicity studies. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Harvest cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Set up appropriate gates based on unstained and single-stain controls.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Conclusion and Future Directions

This document outlines a systematic, two-phase approach to begin the characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. By first establishing a robust cytotoxicity profile, researchers can generate the necessary data (IC50) to inform subsequent mechanistic studies. The provided protocols for cell viability and apoptosis serve as validated starting points for this investigation.

Based on the results of these initial assays, further experiments can be designed to explore other potential mechanisms, such as cell cycle analysis, mitochondrial membrane potential assays, or specific enzyme inhibition assays, potentially targeting acetylcholinesterase or various proteases, given the compound's structural motifs.[4][7] This structured workflow will enable a comprehensive understanding of the bioactivity of ECEC and pave the way for its potential application in drug discovery and chemical biology.

References

  • BLD Pharm. 1187-34-4|Ethyl (2-cyano-3-ethoxyacryloyl)
  • ChemicalBook. ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01).
  • Sigma-Aldrich.
  • Apollo Scientific. Ethyl N-(2-cyanoacetyl)
  • Vulcanchem. ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • Fisher Scientific.
  • Crysdot LLC. Ethyl (2-cyano-3-ethoxyacryloyl)
  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)
  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. (2005-04-20).
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • ResearchGate. (PDF) Guidelines for cell viability assays.

Sources

Application Notes & Protocols for In Vitro Evaluation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Scaffold

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a unique molecule characterized by a "push-pull" olefin system, integrating both a carbamate and a cyanoacrylate-like moiety.[1] This structure is of significant interest to researchers in drug discovery and chemical biology. The molecule's electron-withdrawing (cyano and carbonyl groups) and electron-donating (ethoxy group) components create a polarized double bond, suggesting high reactivity and potential for diverse biological interactions.[1]

Carbamates are a well-known class of compounds with a history as acetylcholinesterase inhibitors.[2][3][4] The cyanoacrylate group, on the other hand, is present in various biologically active molecules, including some with anticancer properties.[5] The combination of these functional groups in a single scaffold warrants a thorough investigation of its biological activity. These application notes provide a comprehensive guide for the in vitro evaluation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, focusing on protocols to assess its potential cytotoxic, anti-proliferative, and enzyme-inhibitory activities.

Compound Profile:

Property Value
IUPAC Name Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate[6]
CAS Number 1187-34-4[6]
Molecular Formula C9H12N2O4[6]
Molecular Weight 212.205 g/mol [6]

| Structure | A push-pull olefin system[1] |

Postulated Mechanisms of Action & Rationale for Investigation

The structural features of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate suggest several potential mechanisms of action that can be explored through in vitro assays.

  • Anticancer Activity : The presence of the cyanoacrylamide moiety is a feature in some compounds with reported anticancer activity.[5] Many novel carbamate derivatives have also shown potent antitumor effects.[7][8] Therefore, it is hypothesized that this compound may exhibit cytotoxicity towards cancer cell lines. Potential mechanisms could include:

    • Induction of Apoptosis : Triggering programmed cell death is a hallmark of many chemotherapeutic agents.

    • Cell Cycle Arrest : Inhibiting the progression of cells through the cell cycle can halt proliferation. A related compound, ethyl carbamate, has been shown to induce G1 to S phase transition arrest in HepG2 cells.[9]

    • Tubulin Polymerization Inhibition : Some compounds with similar structures have been found to interfere with microtubule dynamics, a validated target in cancer therapy.[10]

  • Enzyme Inhibition (Acetylcholinesterase) : The carbamate functional group is a classic pharmacophore for the inhibition of acetylcholinesterase (AChE).[3][4] Carbamates act by carbamylating the serine residue in the active site of AChE, leading to a temporary inactivation of the enzyme.[3] This reversible inhibition distinguishes them from organophosphates, which cause irreversible inhibition.[4] Investigating the AChE inhibitory potential of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a logical starting point.

The following protocols are designed to systematically test these hypotheses.

Experimental Protocols

General Cytotoxicity and Cell Viability Assessment (MTT Assay)

This initial screening assay determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Protocol Workflow:

MTT_Workflow A 1. Seed Cells (e.g., HCT116, A549, MCF-7) in 96-well plates B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with Compound (Serial dilutions of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (5 mg/mL solution) D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (at 570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for MTT-based cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Protocol Workflow:

CellCycle_Workflow A 1. Seed and Treat Cells (in 6-well plates with IC50 concentration of compound) B 2. Incubate for 24h A->B C 3. Harvest Cells (Trypsinize and collect by centrifugation) B->C D 4. Fix Cells (in cold 70% Ethanol) C->D E 5. Stain DNA (with Propidium Iodide and RNase A) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Cycle Phases (G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 and 2x IC50 concentrations of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution (containing Propidium Iodide and RNase A) and incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Postulated Anticancer Signaling Pathway:

Anticancer_Pathway Compound Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Target Cellular Target (e.g., Tubulin, Kinase) Compound->Target Stress Cellular Stress Target->Stress G2M_Arrest G2/M Arrest Target->G2M_Arrest e.g., Microtubule Disruption p53 p53 Activation Stress->p53 e.g., DNA Damage Apoptosis Apoptosis Stress->Apoptosis Intrinsic/Extrinsic Pathway p21 p21 Expression p53->p21 Cdk Cyclin/CDK Inhibition p21->Cdk G1_Arrest G1 Arrest Cdk->G1_Arrest

Caption: Postulated signaling cascade for anticancer activity.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE.

  • Assay Setup: In a 96-well plate, add:

    • Phosphate buffer.

    • Test compound at various concentrations.

    • DTNB solution.

    • AChE solution.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. A known AChE inhibitor like physostigmine should be used as a positive control.

Data Interpretation and Best Practices

  • Solubility is Key: Ensure Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is fully dissolved in the stock solution (DMSO) and does not precipitate when diluted in aqueous culture medium. Perform a solubility test prior to experiments.

  • Controls are Critical: Always include appropriate controls:

    • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

    • Positive Control: A known active compound for the specific assay (e.g., Doxorubicin for cytotoxicity, Physostigmine for AChE inhibition) to validate the assay's performance.

    • Untreated Control: To establish a baseline for cell health and enzyme activity.

  • Reproducibility: All experiments should be performed in triplicate and repeated at least three independent times to ensure the reliability and statistical significance of the results.

  • Mechanism Validation: If initial screening suggests a particular activity (e.g., apoptosis), further assays like Western blotting for caspase-3 cleavage or Bcl-2 family protein expression can be used for mechanistic validation.

References

  • Mol-Instincts. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved from [Link]

  • Cui, X., Wang, J., Qiu, N., & Wu, Y. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(2), 697–702. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]

  • Alkali Scientific. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate, 1 X 100 g (E28005-100G). Retrieved from [Link]

  • El-Sayed, N., El-Bendary, E., El-Kerdawy, A., & El-Sherbiny, M. (2022). In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. Clinical and Experimental Pharmacology and Physiology, 49(1), 145–174. Retrieved from [Link]

  • Ribeiro, J., et al. (2023). Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. RSC Medicinal Chemistry. Retrieved from [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620–634. Retrieved from [Link]

  • ResearchGate. (2023). Attacking the mitochondria of colorectal carcinoma by novel 2-cyanoacrylamides linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety as a new trend for chemotherapy. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Roberts, D. M., & Aaron, C. K. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • de Melo, W. M., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(11), e193–e198. Retrieved from [Link]

  • Zamudio-Bayer, V., et al. (2022). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. Molecules, 27(19), 6649. Retrieved from [Link]

  • ResearchGate. (2009). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. Retrieved from [Link]

  • Papakyriakou, A., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(3), 1546. Retrieved from [Link]

  • Semantic Scholar. (2011). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

  • Ishihara, M., et al. (1990). In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method. Journal of Biomedical Materials Research, 24(10), 1355–1367. Retrieved from [Link]

  • ResearchGate. (2013). Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing Covalent Enzyme Inhibition with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Covalent Inhibitors

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules offer the potential for high potency and prolonged duration of action by forming a stable, permanent bond with their target enzyme. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (ECEC) is a compound of interest due to its chemical architecture. It features a β-ethoxy-α,β-unsaturated carbonyl system, a classic Michael acceptor, making it a prime candidate for targeted covalent inhibition, particularly against enzymes with nucleophilic residues like cysteine in their active sites.

While various acrylamide-based structures have been explored as inhibitors for enzymes like tyrosinase and in inflammatory pathways, this guide focuses on a mechanistically plausible and high-value target: Ubiquitin-Activating Enzyme 1 (UBA1) .[1][2] UBA1 is the apical enzyme in the ubiquitin-proteasome system (UPS), a critical pathway controlling protein degradation, cell cycle progression, and DNA repair.[3][4] Its central role makes it a compelling target for therapeutic intervention in oncology and inflammatory diseases.[3][5]

This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed protocols for assessing the inhibitory potential of ECEC against UBA1. The methodologies described herein are designed to be self-validating, enabling robust characterization from initial screening to mechanism of action studies.

Scientific Principle: Targeting the UBA1 Catalytic Cascade

UBA1 initiates ubiquitination through a two-step, ATP-dependent mechanism.[6] Understanding this process is fundamental to designing and interpreting inhibition assays.

  • Adenylation: UBA1 first binds ATP and ubiquitin (Ub), catalyzing the formation of a high-energy ubiquitin-adenylate (Ub-AMP) intermediate, with the release of pyrophosphate (PPi).

  • Thioester Formation: The activated ubiquitin is then transferred to the catalytic cysteine residue within the UBA1 active site, forming a covalent thioester bond (UBA1-S-Ub) and releasing AMP. This charged UBA1 is now ready to transfer ubiquitin to a downstream E2 conjugating enzyme.

ECEC, as a potential covalent inhibitor, is hypothesized to intercept this cascade by irreversibly binding to the catalytic cysteine of UBA1. This alkylation would permanently block the thioester formation step, thereby shutting down the entire ubiquitination pathway. The primary assay described in this guide measures the depletion of ATP, which is directly proportional to the successful execution of the first step of the UBA1 reaction. Inhibition of UBA1 results in less ATP consumption, leading to a higher signal in the luminescent readout.

cluster_UBA1_Mechanism UBA1 Catalytic Cycle cluster_Inhibition Inhibition Point ATP ATP UBA1_ATP_Ub UBA1•ATP•Ub Complex ATP->UBA1_ATP_Ub Ub Ubiquitin Ub->UBA1_ATP_Ub UBA1 UBA1 (E1) UBA1->UBA1_ATP_Ub Step 1a: Binding PPi PPi UBA1_ATP_Ub->PPi Ub_AMP UBA1•Ub-AMP UBA1_ATP_Ub->Ub_AMP Step 1b: Adenylation UBA1_S_Ub UBA1-S~Ub (Thioester) Ub_AMP->UBA1_S_Ub Step 2: Thioester Formation AMP AMP Ub_AMP->AMP E2_S_Ub E2-S~Ub UBA1_S_Ub->E2_S_Ub Transfer E2 E2 Enzyme E2->E2_S_Ub ECEC ECEC (Covalent Inhibitor) UBA1_Inactive UBA1-ECEC (Inactive Adduct) ECEC->UBA1_Inactive UBA1_Cys UBA1 (Catalytic Cysteine) UBA1_Cys->UBA1_Inactive Irreversible Alkylation

Figure 1: Mechanism of UBA1 activation and the hypothesized point of irreversible inhibition by ECEC.

Compound Handling and Physicochemical Properties

Proper handling of ECEC is critical for reproducible results. The cyanoacryloyl moiety is susceptible to degradation and the compound itself has specific solubility profiles.

PropertyValue / RecommendationRationale & Citation
Molecular Formula C₈H₁₁NO₃The fundamental chemical composition.[7]
Molecular Weight 169.18 g/mol Essential for preparing stock solutions of known molarity.[7]
Solubility Soluble in DMSO, DMFLike many organic small molecules, ECEC has low aqueous solubility. Use of a polar aprotic solvent is required for stock solutions.[8]
Stock Solution 10-50 mM in 100% DMSOPrepares a concentrated stock that can be serially diluted into aqueous assay buffers, minimizing the final DMSO concentration.
Storage Store at -20°C or -80°C; protect from light and moisture.Prevents degradation. Carbamates can be susceptible to hydrolysis. The acryloyl group may be light-sensitive.[8][9]
Isomerization ECEC exists as E/Z isomers. The E-isomer is more stable.Isomerization can be driven by UV light. For consistency, ensure experiments are performed under controlled lighting and with a consistent source of the compound.

Protocol: UBA1 Inhibition Assay (IC₅₀ Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of ECEC against UBA1 by measuring ATP consumption. It is adapted from established luminescent kinase/ATPase assay principles.[10][11]

Materials and Reagents
  • Enzyme: Recombinant Human UBA1 (e.g., BPS Bioscience, Cat# 80301; LifeSensors, Cat# UB101)[6][10]

  • Substrate: Human Recombinant Ubiquitin (e.g., BPS Bioscience, included in kit)

  • Inhibitor: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (ECEC)

  • Detection Reagent: Kinase-Glo® MAX (Promega, Cat# V6071) or equivalent ATP detection kit.[10]

  • Buffer: 5x Kinase Assay Buffer (e.g., BPS Bioscience, Cat# 79334)

  • Cofactor: ATP (500 µM stock)

  • Plate: Solid white, opaque 96-well microplate (low-binding)

  • Instrumentation: Luminescence-capable plate reader

Experimental Workflow

start Start prep Prepare Reagents: 1. Master Mix (Buffer, ATP, Ub) 2. Dilute UBA1 Enzyme 3. Serially Dilute ECEC start->prep plate Plate Assay Components (50 µL total): - 25 µL Master Mix - 5 µL Diluted ECEC (or vehicle/buffer) - 20 µL 1x Buffer (Negative Control) - 20 µL Diluted UBA1 (Test & Positive Control) prep->plate incubate Incubate at 30°C for 45 min plate->incubate detect Equilibrate to RT Add 50 µL Kinase-Glo® MAX incubate->detect incubate2 Incubate at RT for 15 min (dark) detect->incubate2 read Read Luminescence incubate2->read analyze Analyze Data: - Normalize to Controls - Plot Dose-Response Curve - Calculate IC₅₀ read->analyze end End analyze->end

Figure 2: Step-by-step workflow for the UBA1 luminescent inhibition assay.

Step-by-Step Procedure

Note: Perform all steps on ice until the final incubation. All controls and samples should be run in duplicate or triplicate.

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x stock buffer with sterile, nuclease-free water. For 100 reactions, mix 600 µL of 5x buffer with 2400 µL of water.

  • Prepare Inhibitor Dilutions: a. Prepare a 10-point, 2-fold serial dilution of ECEC in 100% DMSO. Start with a high concentration (e.g., 1 mM). b. Perform a secondary dilution of each DMSO concentration into 1x Kinase Assay Buffer. This dilution should be 10-fold higher than the desired final concentration in the assay (e.g., to achieve a final concentration of 10 µM, this intermediate dilution should be 100 µM). This minimizes the final DMSO concentration to ≤1%.

  • Prepare Master Mix (25 µL/well): For 100 wells, combine:

    • 1000 µL 5x Kinase Assay Buffer

    • 50 µL ATP (500 µM stock)

    • 100 µL Ubiquitin (500 µM stock)

    • 1350 µL sterile water Mix gently.

  • Set Up Assay Plate: a. Test Wells: Add 25 µL of Master Mix + 5 µL of diluted ECEC. b. Positive Control (No Inhibitor): Add 25 µL of Master Mix + 5 µL of 1x Assay Buffer containing DMSO at the same final concentration as the test wells. c. Negative Control (No Enzyme): Add 25 µL of Master Mix + 5 µL of 1x Assay Buffer.

  • Prepare Enzyme: Thaw UBA1 on ice. Dilute to the working concentration (e.g., 75 ng/µL, as recommended by the supplier) with 1x Kinase Assay Buffer.[10]

  • Initiate Reaction: a. To Test Wells and Positive Control wells, add 20 µL of diluted UBA1. b. To Negative Control wells, add 20 µL of 1x Kinase Assay Buffer. c. The final volume in all wells should be 50 µL.

  • Incubation: Seal the plate and incubate at 30°C for 45 minutes.

  • Detection: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes. b. Prepare the Kinase-Glo® MAX reagent according to the manufacturer's protocol. c. Add 50 µL of Kinase-Glo® MAX reagent to each well. d. Cover the plate to protect it from light and incubate at room temperature for 15 minutes.

  • Read Plate: Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Average Duplicates: Calculate the average relative light unit (RLU) for each condition.

  • Subtract Background: Subtract the average RLU of the Negative Control from all other measurements.

  • Calculate Percent Inhibition:

    • % Activity = (RLU_Test_Well / RLU_Positive_Control) * 100

    • % Inhibition = 100 - % Activity

  • Determine IC₅₀: Plot % Inhibition versus the log[ECEC] concentration. Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Example Data Table:

[ECEC] (µM)Avg. RLU% Activity% Inhibition
0 (Pos. Ctrl)850,000100.00.0
0.01835,00098.21.8
0.03790,50093.07.0
0.10654,50077.023.0
0.30442,00052.048.0
1.00212,50025.075.0
3.0093,50011.089.0
10.0051,0006.094.0
Neg. Ctrl1,500N/AN/A

Advanced Protocols: Mechanism of Action (MOA) Studies

A key aspect of characterizing ECEC is to confirm that it acts as a covalent, irreversible inhibitor as hypothesized.

Irreversibility Assessment via Jump-Dilution

Principle: This experiment differentiates between a tight-binding reversible inhibitor and an irreversible one. If inhibition is maintained after significant dilution of the enzyme-inhibitor complex, it suggests covalent modification.

Protocol:

  • Pre-incubation: Incubate UBA1 with a high concentration of ECEC (e.g., 10x IC₅₀) or vehicle (DMSO) for 60 minutes.

  • Dilution: Rapidly dilute the pre-incubation mixture 100-fold into the full UBA1 assay reaction mixture (containing ATP and Ub). This dilution lowers the free inhibitor concentration to well below its IC₅₀.

  • Activity Measurement: Immediately measure the enzymatic activity over time.

  • Interpretation:

    • Irreversible Inhibition: The diluted UBA1-ECEC complex will show minimal recovery of activity.

    • Reversible Inhibition: The diluted complex will show a time-dependent recovery of enzyme activity as the inhibitor dissociates.

Covalent Adduct Confirmation via Mass Spectrometry

Principle: Direct detection of the ECEC molecule bound to the UBA1 protein provides definitive proof of covalent modification.

Protocol:

  • Incubation: Incubate recombinant UBA1 with a molar excess of ECEC (e.g., 5-10 fold) for 1-2 hours at room temperature.

  • Sample Cleanup: Remove unbound ECEC using a desalting column or buffer exchange spin column.

  • Analysis: Analyze the intact protein using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Interpretation: Compare the molecular weight of the treated UBA1 with the untreated control. An increase in mass corresponding to the molecular weight of ECEC (169.18 Da) confirms the formation of a 1:1 covalent adduct. Further analysis using peptide mapping (digesting the protein and analyzing via LC-MS/MS) can identify the specific cysteine residue modified by ECEC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal in Positive Control Inactive enzyme; Degraded ATP; Incorrect buffer pH.Use a fresh aliquot of enzyme. Confirm ATP concentration and store properly. Check buffer pH and composition.
High Signal in Negative Control ATP contamination in reagents.Use high-purity reagents and nuclease-free water.
High Well-to-Well Variability Pipetting errors; Incomplete mixing; Edge effects on the plate.Calibrate pipettes. Ensure thorough mixing of reagents before dispensing. Avoid using the outermost wells of the plate.
Inconsistent IC₅₀ Values Compound precipitation; Instability of ECEC in assay buffer.Check for precipitate in inhibitor dilutions. Reduce the incubation time or perform dilutions immediately before use. Ensure final DMSO is consistent and low (≤1%).

References

  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin.[Link]

  • BPS Bioscience. UBE1 Inhibitor Screening Assay Kit.[Link]

  • BPS Bioscience. UBE1 Inhibitor Screening Assay Kit (Datasheet).[Link]

  • Perelman School of Medicine at the University of Pennsylvania. Shared and distinct mechanisms of UBA1 inactivation across different diseases.[Link]

  • MOLBASE Encyclopedia. Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3.[Link]

  • ResearchGate. Expression, purification and characterization of human ubiquitin-activating enzyme, UBE1 | Request PDF.[Link]

  • Wikipedia. UBA1.[Link]

  • ASH Publications. Sensitivity to targeted UBA1 inhibition in a myeloid cell line model of VEXAS syndrome | Blood Advances.[Link]

  • GeneCards. UBA1 Gene - Ubiquitin Like Modifier Activating Enzyme 1.[Link]

  • PubMed. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold.[Link]

  • NIH. A First-in-Class NAE Inhibitor, MLN4924, Blocks Lentiviral Infection in Myeloid Cells by Disrupting Neddylation-Dependent Vpx-Mediated SAMHD1 Degradation.[Link]

  • PubMed. An inhibitor of NEDD8-activating enzyme as a new approach to treat cancer.[Link]

  • MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases.[Link]

  • PubChem - NIH. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183.[Link]

  • PubMed Central. Inhibition of the Ubiquitin-Activating Enzyme UBA1 Suppresses Diet-Induced Atherosclerosis in Apolipoprotein E-Knockout Mice.[Link]

Sources

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (ECEC) is a highly functionalized and reactive organic compound, distinguished by its "push-pull" olefin character. This unique electronic structure, featuring both electron-donating (ethoxy) and electron-withdrawing (cyano, carbamate) groups, renders it an exceptionally valuable precursor in synthetic organic chemistry. This guide provides an in-depth exploration of ECEC's reactivity, focusing on its application in the synthesis of diverse heterocyclic systems, particularly pyrimidines and pyrazoles. We present detailed, field-proven protocols, mechanistic insights, and practical guidance for researchers in medicinal chemistry and drug development.

Introduction: The Chemical Utility of ECEC

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple alkene; it is a carefully designed electrophilic scaffold. Its structure incorporates several key reactive features:

  • An electrophilic β-carbon , activated by two geminal electron-withdrawing groups, making it highly susceptible to nucleophilic attack (Michael addition).

  • A vinylic ethoxy group , which acts as an excellent leaving group upon nucleophilic attack at the β-carbon or in subsequent cyclization steps.

  • A cyano group and a carbamate moiety , which not only activate the double bond but also provide atoms for incorporation into new heterocyclic rings.

This combination of features makes ECEC a powerful intermediate for constructing complex molecules from simple precursors. It is particularly well-suited for condensation reactions with binucleophiles like guanidine, ureas, and hydrazines to form a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceutical agents.[1][2]

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is essential.

Physical and Chemical Data
PropertyValueSource
CAS Number 1187-34-4[3]
Molecular Formula C₉H₁₂N₂O₄[3]
Molecular Weight 212.20 g/mol [3]
Melting Point 116 °C[3]
Appearance White to off-white crystalline powder[4]
Density 1.181 g/cm³[3]
Safety and Handling

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its parent compound, ethyl cyanoacetate, are classified as irritants and may be harmful if swallowed or inhaled.[5][6][7][8]

  • Personal Protective Equipment (PPE): Always handle ECEC in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[3][5]

  • Inhalation: May cause respiratory irritation.[5] If inhaled, move the victim to fresh air.[3]

  • Skin Contact: Causes skin irritation.[5] In case of contact, wash immediately with soap and plenty of water.[3]

  • Eye Contact: Causes serious eye irritation.[5] Rinse cautiously with water for several minutes.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Core Reactivity and Mechanistic Principles

The primary utility of ECEC stems from its predictable reactions with nucleophiles. The general mechanism involves a sequence of addition-elimination followed by intramolecular cyclization.

Caption: General reaction pathway for ECEC with nucleophiles.

This two-stage process allows for the creation of diverse heterocyclic scaffolds by simply varying the nucleophile used in the first step. The carbamate and cyano groups are perfectly positioned to participate in the subsequent ring-closing reaction.

Application Protocol: Synthesis of 2-Amino-5-cyano-4-hydroxypyrimidine

This protocol details the reaction of ECEC with guanidine, a classic example of its use in constructing the pyrimidine core, a privileged scaffold in medicinal chemistry.[9][10][11]

Principle

Guanidine, a strong nitrogenous base, acts as a binucleophile. It attacks the electrophilic double bond of ECEC, leading to the displacement of the ethoxy group. The resulting intermediate then undergoes a rapid intramolecular cyclization, driven by the attack of a terminal nitrogen of the guanidinyl moiety onto the carbamate carbonyl, ultimately forming the stable pyrimidine ring. The use of a strong base like sodium ethoxide is critical to generate free guanidine from its more stable salt form (e.g., guanidinium chloride).[11]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the insights needed to diagnose issues, optimize conditions, and achieve high-yield, high-purity results.

Section 1: Reaction Fundamentals

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is typically achieved through a condensation reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate, facilitated by acetic anhydride. This reaction is a variation of the Knoevenagel condensation, where an active methylene compound reacts with a carbonyl equivalent.[1][2]

Overall Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Ethyl (2-cyanoacetyl)carbamate P1 Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-isomer) R1->P1 + R2 Triethyl Orthoformate R2->P1 + C1 Acetic Anhydride C1->P1 C2 Reflux (e.g., Chloroform, 80°C) C2->P1

Caption: Overall synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Reagent Roles and Stoichiometry

Understanding the function of each component is critical for troubleshooting.

ReagentRoleRecommended Stoichiometry (Molar Eq.)Key Considerations
Ethyl (2-cyanoacetyl)carbamate Active Methylene Nucleophile1.0Purity is paramount. Impurities can lead to side reactions.
Triethyl Orthoformate Electrophile (Ethoxyvinyl Source)1.5 - 2.0Highly moisture-sensitive. Use freshly opened or distilled material. Excess drives the reaction forward.
Acetic Anhydride Catalyst / Dehydrating Agent~10 (Used as solvent/co-solvent)Acts as a water scavenger, preventing hydrolysis of the orthoformate and activating the reactants.
Chloroform (or other solvent) SolventVariesMust be anhydrous to prevent side reactions.[3]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is critically low (<50%). What are the most likely causes and how can I address them?

Low yield is the most frequent complaint and can stem from several factors. Let's break them down systematically.

A1.1: Incomplete Reaction or Stalling

  • Causality: The condensation requires sufficient thermal energy to proceed at an appreciable rate. The reaction involves the formation of intermediates and the elimination of ethanol; if the temperature is too low, the activation energy barrier may not be overcome efficiently.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your reaction mixture is maintaining a steady reflux. For chloroform, this should be around 80°C.[3] Use a calibrated thermometer in the reaction vessel.

    • Check Stoichiometry: An insufficient excess of triethyl orthoformate can lead to an incomplete reaction, as it is the limiting electrophile. Try increasing the molar equivalents to 2.0.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the ethyl (2-cyanoacetyl)carbamate starting material. If the spot remains after the recommended reaction time (e.g., 2 hours), the reaction has stalled. Consider extending the reflux time incrementally (e.g., by 1-2 hours) while monitoring via TLC.

A1.2: Reagent Degradation

  • Causality: Triethyl orthoformate and acetic anhydride are highly susceptible to hydrolysis. Water contamination will convert triethyl orthoformate into ethanol and ethyl formate, and acetic anhydride into acetic acid, rendering them ineffective for the desired condensation.

  • Troubleshooting Protocol:

    • Use Anhydrous Reagents: Always use a freshly opened bottle of triethyl orthoformate and acetic anhydride. If the bottle has been open for a while, consider purchasing a new one or purifying the existing stock by distillation.

    • Employ Anhydrous Technique: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction to prevent atmospheric moisture from entering the system.[3]

    • Use Dry Solvents: Ensure your solvent (e.g., chloroform) is thoroughly dried, for instance, by distilling from calcium hydride.

A1.3: Product Loss During Work-up

  • Causality: The standard work-up involves concentrating the reaction mixture and precipitating the product by adding a non-polar solvent like ether.[3] If too much ether is added, or if the product has some solubility in the chloroform/ether mixture, significant loss can occur.

  • Troubleshooting Protocol:

    • Efficient Concentration: Ensure the chloroform and excess acetic anhydride are thoroughly removed under reduced pressure. A thick oil or slurry should remain.

    • Optimize Precipitation: Add cold ether slowly to the concentrated residue while stirring. If precipitation is slow, try chilling the mixture in an ice bath or refrigerator for an extended period (12+ hours) to maximize crystal formation.[3]

    • Minimize Transfers: Each transfer of the product from one flask to another results in material loss. Plan your work-up to use as few vessels as possible.

Troubleshooting_Workflow cluster_actions Corrective Actions Start Low Yield Observed Check_Cond Step 1: Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Cond Check_Reagents Step 2: Assess Reagent Quality (Anhydrous? Fresh?) Check_Cond->Check_Reagents Conditions OK? Action_Cond Adjust Temp/Time Increase Orthoformate Check_Cond->Action_Cond No Check_Workup Step 3: Review Work-up Protocol (Precipitation, Transfers) Check_Reagents->Check_Workup Reagents OK? Action_Reagents Use Fresh/Distilled Reagents Employ Anhydrous Technique Check_Reagents->Action_Reagents No Problem_Solved Yield Improved Check_Workup->Problem_Solved Work-up Optimized Action_Workup Optimize Precipitation (Cold, Time) Check_Workup->Action_Workup No Action_Cond->Check_Cond Re-run Action_Reagents->Check_Reagents Re-run Action_Workup->Check_Workup Re-run

Caption: Systematic workflow for troubleshooting low product yield.

Q2: My NMR spectrum shows multiple impurities alongside the desired product. How can I identify and prevent them?

Impurity profiling is key to optimizing any reaction.

A2.1: Identification of Common Impurities

ImpurityPotential CausePrevention Strategy
Unreacted Ethyl (2-cyanoacetyl)carbamate Incomplete reaction; insufficient heating or reaction time.Extend reflux time; ensure proper temperature and stoichiometry as described in Q1.
Acetic Acid Hydrolysis of acetic anhydride; residual from reaction.Use anhydrous conditions; ensure complete removal during rotary evaporation.
Z-isomer of the product Photochemical isomerization.[3][4]Protect the reaction and the final product from direct sunlight or UV light sources. The thermal reaction strongly favors the E-isomer.[3]
Polymeric materials Side reaction, common with cyanoacrylates.[5]Avoid overly harsh conditions or prolonged heating after the reaction is complete.
Hydrolyzed byproducts Presence of water leading to hydrolysis of carbamate or cyano groups.[6]Strictly adhere to anhydrous reaction and work-up conditions.

A2.2: Minimizing Impurity Formation

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is the single most effective way to prevent moisture-related side products.[3]

  • Purification: The primary method of purification is recrystallization, often from a chloroform/ether solvent system.[3] This is effective at removing most starting materials and soluble byproducts. Avoid silica gel chromatography if possible, as the acidic nature of silica can sometimes lead to decomposition of electron-rich olefins.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the specific role of acetic anhydride? A: Acetic anhydride serves a dual purpose. First, it is an excellent dehydrating agent, reacting with any trace water to form acetic acid, thereby protecting the moisture-sensitive triethyl orthoformate. Second, it acts as a reaction promoter or catalyst, likely by activating the orthoformate or the active methylene group of the carbamate, facilitating the initial condensation step.

Q: The literature describes the product as a "push-pull olefin." What does this mean and why is the E-isomer favored? A: A "push-pull olefin" is an alkene with an electron-donating group (the "push," in this case, the ethoxy group) at one end of the double bond and an electron-withdrawing group (the "pull," the cyano and carbamoyl groups) at the other.[3][4] This electronic arrangement polarizes the double bond. The E-isomer is thermodynamically more stable due to reduced steric hindrance between the bulky ethoxy group and the cyano/carbamoyl groups, which are placed on opposite sides of the double bond. The thermal synthesis provides the energy to overcome the activation barrier to form this more stable isomer exclusively.[3]

Q: Can I use a different solvent or orthoester? A: While chloroform is documented, other anhydrous, non-protic solvents with a suitable boiling point (e.g., toluene, dioxane) could potentially be used, though optimization would be required. Using a different orthoester (e.g., trimethyl orthoformate) would yield the corresponding methoxy derivative instead of the ethoxy product.[7]

Section 4: Key Experimental Protocol

This protocol is synthesized from literature procedures.[3]

Synthesis of (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

  • Glassware Preparation: Dry all glassware, including a round-bottom flask, condenser, and magnetic stir bar, in an oven at 120°C for at least 4 hours. Assemble the apparatus hot under a positive pressure of dry nitrogen or argon.

  • Reagent Addition: To the round-bottom flask, add ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 0.156 g). Add anhydrous chloroform (2 mL) and acetic anhydride (1 mL). Stir the solution to dissolve the starting material.

  • Initiation: To the stirring solution, add triethyl orthoformate (2.0 mmol, 0.296 g, 0.33 mL) via syringe.

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~80°C) under the inert atmosphere. Maintain reflux for 2 hours, monitoring the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the chloroform, excess triethyl orthoformate, and acetic anhydride. A viscous oil or solid residue should remain.

  • Isolation: To the residue, add cold diethyl ether (~5-10 mL) and stir or sonicate the mixture to induce precipitation. A white powder should form.

  • Purification: Place the flask in a refrigerator (4°C) for at least 12 hours to maximize crystallization.[3] Collect the white powder by vacuum filtration, washing with a small amount of cold diethyl ether.

  • Drying: Dry the product under vacuum to obtain pure (E)-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

References

  • Sung, K., Lin, M., Huang, P., Zhuang, B., Sung, R., & Wu, R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 7, 2026, from [Link]

  • Scilit. (n.d.). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved January 7, 2026, from [Link]

  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
  • Molbase. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d.... Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • Google Patents. (n.d.). US3810934A - Process for the production of cyanoacetylcarbamates.
  • ResearchGate. (n.d.). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US3810934A - Process for the production of cyanoacetylcarbamates.

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of your target compound.

Overview of the Synthesis

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is typically synthesized via a Knoevenagel-type condensation reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate. Acetic anhydride is commonly used as a reagent and solvent in this transformation, which facilitates the reaction to yield the desired product, often with high stereoselectivity for the E-isomer.[1]

The overall reaction is depicted below:

Reaction_Scheme reagents Ethyl (2-cyanoacetyl)carbamate + Triethyl orthoformate product Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reagents->product Condensation conditions Acetic Anhydride Reflux (e.g., 80°C) conditions->reagents

Caption: General reaction scheme for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Q1: What is the role of acetic anhydride in this reaction?

A1: Acetic anhydride serves multiple crucial roles in this synthesis. Firstly, it acts as a water scavenger, driving the equilibrium of the condensation reaction towards the product. Secondly, it reacts with triethyl orthoformate, an orthoester, to form a more reactive electrophilic species, which then readily undergoes condensation with the active methylene group of ethyl (2-cyanoacetyl)carbamate.[2] While some Knoevenagel condensations can proceed without acetic anhydride, its presence is often beneficial for reactions involving orthoesters.[2]

Q2: Why is the E-isomer the major product?

A2: The high stereoselectivity for the E-isomer is a notable feature of this reaction.[1] This is attributed to the thermodynamic stability of the E-isomer, where the bulkier carbamate and ethoxy groups are positioned on opposite sides of the double bond, minimizing steric hindrance. The Z-isomer, if formed, can often isomerize to the more stable E-isomer under the reaction conditions, especially at elevated temperatures.[1]

Q3: Can I use other orthoesters or solvents?

A3: While triethyl orthoformate is the most commonly used orthoester for introducing the ethoxymethylene group, other orthoesters could potentially be used to introduce different alkoxy groups. However, this would need to be empirically optimized. Regarding solvents, the reaction is typically performed using acetic anhydride as both a reagent and a solvent.[1] The use of other solvents would require careful consideration of their compatibility with the reagents and their ability to facilitate the reaction. Aprotic polar solvents have been shown to be effective in other Knoevenagel condensations.[3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, ethyl (2-cyanoacetyl)carbamate, is more polar than the product, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Therefore, the product spot will have a higher Rf value on the TLC plate. Disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Presence of moisture.1. Ensure the purity and reactivity of ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate. Use freshly opened or properly stored reagents. 2. Increase the reaction temperature to the recommended 80°C and monitor the reaction for at least 2 hours.[1] Extend the reaction time if necessary, monitoring by TLC. 3. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry atmosphere (e.g., nitrogen or argon).
Formation of a Brown or Tarry Reaction Mixture 1. Overheating or prolonged reaction time. 2. Presence of impurities in the starting materials.1. Maintain a consistent reaction temperature and avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. 2. Purify the starting materials if their quality is questionable. Ethyl (2-cyanoacetyl)carbamate can be recrystallized.
Difficulty in Product Crystallization 1. Presence of unreacted starting materials or byproducts. 2. Incorrect solvent system for recrystallization.1. Ensure the reaction has gone to completion. If necessary, purify the crude product by column chromatography before crystallization. 2. A recommended solvent system for recrystallization is a mixture of chloroform and ether.[1] Experiment with different solvent ratios or other solvent systems like ethanol or ethyl acetate/hexane.
Product is an Oil Instead of a Solid 1. Presence of impurities lowering the melting point. 2. Incomplete removal of solvent.1. Purify the product using column chromatography to remove impurities. 2. Ensure all residual solvents are removed under high vacuum after concentration.
Low Yield After Recrystallization 1. Product loss during filtration. 2. Product is too soluble in the recrystallization solvent.1. Use a fine-pored filter paper and wash the collected crystals with a minimal amount of cold solvent. 2. Adjust the solvent ratio to decrease the solubility of the product at low temperatures. Placing the solution in a refrigerator for an extended period can improve crystal formation.[1]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Materials and Reagents:

  • Ethyl (2-cyanoacetyl)carbamate

  • Triethyl orthoformate

  • Acetic anhydride

  • Chloroform

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Nitrogen or argon gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (2-cyanoacetyl)carbamate (1.0 mmol).

  • Addition of Reagents: Under a nitrogen or argon atmosphere, add chloroform (2 mL) and acetic anhydride (1 mL). Stir the mixture to dissolve the starting material.

  • Initiation of Reaction: Add triethyl orthoformate (2.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to 80°C and maintain it at this temperature under reflux for 2 hours.[1] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Concentration: Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Crystallization: To the resulting crude product, add diethyl ether and stir. This will likely result in the precipitation of a white powder. For further purification, dissolve the powder in a minimal amount of chloroform and then add diethyl ether until the solution becomes cloudy.

  • Isolation and Drying: Place the mixture in a refrigerator for 12 hours to facilitate complete crystallization.[1] Collect the white powder by filtration using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry under vacuum.

Experimental_Workflow A 1. Add Ethyl (2-cyanoacetyl)carbamate to a dry flask B 2. Add Chloroform and Acetic Anhydride A->B C 3. Add Triethyl orthoformate B->C D 4. Reflux at 80°C for 2h C->D E 5. Cool to Room Temperature D->E F 6. Concentrate on Rotary Evaporator E->F G 7. Recrystallize from Chloroform/Ether F->G H 8. Isolate and Dry the Product G->H

Caption: Step-by-step experimental workflow for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Data Presentation: Optimizing Reaction Parameters

While a systematic optimization study for this specific reaction is not extensively published, the following table provides a guide to key parameters and their expected impact based on general principles of Knoevenagel-type condensations.

Parameter Recommended Condition Rationale and Potential for Optimization
Reactant Ratio (Ethyl (2-cyanoacetyl)carbamate : Triethyl orthoformate) 1 : 2A slight excess of triethyl orthoformate is used to ensure complete conversion of the limiting reagent.[1] Increasing the excess may not significantly improve the yield and can complicate purification.
Temperature 80°C (Reflux)This temperature provides a good balance between reaction rate and minimizing potential side reactions or decomposition. Lower temperatures may lead to incomplete reaction, while higher temperatures could lead to discoloration.
Solvent Chloroform / Acetic AnhydrideChloroform acts as a co-solvent. Acetic anhydride is crucial for the reaction. While other aprotic solvents could be explored, the current system is proven to be effective.[1]
Catalyst None specified (Acetic Anhydride acts as a promoter)While the cited protocol does not use an additional catalyst, Knoevenagel condensations can be catalyzed by both Lewis acids and bases. For optimization, catalytic amounts of a Lewis acid (e.g., ZnCl₂, InCl₃) could be explored to potentially lower the reaction temperature or time.

Purity Assessment

The purity of the final product, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the product and identify any impurities. The presence of the vinyl proton signal in the ¹H NMR spectrum is a key indicator of product formation.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N), ester (C=O), and carbamate (C=O) functional groups.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

References

  • Sung, K., Lin, M.-C., Huang, P.-M., Zhuang, B.-R., Sung, R., & Wu, R.-R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Process for the preparation and purification of 2-(alkoxyalkylidene)-3-ketoalkanoic acid esters from 3-ketoalkanoic acid esters.

Sources

Technical Support Center: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate. We understand that even well-established procedures can present challenges. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, drawing from established literature and in-field experience. Our goal is to help you navigate the intricacies of this synthesis, ensuring efficiency, high yield, and purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected, or I've recovered mostly unreacted starting material. What are the likely causes?

Answer: Low conversion is a common challenge that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or moisture contamination.

  • Reagent Quality & Handling:

    • Ethyl (2-cyanoacetyl)carbamate (1): This is your key starting material. Ensure it is pure and dry. Older stock may have degraded. Consider synthesizing it fresh if purity is in doubt. The synthesis of cyanoacetyl carbamates can be challenging, sometimes resulting in low yields and purity if not performed under optimal conditions[1].

    • Triethyl Orthoformate: This reagent is highly susceptible to hydrolysis. Use a freshly opened bottle or a properly stored, anhydrous grade. The presence of formic acid (from hydrolysis) can interfere with the reaction.

    • Acetic Anhydride: This serves as both a catalyst and a water scavenger. If it has been exposed to air, it will contain acetic acid, reducing its effectiveness. Use a fresh, high-purity grade.

  • Anhydrous Conditions: This is the most critical parameter. Carbamates can be susceptible to hydrolysis under acidic or basic conditions, and triethyl orthoformate readily decomposes in the presence of water[2][3].

    • Glassware: All glassware must be oven-dried or flame-dried immediately before use.

    • Solvents: Use anhydrous grade solvents. If using chloroform as described in the literature, ensure it is dry[4].

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel[3].

  • Reaction Temperature and Time:

    • The literature protocol specifies refluxing at 80°C for 2 hours[4]. Insufficient heating will result in incomplete conversion. Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Conversely, excessive temperatures for prolonged periods can lead to decomposition[5].

    • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Troubleshooting Workflow for Low Yield

G cluster_corrective Corrective Actions start Low Yield Observed check_reagents Verify Reagent Purity & Handling (Fresh bottles? Anhydrous?) start->check_reagents check_conditions Ensure Strict Anhydrous Conditions (Dry glassware/solvents? Inert gas?) check_reagents->check_conditions Reagents OK reagent_issue Use fresh/purified reagents check_reagents->reagent_issue Issue Found check_temp Confirm Reaction Temperature (Steady reflux at 80°C?) check_conditions->check_temp Setup is Anhydrous moisture_issue Dry all components thoroughly check_conditions->moisture_issue Issue Found rerun Re-run Reaction with Verified Parameters check_temp->rerun Temperature Correct temp_issue Calibrate heating source check_temp->temp_issue Issue Found success Yield Improved rerun->success reagent_issue->rerun moisture_issue->rerun temp_issue->rerun

Caption: Troubleshooting logic for diagnosing low reaction yield.

Question 2: My product has formed as a sticky oil instead of a white powder, and it won't crystallize. How can I purify it?

Answer: The target compound is a solid with a reported melting point of 49-51°C. If you are getting an oil, it suggests the presence of impurities (e.g., unreacted starting materials, solvent residue, or byproducts) that are depressing the melting point and inhibiting crystallization.

  • Initial Workup: Ensure you have thoroughly removed the reaction solvent (chloroform) and acetic anhydride/acetic acid under reduced pressure. Co-evaporating with a higher boiling point solvent like toluene can help remove residual volatile impurities.

  • Recrystallization Solvent System: The literature specifies recrystallization from a chloroform/ether mixture[4].

    • Dissolve the crude oil in a minimum amount of warm chloroform.

    • Slowly add cold diethyl ether dropwise until the solution becomes faintly cloudy.

    • If it becomes too cloudy, add a drop or two of chloroform to clarify.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) for several hours to induce crystallization[4].

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Alternative Purification - Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative.

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A gradient of 10% to 40% ethyl acetate in hexane is a good starting point for elution. Monitor fractions by TLC.

Question 3: My NMR spectrum shows two distinct sets of peaks for the product, suggesting a mixture of isomers. Is this expected?

Answer: This is an excellent observation. The synthesis highly stereoselectively produces the E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate[4]. However, this compound is a "push-pull" olefin, and the Z-isomer can be formed.

  • Cause of Isomerization: The E to Z isomerization is driven by ultraviolet (UV) light. Exposure of the E-isomer to UV light (e.g., at 254 nm) can lead to the formation of up to 40% of the Z-isomer[4][6].

  • Thermal Instability of the Z-Isomer: The Z-isomer is thermally unstable and will spontaneously and irreversibly isomerize back to the more stable E-isomer upon standing at room temperature or gentle heating[4][6]. The activation energy for this reverse reaction is low (Ea = 19.6 kcal mol⁻¹)[4].

  • Practical Implications:

    • If you see a mixture, it's likely due to exposure to UV light (e.g., strong laboratory lighting, direct sunlight).

    • To obtain the pure E-isomer, you can gently heat the mixture in solution or simply store it in the dark for a couple of days. The isomerization back to the E form is often complete within 48 hours at room temperature[4].

    • Always store the final product in an amber vial or protected from light.

E/Z Isomerization Pathway

G E_isomer E-Isomer (Thermally Stable Product) Z_isomer Z-Isomer (Thermally Unstable) E_isomer->Z_isomer UV Light (e.g., 254 nm) Z_isomer->E_isomer Heat or Time (Spontaneous)

Caption: The light-induced and thermal isomerization cycle.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the established reaction mechanism for this synthesis? This reaction is a variation of the Knoevenagel condensation. It involves the reaction of an active methylene compound, ethyl (2-cyanoacetyl)carbamate, with an electrophilic carbonyl equivalent, which is formed in situ from triethyl orthoformate and acetic anhydride. The acetic anhydride activates the orthoformate, making it more susceptible to nucleophilic attack by the deprotonated cyanoacetylcarbamate. This is followed by elimination to form the C=C double bond.

Q2: How should I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of 30% Ethyl Acetate in Hexane is a good starting point.

  • Visualization: Use a UV lamp (254 nm) for visualization. The product is UV active.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot is dominant.

Q3: What are the key safety precautions for this reaction?

  • Chloroform: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Acetic Anhydride: Is corrosive and a lachrymator. Handle with appropriate gloves and eye protection.

  • Triethyl Orthoformate: Is flammable. Keep away from ignition sources.

  • General: Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical[7].

Q4: What are the recommended storage conditions for the final product? Based on the stability of carbamates and the photosensitivity of this specific molecule, the purified Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be stored:

  • In a tightly sealed container to prevent moisture ingress.

  • In an amber vial or otherwise protected from light to prevent E/Z isomerization[4].

  • In a cool, dry place. Refrigeration is recommended for long-term storage.

Part 3: Protocols & Data

Table 1: Summary of Key Reaction Parameters
ParameterReagent/ConditionRecommended SpecificationRationale / Citation
Starting Material Ethyl (2-cyanoacetyl)carbamate1.0 equivalent, high purityThe core nucleophile in the condensation.
Electrophile Triethyl Orthoformate2.0 equivalentsActs as the carbonyl equivalent source. Used in excess to drive the reaction.[4]
Catalyst/Activator Acetic Anhydride~1 mL per mmol of starting materialActivates the orthoformate and acts as a dehydrating agent.[4]
Solvent ChloroformAnhydrous, ~2 mL per mmolProvides a suitable reaction medium for reflux.[4]
Temperature 80 °CMaintained at a steady refluxEnsures sufficient energy for the condensation and elimination steps.[4]
Reaction Time ~2 hoursMonitor by TLC for completionTypical time required for full conversion.[4]
Atmosphere Nitrogen or ArgonMaintained throughout the reactionPrevents moisture contamination which can cause side reactions.[3]
Protocol 1: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Adapted from Shin, J. et al., ARKIVOC 2005 (xiii) 131-140.[4]

  • Preparation: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried. Place the flask under an inert atmosphere (Nitrogen).

  • Reagent Addition: To the flask, add ethyl (2-cyanoacetyl)carbamate (1.0 eq), chloroform (~2 mL/mmol), and acetic anhydride (~1 mL/mmol).

  • Initiation: Begin stirring the mixture and add triethyl orthoformate (2.0 eq).

  • Reaction: Heat the mixture to a steady reflux at 80°C.

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes until the starting material is consumed (typically ~2 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess volatiles.

  • Purification: A white powder should be obtained. Recrystallize the crude solid from a minimal amount of hot chloroform by adding cold diethyl ether.

  • Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization prep Assemble Dry Glassware under Inert Atmosphere add_reagents Add Reactants & Solvents: 1. Ethyl (2-cyanoacetyl)carbamate 2. Chloroform & Acetic Anhydride 3. Triethyl Orthoformate prep->add_reagents reflux Heat to Reflux (80°C) for ~2 hours add_reagents->reflux monitor Monitor by TLC until Starting Material is Consumed reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate via Rotary Evaporation cool->concentrate purify Recrystallize from Chloroform / Diethyl Ether concentrate->purify isolate Filter and Dry Product purify->isolate analyze Analyze Product (NMR, MP, etc.) isolate->analyze

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Shin, J. et al. (2007). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only?. Bulletin of the Korean Chemical Society. [Link]

  • Shin, J. et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC. [Link]

  • MOLBASE. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. [Link]

  • Google Patents. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • PubChem. Ethyl 2-cyano-3-ethoxyacrylate. [Link]

  • ResearchGate. Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. [Link]

  • Google Patents.
  • Tice, C. M. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Google Patents.

Sources

Technical Support Guide: Purification of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, typically via the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate, yields a product that is often accompanied by unreacted starting materials, reaction byproducts, and geometric isomers.[1][2] Achieving high purity is critical for subsequent reaction steps and ensuring the integrity of downstream applications. This guide provides a structured approach to troubleshooting and resolving these purification challenges.

Section 1: Troubleshooting Common Purification Issues (Q&A)

This section addresses the most frequent problems encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is an off-white or yellowish solid with a lower-than-expected melting point. What are the likely contaminants?

A: This is a common observation and typically points to the presence of residual starting materials or reaction byproducts. The primary suspects are:

  • Unreacted Ethyl (2-cyanoacetyl)carbamate: This is a solid at room temperature and can easily co-precipitate with your product.

  • Excess Ethyl Orthoformate and Acetic Anhydride: These are liquids and, if not fully removed by evaporation, can leave the product feeling oily or sticky, consequently depressing the melting point.

  • The Z-isomer: The synthesis highly favors the formation of the more stable E-isomer. However, exposure to UV light (including ambient laboratory light over time) can generate the Z-isomer, which may have a different crystalline structure and melting point.[1]

A depressed and broad melting point range is a classic indicator of impurity. The pure E-isomer should be a white crystalline powder.[1]

Q2: My ¹H NMR spectrum shows several unexpected signals. How can I identify the impurities?

A: ¹H NMR is your most powerful tool for diagnosing purity issues. Beyond the characteristic peaks for the E-isomer, you should look for the following tell-tale signals:

Compound / ImpurityExpected ¹H NMR Signals (Approximate, in CDCl₃)Rationale for Presence
(E)-Product ~8.4 ppm (s, 1H, =CH), ~4.4 ppm (q, 2H, OCH₂), ~4.3 ppm (q, 2H, OCH₂), ~1.4 ppm (t, 3H, CH₃), ~1.3 ppm (t, 3H, CH₃)Desired Product
(Z)-Isomer The vinylic proton (=CH) will be shifted. The literature indicates a significant difference in electronic environment between isomers.[1][3]Process-related impurity, often induced by light.
Ethyl (2-cyanoacetyl)carbamate ~3.5 ppm (s, 2H, CH₂)Unreacted starting material.
Ethyl Orthoformate ~5.8 ppm (t, 1H, CH), ~3.6 ppm (q, 6H, OCH₂), ~1.2 ppm (t, 9H, CH₃)Unreacted starting material.
Acetic Anhydride/Acetate ~2.1 ppm (s, CH₃)Reaction co-reagent or byproduct.
Chloroform / Ether ~7.26 ppm (s, CHCl₃), ~3.49 ppm (q, Ether), ~1.21 ppm (t, Ether)Residual solvents from reaction or initial purification.[1]

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Q3: Standard recrystallization from chloroform/ether isn't effective. What is the next step?

A: While a chloroform/ether system is reported, its efficacy can be limited if impurities have similar solubility profiles to the product.[1] When this primary method fails, a more systematic approach is required.

  • Thermal Isomerization: First, ensure you are working with the thermodynamically stable E-isomer. The Z-isomer can revert to the E-isomer with gentle heating.[1] Dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and gently refluxing for 1-2 hours can drive this conversion, simplifying the subsequent purification.

  • Alternative Recrystallization Systems: Explore a broader range of solvents. Based on the purification of structurally similar cyanoacrylates, consider the systems outlined in the table below.[4][5] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent System (Hot/Cold)Target ImpuritiesRationale
Ethanol Polar impurities, starting materialsThe product is often less soluble in hot ethanol than highly polar impurities.
Ethyl Acetate / Hexanes Non-polar impuritiesDissolve in minimal hot ethyl acetate, then add hexanes until turbidity appears. Cool slowly. This is excellent for removing "greasy" byproducts.
Methanol Similar to EthanolProvides a different polarity profile that may be more effective.[4]

Refer to SOP-01 for a detailed protocol on solvent screening for recrystallization.

Q4: My product appears pure by NMR, but I suspect trace impurities affecting my downstream reaction. How can I achieve >99.5% purity?

A: For applications requiring exceptionally high purity, recrystallization may not be sufficient. Flash column chromatography is the method of choice for removing trace impurities with different polarities.

The cyano and carbamate groups give the molecule a moderate polarity, making it well-suited for separation on silica gel. A gradient elution starting with a non-polar solvent system and gradually increasing polarity generally provides the best separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50% EtOAc).

This technique is highly effective at separating the target compound from both more polar starting materials and less polar byproducts. See SOP-02 for a detailed chromatography protocol.

Section 2: Standard Operating Procedures (SOPs)

SOP-01: High-Purity Recrystallization Protocol

This protocol details a systematic approach to finding an optimal solvent system and executing the recrystallization.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable.

    • If the solid is insoluble at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise until the solid dissolves.

    • Once dissolved, remove from heat and allow to cool to room temperature, then place in an ice bath for 20-30 minutes.

    • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of fine, white crystals.

  • Recrystallization (Scale-Up):

    • Place the crude Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If using a co-solvent system (e.g., Ethyl Acetate/Hexanes), dissolve in the "good" solvent (Ethyl Acetate) and then add the "poor" solvent (Hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

    • Once at room temperature, cool the flask further in an ice bath for at least 1 hour to maximize yield.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

SOP-02: Flash Column Chromatography Protocol
  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (this is the "dry loading" method).

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% Ethyl Acetate) to elute the product. Your product should elute as a single, well-defined band.

    • Combine the pure fractions as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any final traces of solvent.

Section 3: Visual Workflows & Diagrams

A logical workflow is critical for efficient and effective purification.

PurificationWorkflow crude Crude Product (Post-Synthesis) recryst SOP-01: Recrystallization (e.g., EtOH or EtOAc/Hexanes) crude->recryst analysis1 Purity Analysis (NMR, Melting Point) recryst->analysis1 pure Pure Product (>98%) Store Appropriately analysis1->pure Purity OK chrom SOP-02: Flash Chromatography analysis1->chrom Impurities Persist analysis2 Purity Analysis (NMR, HPLC) chrom->analysis2 analysis2->pure Purity OK

Caption: Decision workflow for purifying Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Isomerization Z_isomer Z-Isomer (Less Stable) E_isomer E-Isomer (More Stable) Z_isomer->E_isomer Heat (Δ) Spontaneous E_isomer->Z_isomer UV Light (hν)

Caption: Relationship between the E and Z isomers of the target compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for the purified compound?

    • A: The compound contains both carbamate and acrylate functionalities, which can be sensitive to hydrolysis.[6] It is also sensitive to light, which can cause E/Z isomerization.[1] Therefore, store the high-purity solid in a tightly sealed amber vial, preferably under an inert atmosphere (Nitrogen or Argon), in a cool, dry place. A desiccator is recommended for long-term storage.

  • Q: What is the expected appearance and physical state of the pure compound?

    • A: Pure (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be a white to faint yellow crystalline solid or powder.[1]

  • Q: Are there any specific safety hazards I should be aware of?

    • A: While specific toxicology data for this exact molecule is limited, related cyanoacrylates are known skin and respiratory irritants.[7][8] Always handle the compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves.

References

  • Lee, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]

  • Lee, K. (n.d.). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only? Semantic Scholar. [Link]

  • OIV. (n.d.). Ethyl Carbamate (Type-II). International Organisation of Vine and Wine. [Link]

  • MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. MOLBASE Encyclopedia. [Link]

  • Agudelo, J. C., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1290. [Link]

  • Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482. [Link]

  • Abdou, W. M., & Strekowski, L. (2009). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. ResearchGate. [Link]

  • González-Ortega, E., et al. (2000). Efficient carbamate synthesis.
  • Beck, E., et al. (1999). Preparation of 2-cyano-3,3-diarylacrylic esters.
  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. [Link]

  • Nakagawa, Y., et al. (2011). Method for purification of ethyl-2-cyanoacrylate adhesive composition.
  • Gu, H., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984–10991. [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. [Link]

  • Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 304–309. [Link]

  • Lee, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

  • Thiel, W., et al. (1974). Process for the production of cyanoacetylcarbamates.

Sources

Technical Support Center: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, offering explanations for their causes and actionable solutions.

Question 1: Why is my yield of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate unexpectedly low?

Answer:

Low yields in this synthesis can often be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The primary reactants, ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate, must be of high purity. The presence of moisture can lead to the hydrolysis of triethyl orthoformate, reducing its effectiveness. Ensure that all reactants and the solvent are anhydrous.

  • Reaction Temperature and Duration: The reaction is typically conducted at elevated temperatures, such as refluxing at 80°C.[1] While necessary for driving the reaction forward, prolonged heating or excessively high temperatures can lead to thermal decomposition of the product or starting materials, often indicated by a darkening of the reaction mixture. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inefficient Mixing: Inadequate stirring can result in localized temperature gradients and poor distribution of reactants, leading to incomplete reaction and the formation of byproducts. Ensure vigorous and consistent stirring throughout the reaction.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield. Typically, a slight excess of triethyl orthoformate is used to ensure complete conversion of the ethyl (2-cyanoacetyl)carbamate.

Question 2: My ¹H NMR spectrum shows an extra set of peaks for the vinyl proton and ethoxy groups. What is the likely cause?

Answer:

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is highly stereoselective, yielding predominantly the E-isomer.[1][2] However, the appearance of a second set of signals in your ¹H NMR spectrum strongly suggests the presence of the Z-isomer.

The E- to Z-isomerization can be induced by exposure to ultraviolet (UV) light, for instance, from ambient laboratory lighting over an extended period or during photochemical analysis.[1] The Z-isomer is less stable and will thermally revert to the more stable E-isomer over time, a process that is accelerated by gentle heating.[1]

Troubleshooting Steps:

  • Protect from Light: To minimize photo-isomerization, conduct the reaction and subsequent work-up procedures in a fume hood with the sash down or by wrapping the reaction vessel in aluminum foil.

  • Thermal Reversion: If the Z-isomer is detected, it can be converted back to the E-isomer by gentle heating. Dissolving the product mixture in a suitable solvent and warming it may facilitate this conversion.

  • Confirm with 2D NMR: Two-dimensional NMR techniques, such as NOESY, can be used to definitively confirm the stereochemistry of the isomers.

Question 3: The reaction mixture turned a dark brown or black color. Is this detrimental to the product, and how can it be prevented?

Answer:

A significant color change to dark brown or black is generally indicative of decomposition and the formation of polymeric or tarry byproducts. While some color change may be normal, a deep, dark coloration often correlates with reduced yields and complicates purification.

Potential Causes and Preventative Measures:

  • Excessive Heat: As mentioned, high temperatures can promote side reactions.[3] Ensure the reaction temperature is carefully controlled and not exceeding the recommended range.

  • Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization or other side reactions. Using purified reactants is highly recommended.

  • Air/Oxidative Degradation: While the reaction is typically robust, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants and product, which may contribute to color formation.

If a dark color is observed, it is advisable to proceed with the work-up and purification, as a significant amount of the desired product may still be present. Purification via recrystallization or column chromatography may be necessary to remove the colored impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Question 1: What is the role of acetic anhydride in this synthesis?

Answer:

Acetic anhydride plays a crucial role as a water scavenger in this reaction. The condensation reaction produces ethanol as a byproduct. Acetic anhydride reacts with the ethanol to form ethyl acetate and acetic acid, thereby driving the equilibrium towards the formation of the desired product. It also ensures that the reaction medium remains anhydrous, which is critical for the stability of the triethyl orthoformate.

Question 2: What is the expected stereochemistry of the final product?

Answer:

The reaction between ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate is highly stereoselective and is reported to produce the E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate exclusively under thermal conditions.[1][2]

Question 3: Can I use a different orthoester or solvent for this synthesis?

Answer:

While triethyl orthoformate is the most commonly used orthoester for this specific synthesis, other orthoesters could potentially be used to introduce different alkoxy groups at the 3-position. However, this would require optimization of the reaction conditions. The choice of solvent can also influence the reaction rate and yield. While chloroform has been reported, other aprotic solvents could be explored, but their compatibility with the reactants and reaction conditions must be considered.[1]

Question 4: What are the best practices for the purification and storage of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate?

Answer:

Purification: The product is typically a white powder and can be purified by recrystallization. A common solvent system for recrystallization is a mixture of chloroform and ether.[1] After dissolving the crude product in a minimal amount of hot chloroform, ether is added until the solution becomes cloudy. Cooling the mixture, often in a refrigerator, will induce the crystallization of the pure product.

Storage: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be stored in a tightly sealed container in a cool, dry place, and protected from light to prevent E/Z isomerization.[1][4]

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueNotes
Reactants Ethyl (2-cyanoacetyl)carbamate, Triethyl orthoformate, Acetic anhydrideHigh purity, anhydrous
Solvent ChloroformAnhydrous
Temperature 80°C (Reflux)Monitor for color change
Atmosphere Nitrogen or ArgonRecommended to minimize side reactions
Reaction Time ~2 hoursMonitor by TLC
Detailed Synthesis Protocol

This protocol is adapted from the literature for the synthesis of the E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.[1]

  • To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in 2 mL of anhydrous chloroform, add triethyl orthoformate (2 mmol).

  • Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture using a rotary evaporator.

  • Add ether to the concentrated residue to precipitate the crude product.

  • Allow the mixture to stand in a refrigerator for 12 hours to maximize precipitation.

  • Collect the white powder by filtration.

  • Recrystallize the crude product from a chloroform/ether solvent system to obtain the pure E-isomer.

Visualizing Reaction Pathways

Main Reaction and Isomerization Pathway

G cluster_main Main Synthetic Route cluster_side Potential Side Reaction Reactants Ethyl (2-cyanoacetyl)carbamate + Triethyl Orthoformate Product_E E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Reactants->Product_E Reflux, 80°C Acetic Anhydride Product_Z Z-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Product_E->Product_Z UV Light (λ=254 nm) (Isomerization) Product_Z->Product_E Heat/Time (Thermal Relaxation)

Caption: Main synthesis pathway and E/Z isomerization of the product.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Reactants Verify Purity and Anhydrous Nature of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Temperature and Time Check_Reactants->Check_Conditions If reactants are pure Purification Optimize Purification (Recrystallization) Check_Reactants->Purification If impurities present in starting materials Check_Setup Ensure Efficient Stirring and Inert Atmosphere Check_Conditions->Check_Setup If conditions are optimal Analyze_Byproducts Characterize Impurities (NMR, MS) Check_Setup->Analyze_Byproducts If setup is correct End Optimized Yield Purification->End Analyze_Byproducts->Purification

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Sung, K., Lin, M., Huang, P., Zhuang, B., Sung, R., & Wu, R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. [Link]

  • Semantic Scholar. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. [Link]

  • Wang, C., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29875-29881. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • YouTube. (2021). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. [Link]

  • Ziarani, G. M., et al. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry, 2(1), 67-70. [Link]

  • ResearchGate. (2024). Ethyl Cyanoacetate Reactions. [Link]

  • Google Patents. (n.d.). US3682957A - Method of preparing morpholino cyano-acrylamides.
  • Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. [Link]

  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. [Link]

Sources

Degradation pathways of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (E-2-CEAC). This molecule is a versatile "push-pull" olefin, a class of compounds characterized by an electron-donating group and an electron-withdrawing group conjugated through a double bond.[1] This unique electronic structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, including derivatives of uracil, which are foundational for certain antitumor agents.[1] However, this same reactivity makes E-2-CEAC susceptible to specific degradation pathways that can impact experimental reproducibility, yield, and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, practical solutions to common stability challenges encountered during the handling, reaction, and storage of E-2-CEAC. Our goal is to explain the causality behind experimental choices, ensuring your work is both efficient and scientifically robust.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and what are its main functional groups?

A: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is an organic molecule with several key functional groups that dictate its reactivity and stability. These are:

  • Ethyl Carbamate: An ester of carbamic acid, which can be susceptible to hydrolysis under acidic or basic conditions.[2]

  • Cyanoacrylate Moiety: A carbon-carbon double bond substituted with a cyano (-CN) group and an ester group (part of the carbamate). This system is highly electrophilic and reactive.[3][4]

  • Enol Ether (Ethoxyacrylate): The CH-OEt group, which is known to be sensitive to acid-catalyzed hydrolysis.[5][6]

Q2: What is the primary degradation pathway I should be concerned about?

A: The most common degradation pathway is hydrolysis . Due to the presence of the enol ether and the ethyl carbamate groups, the molecule is sensitive to water, especially under acidic or basic conditions.[7][8][9] Hydrolysis can cleave the molecule at two primary sites, leading to a loss of your starting material and the formation of complex impurity profiles.

Q3: Is this compound sensitive to light?

A: Yes. E-2-CEAC is a "push-pull" olefin and is known to be photosensitive. Exposure to UV light (e.g., at 254 nm) can cause isomerization from the more stable E-isomer to the less stable Z-isomer.[1] While this isomerization is thermally reversible, prolonged light exposure can lead to other, irreversible photodegradation pathways, similar to those seen in other amine- and enamine-containing compounds.[10][11] It is crucial to protect the compound from light during storage and reactions.

Q4: How should I store the solid compound?

A: To maximize shelf-life, store solid Ethyl (2-cyano-3-ethoxyacryloyl)carbamate under the following conditions:

  • Temperature: In a refrigerator or freezer (-20°C to 4°C).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen).

  • Light: In an amber vial or a container protected from light.

  • Moisture: In a desiccated environment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Problem EncounteredProbable Cause(s)Recommended Solutions & Explanations
Unexpected peaks appear in HPLC/LC-MS after dissolving the compound in a protic solvent (e.g., methanol, water). Solvolysis/Hydrolysis: The enol ether and carbamate functionalities are reacting with the solvent. Protic solvents, especially in the presence of trace acid or base, can readily attack these sites.[9][12]Solution: Use aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) for analysis and reactions. If a protic solvent is unavoidable, prepare solutions immediately before use and run them at low temperatures. Explanation: Aprotic solvents lack acidic protons and are less nucleophilic, significantly slowing the rate of hydrolysis.
Reaction yield is low, and analysis shows starting material is gone but the desired product is not the major component. 1. pH-Mediated Degradation: The reaction conditions are either too acidic or too basic, causing rapid hydrolysis. Cyanoacrylates polymerize rapidly in the presence of bases and the enol ether hydrolyzes in acid.[3][6][13]2. Thermal Degradation: The reaction is being run at too high a temperature, potentially causing decomposition or unwanted side reactions.Solution 1 (pH Control): Maintain the reaction pH as close to neutral as possible. If an acid or base is required, use it in catalytic amounts or add it slowly at a low temperature. Use buffered solutions where appropriate. Explanation: Cyanoacrylates are stabilized by weak acids; bases act as initiators for anionic polymerization.[4] Keeping the pH neutral minimizes both pathways.Solution 2 (Temperature Control): Run the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature instead of increasing the heat. Explanation: While the molecule itself has a defined melting point, prolonged exposure to high heat in solution can provide the activation energy for various decomposition pathways.
A white precipitate or polymer forms upon addition of a nucleophilic reagent (e.g., a primary or secondary amine). Anionic Polymerization: The cyanoacrylate moiety is extremely susceptible to nucleophilic attack, which initiates anionic polymerization. This is a well-known reaction for cyanoacrylates (the basis of "super glue").[4]Solution: Protect the acryloyl moiety if possible. Alternatively, add the nucleophile very slowly to a cooled, dilute solution of E-2-CEAC. This keeps the monomer concentration low and minimizes chain propagation. Explanation: The strong electron-withdrawing groups make the β-carbon of the double bond highly electrophilic. Any weak base or nucleophile can initiate polymerization.[14]
The compound changes color (e.g., turns yellow or brown) during storage or in solution. Oxidation/Photodegradation: The compound may be degrading due to exposure to air (oxygen) or light. Push-pull systems can be susceptible to oxidation, and light can induce radical reactions or isomerization.[1][10][11]Solution: Store the solid under an inert gas (N₂ or Ar) and always protect solutions from light by using amber glassware or wrapping flasks in aluminum foil. Degas solvents before use to remove dissolved oxygen. Explanation: Preventing exposure to oxygen and UV radiation is a fundamental principle of stabilizing reactive organic molecules.[8]
Visualizing the Primary Degradation Pathway: Hydrolysis

The following diagram illustrates the two main hydrolytic degradation pathways for E-2-CEAC.

G Figure 1: Primary Hydrolytic Degradation Pathways cluster_main Ethyl (2-cyano-3-ethoxyacryloyl)carbamate cluster_conditions Stress Conditions cluster_products Degradation Products E2CEAC Main Compound P1 Ethyl (2-cyano-3-oxopropanoyl)carbamate + Ethanol E2CEAC->P1 Pathway A: Enol Ether Hydrolysis P2 Ethyl Cyanoacetate + Ethyl Carbamate E2CEAC->P2 Pathway B: Carbamate/Acryloyl Cleavage Acid H₃O⁺ (Acidic) Acid->E2CEAC Base OH⁻ (Basic) Base->E2CEAC

Caption: Hydrolysis of E-2-CEAC under acidic or basic conditions.

Protocols for Stability Assessment and Handling

To ensure the integrity of your experiments, it is crucial to validate the stability of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate under your specific conditions. This can be achieved through a forced degradation study.

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is a process that deliberately exposes the compound to harsh conditions to identify potential degradation products and pathways.[7][15][16] This helps in developing stable formulations and robust analytical methods.[17]

Caption: Workflow for a forced degradation study of E-2-CEAC.

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in HPLC-grade acetonitrile (ACN).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Neutralize with an equivalent amount of acid before injection if necessary.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a tightly sealed vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a quartz vial (or standard vial with cap open) of the stock solution in a photostability chamber, exposing it to a combination of UV and visible light as per ICH Q1B guidelines.[7]

  • Sampling: Take aliquots from each stress condition at specified time points (e.g., 0, 2, 6, 24 hours).

  • Analysis: Analyze all samples immediately by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection). Use mass spectrometry (LC-MS) to help identify the mass of any new peaks that appear.

  • Evaluation: Compare the chromatograms of the stressed samples to the time-zero unstressed sample. A loss of 10-20% of the parent peak is typically sufficient to demonstrate that degradation has occurred.[15]

Protocol 2: Recommended HPLC Method for Stability Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

  • Note: This is a starting point. The method must be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Retrieved from [Link]

  • Gu, C., & Ma, J. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme of ethyl carbamate hydrolysis by urethanase. Retrieved from [Link]

  • ScienceDirect. (n.d.). Summary of the main analytical methods used to detect ethyl carbamate in the food supply. Retrieved from [Link]

  • LashBeePro. (2018, August 27). Cyanoacrylates in Adhesives: pH Levels, Humidity, and Environment. Retrieved from [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • MDPI. (2022, March 24). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Retrieved from [Link]

  • AMiner. (n.d.). Ethyl Carbamate in Foods and Beverages: a Review. Retrieved from [Link]

  • ResearchGate. (2015, June 14). How can I do hydrolysis of secondary ethyl carbamate? Retrieved from [Link]

  • Master Bond. (n.d.). Cyanoacrylate Adhesives Introduction. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible Light Induced Green Transformation of Primary Amines to Imines Using a Silicate Supported Anatase Photocatalyst. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. Retrieved from [Link]

  • Pressure Sensitive Tape Council. (n.d.). NOVEL CYANOACRYLATE-BASED PSA FOR SEMI-STRUCTURAL APPLICATIONS. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Retrieved from [Link]

  • PubMed Central. (2021, July 7). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

  • OSHA. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). Retrieved from [Link]

  • YouTube. (2013, December 2). Enamine Formation and Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.

Sources

Technical Support Center: Stabilizing Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. As a "push-pull" olefin, its unique electronic structure presents specific handling challenges that require careful consideration to ensure experimental reproducibility and success.

Section 1: Understanding the Instability of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Q1: What are the primary degradation pathways for this molecule in solution?

The stability of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is influenced by three main chemical processes inherent to its structure. Understanding these pathways is the first step toward preventing degradation.

  • Anionic Polymerization: The core vulnerability of this molecule stems from its cyanoacrylate-like structure. The powerful electron-withdrawing effects of the cyano and carbamate groups make the carbon-carbon double bond highly electrophilic. This makes it extremely susceptible to attack by even weak nucleophiles, such as trace amounts of water (moisture), which can initiate a rapid, exothermic anionic polymerization reaction.[1][2] This process is often irreversible and is the most common cause of sample loss, manifesting as viscosity changes, cloudiness, or precipitation.[3]

  • Hydrolysis: The molecule contains both an ester and a carbamate functional group. Both are susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule.[4] While the compound is considered stable at neutral pH, prolonged exposure to aqueous environments or non-neutral pH can lead to the formation of degradation products.[5]

  • Photo-isomerization: As a push-pull olefin, the compound exists predominantly as the highly stable E-isomer.[6] However, upon exposure to ultraviolet (UV) light (e.g., ambient laboratory light, UV detector), it can isomerize to the Z-isomer. This Z-isomer is thermally unstable and will spontaneously revert to the more stable E-form in the dark.[6] While this is a reversible process, it can cause significant variability in analytical measurements (e.g., UV-Vis spectrophotometry, HPLC) if not properly controlled.

cluster_molecule Ethyl (2-cyano-3-ethoxyacryloyl)carbamate cluster_pathways Degradation & Instability Pathways Molecule Central Molecule Polymerization Anionic Polymerization Molecule->Polymerization Initiated by Nucleophiles (H₂O) Hydrolysis Hydrolysis Molecule->Hydrolysis Strong Acid/Base Conditions Isomerization Photo-isomerization (E/Z) Molecule->Isomerization UV Light Exposure (Reversible)

Caption: Primary instability pathways for the target molecule.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common experimental issues encountered when working with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in solution.

Q2: My solution has become viscous, cloudy, or has formed a solid precipitate. What happened?
  • Primary Cause: This is a definitive sign of anionic polymerization.[2] The reaction was likely initiated by nucleophilic contaminants present in your solvent, on your glassware, or from the atmosphere. Common culprits include water, alcohols, or basic residues.

  • Immediate Action: Once polymerization has occurred, the monomer is consumed, and the sample is typically not salvageable. The focus must shift to rigorous prevention for future experiments.

  • Prevention Protocol:

    • Solvent Selection: Use only high-purity, anhydrous, aprotic solvents.[7] Solvents should be freshly dried or obtained from a sealed, anhydrous-grade bottle.

    • Glassware Preparation: All glassware must be scrupulously cleaned and dried (e.g., oven-dried at >120°C for several hours) immediately before use to remove adsorbed moisture and any basic residues from detergents.

    • Inert Atmosphere: Handle the solid compound and prepare solutions under a dry, inert atmosphere (e.g., in a glovebox or using a nitrogen/argon manifold).[8] This prevents atmospheric moisture from initiating polymerization.

Q3: I'm observing a change in the UV-Vis spectrum of my solution over time, but there's no sign of precipitation. What does this indicate?
  • Primary Cause: If the solution is exposed to ambient light, this spectral shift is likely due to photo-isomerization from the stable E-isomer to the Z-isomer, which has a different chromophore and thus a different absorption spectrum.[6] This is common in clear glass vials left on a lab bench.

  • Troubleshooting Workflow:

    • Protect from Light: Immediately transfer the solution to an amber vial or wrap the existing vial in aluminum foil to block light.[9]

    • Thermal Reversion: Store the light-protected solution at a stable room temperature in the dark for several hours. The Z-isomer should thermally revert to the more stable E-isomer, and the original spectrum should be restored.[6]

    • Analytical Confirmation: If the spectrum does not revert, this may indicate the onset of a slower, non-polymerization degradation pathway. Use a more sensitive technique like HPLC to check for the appearance of new peaks corresponding to degradation products.

Start Observe UV-Vis Spectral Change CheckLight Was solution exposed to light? Start->CheckLight Protect Protect from light (Amber vial) CheckLight->Protect Yes Degradation Conclusion: Potential Degradation CheckLight->Degradation No StoreDark Store in dark at RT Protect->StoreDark Remeasure Re-measure Spectrum StoreDark->Remeasure Isomerization Conclusion: Reversible E/Z Isomerization Remeasure->Isomerization Spectrum Reverted Remeasure->Degradation Spectrum Unchanged AnalyzeHPLC Further Analysis: Use HPLC Degradation->AnalyzeHPLC

Caption: Troubleshooting workflow for spectral changes.

Q4: How can I proactively stabilize my stock and working solutions for longer-term use?
  • Primary Cause: Unstabilized solutions are at high risk of rapid polymerization. Proactive stabilization involves adding inhibitors that block the primary degradation pathways.

  • Solution Protocol: The most effective strategy for stabilizing cyanoacrylate-type monomers is the addition of a combination of anionic and free-radical polymerization inhibitors.[10]

    • Anionic Inhibitors: The primary threat is anionic polymerization, which is effectively stopped by strong, non-nucleophilic acids.[11] These acids neutralize any stray basic impurities that would otherwise act as initiators.

    • Free-Radical Inhibitors: While a secondary concern, free-radical polymerization can also occur. Adding a standard free-radical scavenger provides an extra layer of protection.

    • Optimal Storage: Always store solutions, even stabilized ones, under the recommended conditions to maximize shelf-life.

Table 1: Recommended Stabilizers for Solution Preparation

Stabilizer TypeExample AgentTypical ConcentrationMechanism of Action
Anionic Inhibitor Methane Sulfonic Acid10-100 ppmNeutralizes basic initiators, preventing anionic polymerization.[11]
Anionic Inhibitor Sulfur Dioxide (gas)Saturate solvent brieflyActs as a potent anionic inhibitor.
Free-Radical Inhibitor Hydroquinone500-2000 ppmScavenges free radicals, preventing radical-induced polymerization.[10]
Free-Radical Inhibitor Butylated Hydroxytoluene (BHT)500-2000 ppmA common free-radical scavenger.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mg/mL)

This protocol describes the preparation of a stock solution in anhydrous acetonitrile with proactive stabilization.

  • Preparation: Place a 10 mL volumetric flask and a magnetic stir bar in a laboratory oven at 150°C for at least 4 hours. Transfer to a desiccator to cool to room temperature under vacuum.

  • Inert Atmosphere: Assemble the flask for use under a nitrogen or argon atmosphere.

  • Solvent Preparation: To 9 mL of anhydrous acetonitrile in a separate, dry, inerted vial, add 1 µL of a 1% (w/v) methane sulfonic acid solution in acetonitrile (yields ~10 ppm final concentration) and 2 mg of hydroquinone (yields ~2000 ppm). Mix thoroughly.

  • Weighing: Under the inert atmosphere, weigh 100 mg of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate directly into the cooled volumetric flask.

  • Dissolution: Transfer the stabilized solvent from step 3 into the volumetric flask containing the compound. Add the stir bar and stir until fully dissolved.

  • Final Volume: Add more stabilized solvent to bring the final volume to exactly 10.0 mL.

  • Storage: Transfer the final solution to a clean, dry, amber glass vial with a PTFE-lined cap. Purge the headspace with inert gas before sealing. Store at 2-8°C.[9]

Protocol 2: Monitoring Stability using HPLC

This method can be used to assess the purity of the solution, monitor for degradation, and differentiate between the E and Z isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 310 nm.

  • Expected Elution: The more polar Z-isomer is expected to elute slightly earlier than the more stable, less polar E-isomer. Degradation products will typically appear as new, often more polar, peaks.

Section 4: Frequently Asked Questions (FAQs)

  • Q5: Which solvents should I absolutely avoid?

    • Avoid all protic solvents like water, methanol, and ethanol. Also avoid amines, and any solvents that are not certified anhydrous, as they are primary initiators of polymerization.[1][9]

  • Q6: What are the ideal storage conditions for the solid compound?

    • The solid should be stored in a tightly sealed container, protected from light, in a cool (2-8°C), and dry environment, such as a desiccator in a refrigerator.[8][12][13]

  • Q7: Can I use a standard buffer (e.g., PBS, Tris) to control the pH of my solution?

    • This is strongly discouraged. Most common biological buffers are aqueous and contain nucleophilic species (e.g., phosphate) that will instantly catalyze polymerization. If pH control in an organic solvent is absolutely required, it necessitates a specialized non-nucleophilic buffer system and is a significant formulation challenge.

References
  • Pepper, D. C., & Macdermott, A. J. (1999). Degradation and stabilization of polycyanoacrylates. Journal of Polymer Science Part A: Polymer Chemistry, 37(24), 4570-4581. Available from: [Link]

  • Staudinger, H., & Schlenker, E. (2012). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 4(1), 1-33. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81530, Ethyl cyanoacrylate. Available from: [Link]

  • Lee, H., et al. (2006). Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only? ARKIVOC, 2006(11), 137-147. Available from: [Link]

  • Lee, H., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Bulletin of the Korean Chemical Society, 26(10), 1611-1614. Available from: [Link]

  • Stevenson, J., & Ross, S. (2008). Improved stabilizer cyanoacrylate formulations. Google Patents, EP1928920A2.
  • ResearchGate. Resonance stabilization of cyanoacrylate (CA) α-carbanion adduct. Available from: [Link]

  • Han, M. G., Kim, S., & Liu, S. X. (2008). Synthesis and degradation behavior of poly(ethyl cyanoacrylate). Journal of Applied Polymer Science, 110(5), 2934-2941. Available from: [Link]

  • Sciencemadness Wiki. Ethyl cyanoacrylate. Available from: [Link]

  • Wikipedia. Cyanoacrylate. Available from: [Link]

  • Samuel, H. S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 7(2), 129-142. Available from: [Link]

  • Wikipedia. Ethyl cyanoacrylate. Available from: [Link]

  • Arora, P. K., & Sharma, A. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 698696. Available from: [Link]

Sources

Challenges in the characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Technical Support Center: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Welcome to the technical support guide for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring your characterization is robust and reliable.

The primary challenge in characterizing this molecule lies in its nature as a "push-pull" olefin, which leads to distinct and sometimes challenging stereoisomeric behavior. The thermodynamically stable E-isomer is the expected product of synthesis, but it can be photochemically converted to the Z-isomer.[1] Understanding and identifying these two forms is critical for accurate analysis.

Section 1: General Handling, Stability, and Safety FAQs

This section addresses common questions about the fundamental properties and safe handling of the compound.

Q1: How should I store Ethyl (2-cyano-3-ethoxyacryloyl)carbamate to ensure its stability?

A1: Proper storage is crucial. Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[2] Protect it from light to prevent unintentional photo-isomerization to the Z-isomer.[1] While the compound is generally considered stable, carbamates can be susceptible to pH-dependent hydrolysis under strong acidic or basic conditions.[3] Avoid contact with incompatible materials, such as strong acids or bases.[4]

Q2: What are the primary safety precautions I should take when handling this compound?

A2: This compound and its precursors should be handled with care. The starting material, Ethyl N-(2-cyanoacetyl)carbamate, is harmful if swallowed, inhaled, or in contact with skin, and it causes serious eye and skin irritation.[2] Therefore, always use appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat. All manipulations should be performed in a chemical fume hood.[2]

Section 2: Synthesis and Purification Troubleshooting

Difficulties often arise from incomplete reactions or the presence of side products. This section provides guidance on navigating these issues.

Q1: My synthesis of the E-isomer resulted in a low yield and multiple impurities. What went wrong?

A1: The highly stereoselective synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate is typically achieved by reacting ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[1] Common pitfalls include:

  • Moisture: The reaction is sensitive to water, which can hydrolyze the orthoformate and acetic anhydride. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Time/Temperature: The reaction is typically refluxed for 2 hours.[1] Insufficient heating may lead to an incomplete reaction, leaving unreacted ethyl (2-cyanoacetyl)carbamate.

  • Stoichiometry: Use a slight excess of ethyl orthoformate to drive the reaction to completion.

Q2: What is the best way to purify the final product?

A2: The crude product can often be precipitated by adding a non-polar solvent like ether to the concentrated reaction mixture and cooling it.[1] For higher purity, recrystallization from a chloroform/ether solvent system is effective.[1] Column chromatography can also be used, but the choice of solvent system is critical to avoid on-column degradation or isomerization. A gradient of ethyl acetate in hexanes is a good starting point.

Section 3: NMR Characterization Guide

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure and stereochemistry of this molecule.

FAQ: What are the expected ¹H and ¹³C NMR chemical shifts for the pure E-isomer?

The E-isomer has a distinct set of signals due to its specific geometry. The "push-pull" nature of the olefin, with the electron-donating ethoxy group and electron-withdrawing cyano and carbamate groups, leads to a highly polarized double bond. This is reflected in the large chemical shift difference (ΔδC=C) of the two sp²-hybridized carbons, which is approximately 85.83 ppm.[1]

¹H NMR (in CD₃CN) Signal ¹³C NMR (in CD₃CN) Signal
Vinyl-H~ δ 8.17 (s)C=O (Carbamate)~ δ 175.1
Imide-NH~ δ 9.12 (br s)C=O (Ester)~ δ 162.1
OCH₂ (Ester)~ δ 4.39 (q)=C-OEt~ δ 168.4
OCH₂ (Ether)~ δ 4.12 (q)=C-CN~ δ 82.6
CH₃ (Ester)~ δ 1.35 (t)C≡N~ δ 116.5
CH₃ (Ether)~ δ 1.25 (t)OCH₂ (Ester)~ δ 63.2
OCH₂ (Ether)~ δ 65.8
CH₃ (Ester)~ δ 14.1
CH₃ (Ether)~ δ 14.4
Data synthesized from literature values.[1]

Troubleshooting: My ¹H NMR spectrum shows an extra vinyl singlet and other unexpected peaks. What is happening?

This is the classic sign of E/Z isomerization. While the synthesis produces the thermodynamically stable E-isomer, exposure to UV light (including ambient laboratory light over time) can convert a portion of it to the Z-isomer.[1] The Z-isomer is less stable and will thermally and irreversibly convert back to the E-isomer, even at room temperature over a couple of days.[1]

Workflow for Investigating Isomerization

Fragmentation_Pathway M [M+H]⁺ m/z = 213.0870 F1 Loss of C₂H₅OH (Ethanol) m/z = 167.0608 M->F1 - 46.0262 F2 Loss of C₂H₄ (Ethene) m/z = 185.0608 M->F2 - 28.0262 F3 Loss of OC₂H₅ (Ethoxy radical) m/z = 168.0659 M->F3 - 45.0337 F5 Loss of C₂H₅O₂C-N=C=O (Carbamate fragment) m/z = 98.0597 M->F5 - 115.0315 F4 Loss of CO₂ m/z = 169.0921 F2->F4 - 43.9898 HPLC_Optimization A Initial Run: Two co-eluting peaks observed B Decrease Gradient Slope (e.g., 10-90% B over 20 min) A->B C Resolution Improved? B->C D Try Isocratic Elution (e.g., 30% B) C->D No G Method Optimized C->G Yes E Resolution Improved? D->E F Change Column Chemistry (e.g., Phenyl-Hexyl or Cyano) E->F No E->G Yes F->C Re-evaluate Gradient H Method Not Suitable

Sources

Overcoming solubility issues with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Welcome to the technical support resource for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common experimental challenges, with a primary focus on overcoming solubility issues.

Section 1: Compound Overview and Key Properties

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a push-pull olefin, a class of molecules characterized by an electron-rich portion (donor) and an electron-poor portion (acceptor) connected by a double bond.[1] This electronic structure imparts unique chemical and spectroscopic properties but can also present challenges in handling, particularly concerning solubility and stability. The E-isomer is significantly more stable and is the form typically produced in synthesis.[1]

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄[2]
Molecular Weight 212.2 g/mol [2]
Appearance White powder (after recrystallization)[1]
Isomerism Exists as E/Z isomers. The E-to-Z isomerization is driven by UV light, while the reverse Z-to-E process occurs thermally.[1][1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Q1: What are the recommended solvents for dissolving Ethyl (2-cyano-3-ethoxyacryloyl)carbamate?

Answer: The solubility of this compound is dictated by its moderately polar structure. Based on synthesis and purification protocols, as well as the properties of structurally related molecules, the following solvents are recommended. Always start with a small amount of material to test solubility before committing your entire sample.

Solvent ClassRecommended SolventsEfficacy & Use Case
Halogenated Chloroform, Dichloromethane (DCM)Primary Choice: Used in its synthesis, indicating good solubility.[1] Ideal for reactions and initial dissolution tests.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong Solvents: Acetonitrile was used for spectroscopic studies.[1] DMF and DMSO are excellent choices for creating high-concentration stock solutions for biological assays, though they can be difficult to remove. Solubility in these is predicted based on similar structures.[3]
Ethers Diethyl EtherPoor Solvent/Anti-Solvent: Used for precipitation and recrystallization, indicating low solubility.[1] Useful for purifying the compound.
Alcohols Ethanol, MethanolModerate to Low: Generally not recommended for primary dissolution unless tested. The carbamate group may have some affinity, but the overall molecule may have limited solubility.
Aqueous Water, BuffersVery Low: Predicted low aqueous solubility.[3] Not recommended for direct dissolution. Stock solutions in DMSO or DMF should be used for subsequent dilution into aqueous media.
Q2: My compound is not dissolving, even in a recommended solvent. What steps should I take?

Answer: This is a common issue that can often be resolved with a systematic approach. The underlying cause could be related to the solvent, the compound's purity, or the dissolution technique itself. Follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Initial State: Compound Not Dissolving check_solvent Step 1: Verify Solvent Purity (Anhydrous? Correct Grade?) start->check_solvent gentle_heat Step 2: Apply Gentle Heat (Water bath, 30-40°C) check_solvent->gentle_heat If solvent is OK sonicate Step 3: Sonicate (5-15 minutes) gentle_heat->sonicate If still insoluble cosolvent Step 4: Consider Co-Solvency (e.g., Chloroform + 5% DMF) sonicate->cosolvent If still insoluble strong_solvent Step 5: Switch to Stronger Solvent (DMSO or DMF) cosolvent->strong_solvent If still insoluble success Result: Compound Dissolved strong_solvent->success

Caption: Systematic workflow for addressing solubility challenges.

Causality Explained:

  • Step 1 (Solvent Purity): Trace amounts of water can significantly impact the solubility of organic compounds and can initiate polymerization in related cyanoacrylates.[4][5] Using anhydrous, high-purity solvents is critical.

  • Step 2 (Gentle Heat): Increasing the temperature provides kinetic energy to overcome the crystal lattice energy of the solid, enhancing the rate and extent of dissolution. Avoid excessive heat, which could degrade the compound or cause solvent loss.

  • Step 3 (Sonication): Ultrasonic baths use high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles breaks apart solute agglomerates, increasing the surface area available for solvation.

  • Step 4 (Co-Solvency): Sometimes a mixture of solvents works better than a single one. Adding a small percentage of a very strong solvent (like DMF) to a primary solvent (like chloroform) can disrupt intermolecular forces in the solid and improve solubility without drastically changing the overall solvent properties.

  • Step 5 (Stronger Solvent): Solvents like DMSO and DMF have high dielectric constants and are excellent at solvating a wide range of polar organic molecules. They should be used when other methods fail, especially when preparing concentrated stock solutions.

Q3: I observed a structural change or unexpected results in my experiment. Could the compound be unstable?

Answer: Yes, this is a critical consideration. As a push-pull olefin, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is susceptible to light-induced isomerization.[1]

  • The Phenomenon: The thermodynamically stable E-isomer can convert to the Z-isomer upon exposure to ultraviolet (UV) light (e.g., at 254 nm).[1] This Z-isomer has different stereochemistry and electronic properties, which can lead to inconsistent experimental results.

  • Reversibility: The Z-isomer will spontaneously and irreversibly revert to the more stable E-isomer over time. This process is accelerated by heat.[1]

  • Experimental Implication: To ensure reproducibility and work with a single, defined isomer (E-form), all experiments should be conducted with protection from UV and strong ambient light. Use amber vials, cover flasks with aluminum foil, and minimize exposure time to light sources.

G E_Isomer E-Isomer (More Stable) Z_Isomer Z-Isomer (Less Stable) E_Isomer->Z_Isomer UV Light (254 nm) Z_Isomer->E_Isomer Thermal Reversion (Heat / Time)

Sources

Optimizing the performance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. As Senior Application Scientists, we have developed this resource to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs. Our goal is to help you optimize the performance of this compound in your biological assays by combining technical accuracy with field-proven insights.

Section 1: Compound Profile & Handling

Before beginning any experiment, it is crucial to understand the fundamental properties and handling requirements of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

1.1 Physicochemical Properties

This table summarizes the key properties of the compound, which are essential for accurate stock solution preparation and experimental design.

PropertyValueSource
IUPAC Name ethyl (E)-(2-cyano-3-ethoxyacryloyl)carbamate[1]
Molecular Formula C₉H₁₂N₂O₄[2]
Molecular Weight 212.20 g/mol [2]
Melting Point 116°C[2]
Appearance Solid[3]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF)[4]
1.2 Storage and Stability

Proper storage is critical to maintaining the integrity and activity of the compound.

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture. A shelf life exceeding 24 months is predicted when stored anhydrously.[4]

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO.[5] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store these aliquots at -20°C or -80°C.

1.3 Laboratory Safety Practices

Adherence to safety protocols is paramount when handling any chemical compound.[6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate gloves.[6][7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8] Avoid skin contact.[8]

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and preparation date.[9][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in biological assays.

Q1: What is the best solvent to use for this compound?

A1: Due to its predicted low aqueous solubility, the recommended solvent for preparing stock solutions is a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] For most biological assays, especially cell-based assays, high-purity, anhydrous DMSO is the standard choice.[5]

Q2: What is a good starting concentration range for my initial experiments?

A2: For a compound with unknown potency, it is best to start with a broad concentration range to establish a dose-response relationship. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from the nanomolar (nM) to the micromolar (µM) range (e.g., 10 nM to 100 µM).[11][12] This wide range helps identify the concentrations that produce the desired biological effect, no effect, or cytotoxicity.[11]

Q3: How do I control for potential solvent toxicity in my cell-based assays?

A3: It is essential to include a "vehicle control" in your experimental design.[11] The vehicle control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used in the compound-treated wells. This allows you to differentiate between the effects of the compound and any potential toxicity from the solvent itself. The final concentration of DMSO in the assay should typically be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.[5][11]

Q4: Can I expect this compound to be stable in aqueous culture medium?

A4: The carbamate functional group can be susceptible to pH-dependent hydrolysis.[4] However, the presence of the electron-withdrawing cyano group in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate likely enhances the stability of the acryloyl moiety.[4] It is still best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment to minimize the risk of degradation in the aqueous assay buffer over time.[11][13]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during biological assays.

Workflow: Troubleshooting Unexpected Assay Results

The following diagram outlines a logical decision-making process for troubleshooting common experimental problems.

TroubleshootingWorkflow Start Unexpected Assay Result NoEffect Problem: No/Low Biological Effect Start->NoEffect HighVar Problem: High Variability Start->HighVar Toxicity Problem: Unexpected Cytotoxicity Start->Toxicity SolubilityCheck Is compound soluble in assay medium? NoEffect->SolubilityCheck SeedingCheck Is cell seeding consistent? HighVar->SeedingCheck VehicleControlCheck Is vehicle control also toxic? Toxicity->VehicleControlCheck Precipitate Action: Check for precipitation. Perform solubility test. SolubilityCheck->Precipitate No ConcentrationCheck Is concentration appropriate? SolubilityCheck->ConcentrationCheck Yes IncreaseConc Action: Increase concentration range. Verify stock concentration. ConcentrationCheck->IncreaseConc No IncubationCheck Is incubation time sufficient? ConcentrationCheck->IncubationCheck Yes IncreaseTime Action: Increase incubation time (e.g., 48h, 72h). IncubationCheck->IncreaseTime No TargetCheck Is the target active/ expressed in the system? IncubationCheck->TargetCheck Yes ValidateTarget Action: Confirm target expression (e.g., Western Blot, qPCR). Use positive control compound. TargetCheck->ValidateTarget No Homogenize Action: Ensure single-cell suspension. Use calibrated pipettes. SeedingCheck->Homogenize No CompoundPrepCheck Are dilutions accurate? SeedingCheck->CompoundPrepCheck Yes FreshDilutions Action: Prepare fresh serial dilutions for each experiment. CompoundPrepCheck->FreshDilutions No EdgeEffectCheck Are edge effects present? CompoundPrepCheck->EdgeEffectCheck Yes AvoidEdges Action: Avoid using outer wells of the plate or fill them with sterile PBS/medium. EdgeEffectCheck->AvoidEdges Yes SolventToxicity Cause: Solvent Toxicity Action: Lower final DMSO concentration (target <0.1%). VehicleControlCheck->SolventToxicity Yes ContaminationCheck Is there evidence of contamination? VehicleControlCheck->ContaminationCheck No CompoundToxicity Cause: Compound is highly potent. Action: Lower the concentration range. ContaminationCheck->CompoundToxicity No AsepticTechnique Action: Use aseptic techniques. Check reagents and cell stocks. ContaminationCheck->AsepticTechnique Yes

Caption: Troubleshooting decision tree for common assay issues.
Q: My compound precipitated after being diluted in the aqueous assay medium. What should I do?

A: Compound precipitation is a common cause for a lack of biological activity because the effective concentration is much lower than intended.[5][14] Low aqueous solubility is a frequent challenge with small molecule inhibitors.[15]

  • Causality: The compound is less soluble in the aqueous buffer than in the DMSO stock. When the concentrated DMSO stock is diluted into the medium, the compound can crash out of solution if its solubility limit is exceeded.

  • Troubleshooting Steps:

    • Visual Inspection: Visually inspect your working solutions in clear tubes or plates against a dark background for any signs of precipitation (cloudiness, particles).

    • Solubility Test: Perform a simple solubility test. Prepare the highest concentration of your compound in the final assay medium and incubate it under assay conditions (e.g., 37°C) for 1-2 hours, then check for precipitation.[5]

    • Optimize Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform an intermediate serial dilution step in the medium.

    • Reduce Final Concentration: If precipitation persists, your highest working concentration may be above the compound's solubility limit. Lower the concentration range in your experiment.

    • Increase Solvent (with caution): In some biochemical (cell-free) assays, you may be able to slightly increase the final DMSO concentration, but for cell-based assays, this can introduce toxicity.[15]

Q: I am not observing any biological effect, even at high concentrations. What are the potential reasons?

A: This is a common issue that can stem from problems with the compound, the experimental setup, or the biological system itself.[5]

  • Causality & Solutions:

    • Compound Integrity: The compound may have degraded. Ensure it was stored properly and prepare fresh dilutions for each experiment from a new aliquot.[5][11]

    • Solubility: As discussed above, the compound may have precipitated, leading to an inaccurate dose. Confirm solubility in your assay medium.[14]

    • Incubation Time: The compound may require a longer incubation period to exert its effect. Consider extending the treatment time (e.g., from 24 hours to 48 or 72 hours).

    • Assay Choice: The selected assay may not be suitable for the compound's mechanism of action. For example, if the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), an endpoint measuring cell death (like an LDH assay) might show no effect, whereas an assay measuring metabolic activity (like MTT) or cell count would be more appropriate.[11]

    • Target Engagement: The compound may not be reaching its intended target, or the target may not be critical for the biological outcome being measured in your specific cell line.[5] Confirm that your cell line expresses the intended target.

Q: My results show high variability between replicate wells. How can I improve consistency?

A: High variability can obscure real biological effects and make data interpretation difficult. The source is often technical inconsistency in the assay setup.[16]

  • Causality & Solutions:

    • Inconsistent Cell Seeding: Uneven cell distribution is a major source of variability.[11] Ensure you have a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[11]

    • Inaccurate Pipetting: Small volume errors during serial dilutions or when adding the compound to wells can lead to large concentration differences. Use calibrated pipettes and ensure proper technique.[9]

    • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer rows and columns, or fill them with sterile water or PBS to create a humidity barrier.

    • Compound Degradation: If working solutions are prepared and left at room temperature for extended periods, the compound may degrade. Prepare dilutions immediately before use.[11]

Section 4: Key Experimental Protocols

Following standardized, validated protocols is essential for reproducibility.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the best practices for preparing solutions of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate for use in cell-based assays.

StockPrepWorkflow Start Start: Solid Compound Weigh 1. Accurately weigh solid compound in a sterile tube. Start->Weigh AddSolvent 2. Add anhydrous DMSO to achieve desired stock concentration (e.g., 10 mM). Weigh->AddSolvent Vortex 3. Vortex thoroughly until fully dissolved. AddSolvent->Vortex StockSolution Result: 10 mM Stock Solution Vortex->StockSolution Aliquot 4. Aliquot into single-use polypropylene tubes. StockSolution->Aliquot Store 5. Store aliquots at -20°C or -80°C, protected from light. Aliquot->Store EndStock End: Frozen Stock Aliquots Store->EndStock StartWorking Start: Assay Day Thaw 6. Thaw one aliquot of 10 mM stock solution. StartWorking->Thaw SerialDilute 7. Perform serial dilutions in cell culture medium to create working concentrations. Thaw->SerialDilute TreatCells 8. Add final concentrations to assay plate containing cells. Ensure final DMSO % is low (<0.5%). SerialDilute->TreatCells EndWorking End: Cells Treated TreatCells->EndWorking

Caption: Workflow for preparing stock and working solutions.

Methodology:

  • Prepare Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of solid Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (MW: 212.20 g/mol ). For 1 mL of a 10 mM solution, you would need 2.122 mg.

    • Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions for Assay:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Perform serial dilutions in your cell culture medium to achieve the final desired concentrations. It is crucial that the final concentration of DMSO remains constant across all treated wells and is non-toxic to the cells (typically <0.5%).[12]

    • Remember to prepare a vehicle control using the same concentration of DMSO as your highest compound concentration.[11]

Protocol 2: General MTT Cytotoxicity Assay

This is a general protocol for assessing cell viability. The optimal cell seeding density and incubation times should be determined empirically for your specific cell line.[11]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate or the vehicle control. Ensure the final solvent concentration is consistent across all wells and ideally below 0.5%.[11] Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Readout: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., ~570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Section 5: Hypothesized Mechanism of Action

Understanding the potential mechanism of action can guide assay selection and data interpretation. The chemical structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate contains a carbamate moiety.

Carbamates as Enzyme Inhibitors

Carbamates are a well-known class of compounds that can act as pseudo-irreversible inhibitors of cholinesterases, such as acetylcholinesterase (AChE).[17][18] The mechanism involves the carbamylation of a serine residue in the enzyme's active site, rendering the enzyme inactive.[18] While organophosphates bind irreversibly, the carbamate-enzyme bond can be hydrolyzed, allowing for the eventual recovery of enzyme function, which is why they are considered reversible or pseudo-irreversible inhibitors.[17]

MOA cluster_1 AChE Acetylcholinesterase (AChE) (Active Enzyme) Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes InactiveAChE Carbamylated AChE (Inactive Enzyme) ACh Acetylcholine (ACh) (Substrate) ACh->AChE Binds to Active Site ACh->InactiveAChE Binding Blocked Carbamate Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (Inhibitor) Carbamate->AChE Binds & Carbamylates Active Site AChBuildup ACh Accumulation (Continuous Signaling) InactiveAChE->AChBuildup Leads to

Caption: Hypothesized inhibitory action on Acetylcholinesterase.

Given this precedent, researchers might consider investigating the effect of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in assays measuring AChE activity or in neuronal cell models where cholinergic signaling is relevant. However, this is a hypothesized mechanism, and the compound's actual biological target(s) must be determined through rigorous experimental validation.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Quimivita.
  • BenchChem. (2025).
  • National Center for Biotechnology Information.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • MOLBASE. Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. [Link]

  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. [Link]

  • David, C., & Sandeep, S. (2023). Carbamate Toxicity. StatPearls. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

Sources

Preventing byproduct formation in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Here, we address common challenges and questions related to byproduct formation during its synthesis and handling. Our goal is to provide you with the expertise and practical solutions needed to optimize your reactions, improve yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and what are the expected byproducts?

The most common and highly stereoselective method for synthesizing the E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[1][2] While this reaction is generally clean, potential byproducts can arise from several sources:

  • Geometric Isomer (Z-isomer): Although the reaction predominantly yields the E-isomer, the formation of the Z-isomer can occur, particularly under photochemical conditions.[1][2]

  • Hydrolysis Products: The presence of water, a common byproduct in similar condensation reactions, can lead to the hydrolysis of the ester or carbamate functional groups, or even reverse the initial condensation.[3][4]

  • Polymeric Materials: Due to its structural similarity to cyanoacrylates, which are known to polymerize readily, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate may undergo polymerization, especially in the presence of basic impurities or initiators.[5][6][7]

  • Michael Adducts: The product is a Michael acceptor and can react with nucleophiles present in the reaction mixture, leading to the formation of adducts.[3]

Q2: My reaction is producing a mixture of E and Z isomers. How can I favor the formation of the desired E-isomer?

The synthesis with ethyl orthoformate is highly selective for the E-isomer.[1][2] If you are observing the Z-isomer, it is likely due to post-synthesis processing or storage conditions. The E-isomer can be isomerized to the Z-isomer upon exposure to UV light.[1][2] Conversely, the Z-isomer thermally and spontaneously reverts to the more stable E-isomer.[1][2] To favor the E-isomer, protect your reaction and product from light. If the Z-isomer has formed, gentle heating can promote its conversion back to the E-isomer.

Q3: I am observing a significant amount of a sticky, insoluble material in my product. What is it and how can I prevent its formation?

This is likely a polymeric byproduct. The electron-deficient nature of the double bond in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it susceptible to anionic polymerization, similar to ethyl cyanoacrylate.[5][7] This can be initiated by trace amounts of moisture or other nucleophilic/basic impurities. To prevent polymerization, ensure all your reagents and glassware are scrupulously dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q4: My yield is lower than expected, and I suspect hydrolysis of my starting material or product. How can I mitigate this?

Hydrolysis can be a significant issue. The primary source of water in similar reactions is the condensation process itself.[3] In the specific synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate using ethyl orthoformate and acetic anhydride, the acetic anhydride acts as a dehydrating agent, which helps to drive the reaction forward and minimize water-related side reactions.[1] To further mitigate hydrolysis, ensure that your starting materials and solvent are anhydrous.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Issue 1: Presence of the Z-Isomer
Symptom Potential Cause Troubleshooting Steps
NMR or HPLC analysis shows a peak corresponding to the Z-isomer.Exposure to UV light during the reaction or workup.1. Conduct the reaction in a flask wrapped in aluminum foil. 2. Minimize exposure to ambient light during workup and purification. 3. If the Z-isomer is present in the final product, it can be isomerized back to the E-isomer by gentle heating.[1][2]
Issue 2: Low Yield and/or Presence of Hydrolysis Byproducts
Symptom Potential Cause Troubleshooting Steps
Low isolated yield of the desired product. Analytical data (e.g., MS, NMR) suggests the presence of ethyl (2-cyanoacetyl)carbamate (starting material) or products of ester/carbamate hydrolysis.Presence of water in the reaction mixture.1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents and reagents. 3. Confirm that a sufficient amount of acetic anhydride is used to act as a dehydrating agent.[1]
Issue 3: Formation of Polymeric Byproducts
Symptom Potential Cause Troubleshooting Steps
Observation of a viscous, sticky, or solid insoluble material in the reaction flask or during purification.Anionic polymerization initiated by moisture or basic impurities.1. Thoroughly dry all reagents, solvents, and glassware. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting materials to remove any basic impurities.

Experimental Protocols

Protocol 1: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

This protocol is adapted from the literature for the stereoselective synthesis of the E-isomer.[1]

Materials:

  • Ethyl (2-cyanoacetyl)carbamate

  • Ethyl orthoformate

  • Acetic anhydride

  • Anhydrous chloroform

  • Anhydrous ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve ethyl (2-cyanoacetyl)carbamate (1.0 eq) in anhydrous chloroform.

  • Add acetic anhydride (volume equivalent to the chloroform).

  • Add ethyl orthoformate (2.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Add anhydrous ether to the residue to precipitate the product.

  • Store the mixture in a refrigerator for 12 hours to enhance precipitation.

  • Filter the white powder and recrystallize from a chloroform/ether mixture to obtain the pure E-isomer.

Visualizing Reaction Pathways

Diagram 1: Synthesis and Isomerization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

G cluster_synthesis Synthesis cluster_isomerization Isomerization Start Ethyl (2-cyanoacetyl)carbamate + Ethyl Orthoformate E_Isomer E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Start->E_Isomer Acetic Anhydride, Reflux Z_Isomer Z-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate E_Isomer->Z_Isomer UV light (254 nm) Z_Isomer->E_Isomer Heat (spontaneous)

Caption: Synthesis of the E-isomer and its photochemical and thermal isomerization to the Z-isomer.

Diagram 2: Troubleshooting Flowchart for Byproduct Formation

G Start Reaction Complete CheckPurity Analyze Product Purity (NMR, LC-MS) Start->CheckPurity Byproduct Byproduct Detected? CheckPurity->Byproduct Z_Isomer Z-Isomer Present? Byproduct->Z_Isomer Yes End Pure Product Byproduct->End No Polymer Polymeric Material? Z_Isomer->Polymer No ProtectLight Protect from light and/or gently heat Z_Isomer->ProtectLight Yes Hydrolysis Hydrolysis Products? Polymer->Hydrolysis No DryReagents Use anhydrous reagents/solvents Polymer->DryReagents Yes Hydrolysis->DryReagents Yes Hydrolysis->End No ProtectLight->End InertAtmosphere Use inert atmosphere DryReagents->InertAtmosphere InertAtmosphere->End

Caption: A decision tree for troubleshooting common byproducts in the synthesis.

References

  • Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl cyanoacrylate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Retrieved from [Link]

  • YouTube. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]

  • Sung, K., Lin, M.-C., Huang, P.-M., Zhuang, B.-R., Sung, R., & Wu, R.-R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. Retrieved from [Link]

  • ResearchGate. (n.d.). The isolation of a zwitterionic initiating species for ethyl cyanoacrylate (ECA) polymerization and the identification of the reaction products between 1°, 2°, and 3° amines with ECA. Retrieved from [Link]

  • Semantic Scholar. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are looking to scale up this synthesis from laboratory to pilot scale. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a successful, efficient, and safe scale-up process.

Overview of the Synthesis

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a condensation reaction. The primary route involves the reaction of ethyl (2-cyanoacetyl)carbamate with triethyl orthoformate, typically using acetic anhydride as a catalyst and dehydrating agent.[1] This method is highly stereoselective, yielding the more stable E-isomer of the product.[1]

Reaction Scheme

The overall transformation is illustrated below:

workflow start Setup & Inert Atmosphere reagent_add Charge Reactants: - Ethyl (2-cyanoacetyl)carbamate - Chloroform - Acetic Anhydride - Triethyl Orthoformate start->reagent_add reflux Heat to Reflux (80°C) Monitor via TLC reagent_add->reflux cool_concentrate Cool to Room Temp Concentrate via Rotary Evaporator reflux->cool_concentrate precipitate Induce Precipitation Add Ether & Refrigerate cool_concentrate->precipitate filtrate Filter the Solid Product precipitate->filtrate recrystallize Recrystallize from Chloroform/Ether filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry end Characterize Pure Product dry->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Reagents and Quantities
ReagentMolar Mass ( g/mol )Amount (10 mmol scale)Molar Eq.Density (g/mL)Volume
Ethyl (2-cyanoacetyl)carbamate156.141.56 g1.0--
Triethyl Orthoformate148.202.96 g2.00.8913.32 mL
Acetic Anhydride102.09-Catalyst/Solvent1.0810 mL
Chloroform119.38-Solvent1.4820 mL
Step-by-Step Procedure
  • Reaction Setup: Equip a suitable round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure the system is under a nitrogen or argon atmosphere to prevent moisture ingress.

  • Charging Reagents: To the flask, add ethyl (2-cyanoacetyl)carbamate (1.0 eq), chloroform, and acetic anhydride. Stir until all solids are dissolved.

  • Addition of Triethyl Orthoformate: Add triethyl orthoformate (2.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting carbamate on TLC), cool the mixture to room temperature.

  • Concentration: Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Precipitation: To the concentrated residue, add cold diethyl ether. A white solid should precipitate. If it oils out, scratch the inside of the flask or add a seed crystal.

  • Isolation: Allow the mixture to stand in a refrigerator (approx. 4°C) for several hours to maximize precipitation. Collect the white powder by vacuum filtration and wash with a small amount of cold ether.

  • Purification: For higher purity, recrystallize the solid from a chloroform/ether solvent system.

  • Drying: Dry the final product under vacuum to yield pure Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a white powder.

Troubleshooting Guide

Scaling up a reaction can introduce new challenges. This section addresses common issues in a Q&A format.

troubleshooting problem Problem Encountered low_yield Low Yield problem->low_yield purity_issue Purity Issues (Oil / Color) problem->purity_issue slow_reaction Slow / Stalled Reaction problem->slow_reaction cause_ly1 Incomplete Reaction low_yield->cause_ly1 Check cause_ly2 Reagent Degradation (Moisture) low_yield->cause_ly2 Check cause_ly3 Workup Losses low_yield->cause_ly3 Check cause_pi1 Residual Solvents purity_issue->cause_pi1 Check cause_pi2 Byproducts purity_issue->cause_pi2 Check cause_pi3 Inefficient Crystallization purity_issue->cause_pi3 Check cause_sr1 Poor Heat Transfer slow_reaction->cause_sr1 Check cause_sr2 Inefficient Stirring slow_reaction->cause_sr2 Check cause_sr3 Low Temperature slow_reaction->cause_sr3 Check

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: My reaction yield is significantly lower than expected upon scale-up. What are the common causes?

A1:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio. Ensure your heating mantle and flask are appropriately sized and making good contact. The internal temperature may be lower than the set external temperature. Use an internal thermometer to verify the reaction temperature is maintained at 80°C.

  • Reagent Quality: Triethyl orthoformate and acetic anhydride are sensitive to moisture. On a larger scale, the impact of using older or improperly stored reagents is magnified. Use freshly opened bottles or distill the reagents if their purity is questionable.

  • Inadequate Mixing: As the reaction volume increases, ensuring a homogenous mixture becomes critical. Use a powerful overhead stirrer for larger flasks instead of a magnetic stir bar, which may not be sufficient.

  • Premature Work-up: Do not rely solely on time. Confirm the reaction is complete by TLC before proceeding to cool and concentrate the mixture.

Q2: The product oiled out during precipitation and refuses to crystallize. What should I do?

A2:

  • Cause: This is often due to residual solvents (like chloroform) or impurities that act as an "antifreeze," inhibiting crystal lattice formation.

  • Solution 1 (Solvent Removal): Ensure all chloroform and acetic anhydride have been thoroughly removed by the rotary evaporator. You can co-evaporate with a higher boiling point solvent like toluene (if compatible with your product) to azeotropically remove traces of other solvents before adding ether.

  • Solution 2 (Optimize Crystallization):

    • Seeding: Add a few milligrams of a previously synthesized pure crystal to the oil/ether mixture. This provides a template for crystallization.

    • Slow Cooling: Cool the solution very slowly. A rapid temperature drop can favor oiling over crystallization. Try cooling from room temperature to 4°C over several hours.

    • Solvent Ratio: You may have too much or too little ether. Try adjusting the volume. If the product is too soluble, carefully add a non-polar co-solvent like hexane to the ether solution until turbidity appears, then cool.

Q3: My final product has a persistent yellow or brownish tint. How can I obtain a pure white solid?

A3:

  • Cause: Color often arises from high-temperature side reactions or impurities in the starting materials. While the reaction is generally clean, scaling up can exacerbate minor side reactions. [2]* Solution 1 (Temperature Control): Do not exceed the recommended reflux temperature of 80°C. Overheating can lead to decomposition and the formation of colored byproducts.

  • Solution 2 (Reagent Purity): Use the highest purity starting materials available.

  • Solution 3 (Charcoal Treatment): During the recrystallization step, you can perform a charcoal treatment. Dissolve the crude product in a minimal amount of hot chloroform, add a small amount of activated charcoal (approx. 1-2% by weight), stir for 5-10 minutes, and then filter hot through a pad of Celite to remove the charcoal. Proceed with the addition of ether and cooling to recrystallize.

Frequently Asked Questions (FAQs)

Q: What is the specific role of acetic anhydride in this reaction?

A: Acetic anhydride serves two primary functions. First, it acts as a powerful dehydrating agent (a water scavenger), reacting with any trace moisture present in the reagents or solvent. This is critical because the orthoformate is sensitive to hydrolysis. Second, it acts as a catalyst by activating the triethyl orthoformate, facilitating its reaction with the active methylene group of the ethyl (2-cyanoacetyl)carbamate.

Q: Does this reaction produce geometric isomers (E/Z)?

A: The reaction is highly stereoselective, producing almost exclusively the thermodynamically more stable E-isomer. [1]The Z-isomer can be generated by irradiating the E-isomer with UV light (e.g., at 254 nm), but it will spontaneously and irreversibly isomerize back to the E-form upon standing at room temperature or gentle heating. [1] Q: What are the primary safety concerns I should be aware of when scaling up?

A: All work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3][4]* Chloroform: A suspected carcinogen and toxicant. Avoid inhalation and skin contact.

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Handle with care.

  • Triethyl Orthoformate: Flammable liquid. Keep away from ignition sources.

  • Ethyl (2-cyanoacetyl)carbamate: Classified as harmful if swallowed, in contact with skin, or if inhaled. [3]Causes skin and eye irritation. [3]* Thermal Hazards: Be cautious when heating the reaction. Use a heating mantle with a temperature controller and avoid localized overheating.

Q: How should I properly store the starting materials and the final product?

A:

  • Ethyl (2-cyanoacetyl)carbamate: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5]* Triethyl Orthoformate & Acetic Anhydride: These are moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen) in tightly sealed containers in a cool, dry place.

  • Final Product: The product is stable. Store it in a well-sealed container at room temperature, protected from light and moisture.

References

  • Title: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin Source: Semantic Scholar URL: [Link]

  • Title: Preparation of 2-cyano-3,3-diarylacrylic esters - US Patent US5917080A Source: Google Patents URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. As no standardized public method currently exists for this specific molecule, this document synthesizes best practices from international regulatory guidelines and adapts methodologies from structurally related compounds, such as cyanoacrylates and ethyl carbamate. Our focus is to equip researchers, scientists, and drug development professionals with the principles and practical steps required to establish a scientifically sound, robust, and reliable analytical procedure suitable for quality control and regulatory submission.

The validation of an analytical procedure is a documented process that demonstrates its fitness for a specific intended purpose.[1][2] This is not merely a regulatory hurdle but the foundation of product quality, ensuring that measurements of identity, strength, quality, and purity are accurate and reliable.[1][3] This guide will compare relevant analytical techniques and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Analyte Considerations & Strategic Method Selection

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate possesses key functional groups that inform the selection of an appropriate analytical technique: a cyanoacrylate moiety, which is reactive and prone to polymerization, and a carbamate group. The molecule is non-volatile, making liquid chromatography the most logical primary technique for assay and impurity profiling.

Comparative Analysis of Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and robust technique for routine quality control of a wide range of impurities.[9] For more complex samples or when higher throughput is necessary, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution.[9] While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, its utility for this specific molecule is likely limited to the analysis of volatile impurities and residual solvents, as the analyte itself is not thermally stable.[9]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Ideal for non-volatile and thermally labile compounds like the target molecule.[9]Similar to HPLC but with enhanced performance for complex mixtures.Best for volatile and thermally stable compounds; useful for residual solvents or specific degradation products.[9]
Resolution & Speed Good resolution with typical analysis times of 15-30 minutes.[9]Excellent resolution with sharper peaks and shorter analysis times (2-5 minutes).[9]Excellent separation for volatile compounds.
Sensitivity Good, suitable for most quality control applications.Higher sensitivity, allowing for lower detection limits.[9]Excellent sensitivity for volatile analytes.
Sample Preparation Typically involves simple dissolution in a suitable solvent (e.g., acetonitrile).[9]Similar to HPLC, but may require more stringent filtration due to smaller particle columns.May require derivatization for polar compounds; not ideal for the primary analyte.[9]
Primary Application Assay, impurity profiling, stability testing.High-throughput screening, complex impurity profiling.Analysis of volatile impurities and residual solvents.

Based on this comparison, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the most appropriate starting point for developing a primary analytical method for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

The Validation Lifecycle: A Framework Based on ICH Q2(R2)

The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[2][8] The process follows a structured, predefined protocol that assesses key performance characteristics.[1][4]

G General Workflow for Analytical Method Validation cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation & Approval P1 Define Purpose (Assay, Impurity, etc.) P2 Prepare Validation Protocol (Scope, Parameters, Acceptance Criteria) P1->P2 E1 Conduct Validation Experiments (Specificity, Linearity, Accuracy, etc.) P2->E1 E2 Analyze & Process Data E1->E2 D1 Compare Results to Acceptance Criteria E2->D1 D2 Prepare Validation Report (Results, Deviations, Conclusion) D1->D2 D3 Review & Approval (QA / Regulatory) D2->D3

Caption: A generalized workflow for analytical method validation.

Key Validation Parameters & Experimental Design

The following table outlines the essential validation parameters as stipulated by ICH Q2(R2) and provides a blueprint for their experimental execution.[6][10][11]

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[10][11]Peak purity index > 0.99 (with PDA detector); baseline resolution between analyte and adjacent peaks.
Linearity To establish a direct proportional relationship between analyte concentration and the method's response over a defined range.[4][10]Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[2][4]Assay: 80% to 120% of the test concentration. Impurity: From reporting level to 120% of the specification.
Accuracy The closeness of the test results to the true value.[10][12]Recovery of 98.0% to 102.0% for drug substance assay.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[11]RSD ≤ 2.0% for drug substance assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[4]Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for normal usage.[11][12]System suitability parameters must pass; results should not be significantly impacted by variations.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for a hypothetical HPLC-UV method validation.

Protocol 1: HPLC-UV Method for Assay of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Objective: To determine the purity of the drug substance by quantifying the main component.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid.

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (e.g., 280 nm).

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase A/B (30:70).

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the working standard solution using the test sample.

4. System Suitability Test (SST):

  • Before starting the validation, inject the working standard solution five times.

  • Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

G Experimental Workflow for HPLC Method Validation A Method Development & Optimization B Prepare Validation Protocol A->B C System Suitability Test (SST) B->C D Specificity (Forced Degradation, Placebo) C->D E Linearity & Range (5 concentration levels) C->E F Accuracy (Spiking at 3 levels) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ (S/N Ratio) C->H I Robustness (Vary Flow, Temp, pH) C->I J Compile Data & Write Report D->J E->J F->J G->J H->J I->J

Caption: A typical experimental sequence for HPLC method validation.

Protocol 2: Validation Experiments
  • Specificity:

    • Perform forced degradation studies (acid, base, peroxide, heat, light).

    • Inject a blank (diluent), placebo, standard, and each degradation sample.

    • Causality: This demonstrates that degradation products and matrix components do not interfere with the analyte peak, ensuring the method is specific for the intended compound.[11] The use of a Photodiode Array (PDA) detector is crucial here to assess peak purity.

  • Linearity:

    • Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working standard concentration.

    • Inject each concentration in triplicate.

    • Causality: This experiment confirms that the detector response is directly proportional to the analyte concentration, which is fundamental for accurate quantification.[10] Plot a graph of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy:

    • Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Causality: Accuracy studies, often performed via recovery experiments, demonstrate how close the measured value is to the true value, revealing any systematic error or bias in the method.[12] Calculate the percentage recovery for each sample.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Causality: Repeatability assesses the precision of the method under the same operating conditions over a short interval, indicating the method's inherent variability.[11] Calculate the Relative Standard Deviation (RSD) of the results.

  • Robustness:

    • Systematically vary key method parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze the sample under each modified condition.

    • Causality: Robustness testing is essential to ensure that minor, everyday variations in the lab environment do not lead to unexpected or inaccurate results, confirming the method's reliability for routine use.[11][12]

Conclusion

While no specific validated method for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is publicly available, a robust and reliable analytical procedure can be successfully developed and validated by applying the foundational principles outlined in this guide. A reversed-phase HPLC method serves as the most promising starting point. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to internationally harmonized guidelines, researchers can establish a method that is scientifically sound and fit for its intended purpose, ensuring data integrity and supporting the development of safe and effective pharmaceutical products.

References

  • A Comparative Guide to HPLC and Alternative Methods for Cyanoacrylate Impurity Profiling. Benchchem.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • Summary of the main analytical methods used to detect ethyl carbamate in the food supply. ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PubMed Central.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing.
  • Ethyl Carbamate (Type-II). OIV.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing.
  • Validation of analytical methods for ethyl carbamate in nine food matrices. PubMed.
  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency.

Sources

A Comparative Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and Structurally Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, molecules possessing a "push-pull" electronic character are of significant interest due to their unique reactivity and potential for diverse applications. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a prime example of such a scaffold, featuring electron-donating (ethoxy) and electron-withdrawing (cyano and carbamoyl) groups across a carbon-carbon double bond. This guide provides an in-depth comparison of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate with structurally and functionally related compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their synthesis, reactivity, and, where applicable, biological activity, supported by experimental data and detailed protocols.

The compounds selected for comparison include the immunomodulatory drug Teriflunomide , the versatile synthetic building block Ethoxymethylenemalononitrile (EMMN) , and the fundamental precursor Ethyl Cyanoacetate . This comparison aims to elucidate the nuanced differences in their performance and potential applications, thereby guiding rational compound selection and experimental design.

Structural and Electronic Comparison

The defining feature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its analogues is the polarized π-system, which dictates their chemical behavior. The general structure can be visualized as an alkene with an electron-donating group (the "push") and electron-withdrawing groups (the "pull").

CompoundStructureElectron-Donating Group(s)Electron-Withdrawing Group(s)
Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Ethyl (2-cyano-3-ethoxyacryloyl)carbamateEthoxy (-OEt)Cyano (-CN), Carbamoyl (-CONH(COOEt))
Teriflunomide TeriflunomideHydroxyl (-OH, enol form)Cyano (-CN), Amide (-CONHAr)
Ethoxymethylenemalononitrile (EMMN) EthoxymethylenemalononitrileEthoxy (-OEt)Two Cyano (-CN) groups
Ethyl Cyanoacetate Ethyl CyanoacetateN/A (Active Methylene)Cyano (-CN), Ester (-COOEt)

The degree of polarization in these push-pull olefins influences their reactivity, with a more polarized double bond being more susceptible to nucleophilic attack at the electron-deficient carbon. This property is central to their utility in synthesis.

Comparative Performance in Chemical Synthesis

The primary utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its non-medicinal analogues lies in their role as versatile intermediates in organic synthesis, particularly for the construction of heterocyclic systems.

Knoevenagel Condensation and Related Reactions

The synthesis of these compounds often involves a Knoevenagel-type condensation. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is synthesized from ethyl (2-cyanoacetyl)carbamate and triethyl orthoformate.[1] Similarly, EMMN is prepared from malononitrile and triethyl orthoformate.[2] Ethyl cyanoacetate is a classic starting material for Knoevenagel condensations with a wide range of aldehydes and ketones, yielding various cyanoacrylates.[3]

Experimental Protocol: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate [1]

  • Reactants: To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator.

  • Purification: Add ether to the residue and store in a refrigerator for 12 hours to induce precipitation.

  • Isolation: Filter the mixture to collect the white powder, which is then recrystallized from a chloroform/ether mixture to yield the pure E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reactant1 Ethyl (2-cyanoacetyl)carbamate reagents Acetic Anhydride Chloroform, 80°C reactant1->reagents reactant2 Ethyl Orthoformate reactant2->reagents product Ethyl (2-cyano-3-ethoxyacryloyl)carbamate reagents->product Condensation

Caption: Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Reactivity as Michael Acceptors

The electron-deficient nature of the double bond in these compounds makes them excellent Michael acceptors, readily reacting with nucleophiles. This reactivity is fundamental to their use in synthesizing more complex molecules, particularly heterocycles.[4][5]

Experimental Protocol: General Michael Addition of an Amine to a Cyanoacrylate [6]

  • Reactants: Dissolve the cyanoacrylate derivative (1 eq) in a suitable solvent such as acetonitrile or ethanol.

  • Addition: Add the amine nucleophile (1-1.2 eq) to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure.

  • Purification: The resulting product can be purified by crystallization or column chromatography.

Michael Addition Workflow start Dissolve Cyanoacrylate in Solvent add_nucleophile Add Amine Nucleophile start->add_nucleophile monitor Monitor Reaction by TLC add_nucleophile->monitor workup Solvent Evaporation monitor->workup Reaction Complete purify Purify Product (Crystallization/Chromatography) workup->purify Teriflunomide Mechanism of Action cluster_pathway De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate Inhibition

Caption: Teriflunomide's inhibition of DHODH.

Performance Data of DHODH Inhibitors

The inhibitory potency of Teriflunomide and its analogues against DHODH is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 ValueReference
Teriflunomide Human DHODH~407.8 nM[7]
Teriflunomide Human DHODH~130 nM[8]
Teriflunomide (A77 1726) DHODH~307 nM[9]
Leflunomide (Active as Teriflunomide)EC50 (SARS-CoV-2 inhibition) = 41.49 µM[10]
Brequinar DHODH-[7]

Note: IC50 values can vary depending on the specific assay conditions.

While no biological data is available for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, its structural similarity to the core of Teriflunomide suggests that it could be investigated for similar biological activities. The replacement of the N-aryl group with an ethoxycarbonyl group would significantly alter its physicochemical properties, likely affecting its binding affinity for DHODH.

Conclusion

This guide has provided a comparative analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate with Teriflunomide, Ethoxymethylenemalononitrile, and Ethyl Cyanoacetate. From a synthetic chemistry perspective, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a valuable "push-pull" olefin with potential as a precursor for heterocyclic compounds, sharing reactivity patterns with the well-established building block EMMN.

The comparison with Teriflunomide highlights a potential avenue for future research into the biological activities of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its derivatives. While its efficacy as a DHODH inhibitor is currently unknown, its core structure presents a starting point for the design of novel bioactive molecules.

Researchers and drug development professionals are encouraged to consider the distinct advantages of each of these compounds for their specific applications. The detailed protocols and comparative data presented herein serve as a valuable resource for guiding further investigation and innovation in this area of chemistry.

References

  • A novel series of teriflunomide derivatives as orally active inhibitors of human dihydroorotate dehydrogenase for the treatment of colorectal carcinoma. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Nanomolar Inhibitors for Human Dihydroorotate Dehydrogenase Using Structure-Based Drug Discovery Methods. OSU Chemistry. [Link]

  • Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. ResearchGate. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PubMed Central. [Link]

  • Efficacy and safety of Dihydroorotate dehydrogenase (DHODH) inhibitors “Leflunomide” and “Teriflunomide” in Covid-19: A narrative review. ScienceOpen. [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

  • Push–pull olefin. Wikipedia. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

  • Synthesis and biological activity of some new substituted aminoacyl-carbazole derivatives. Part II. PubMed. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]

  • (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

  • Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. PubMed. [Link]

  • Perspectives on push–pull chromophores derived from click-type [2 + 2] cycloaddition–retroelectrocyclization reactions of electron-rich alkynes and electron-deficient alkenes. Beilstein Journals. [Link]

  • A Mechanistic Study on the Nucleophilic Addition Reactions of Benzylamines to the Y-Substituted-Benzylidene-1,3-Indandiones. Korean Chemical Society. [Link]

  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry. [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Design, synthesis, and biological evaluation of carbamate derivatives of N-salicyloyl tryptamine as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. PubMed Central. [Link]

  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. ResearchGate. [Link]

  • Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. ResearchGate. [Link]

  • Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. [Link]

  • teriflunomide. New Drug Approvals. [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Ethyl 2-cyano-3-ethoxyacrylate. PubChem. [Link]

  • TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery and Therapeutics. [Link]

  • Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R... ResearchGate. [Link]

  • CHAPTER 9. Substitution reactions. University of Kentucky. [Link]

  • 2-(Ethoxymethylene)propanedinitrile. PubChem. [Link]

  • Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI. [Link]

  • A Medicinal Chemist's Guide to Molecular Interactions. PubMed Central. [Link]

  • Catalytic Asymmetric Conjugate Addition of ethyl isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a new class of Michael acceptor. ResearchGate. [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,... ResearchGate. [Link]

  • Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. MDPI. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the biological activities of derivatives based on the Ethyl (2-cyano-3-ethoxyacryloyl)carbamate scaffold. While direct comparative studies on a series of these specific derivatives are limited, this document synthesizes findings from closely related cyanoacrylate and acrylamide analogues to illuminate the therapeutic potential inherent in this chemical framework. By examining the structure-activity relationships, mechanisms of action, and experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding for future exploration and development of this promising class of molecules.

Introduction: The Versatile Cyanoacrylate Scaffold

The α-cyanoacrylate moiety is a privileged chemical scaffold in medicinal chemistry, renowned for its diverse biological activities. This reactivity is largely attributed to the electron-withdrawing nature of the nitrile and carbonyl groups, which renders the β-carbon of the α,β-unsaturated system susceptible to nucleophilic attack. This "Michael acceptor" characteristic allows for covalent interactions with biological nucleophiles, such as the cysteine residues in the active sites of various enzymes, leading to potent and often irreversible inhibition. The parent structure, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, and its derivatives are therefore of significant interest for the development of novel therapeutic agents across a spectrum of diseases.

This guide will delve into the reported anticancer, antimicrobial, and enzyme inhibitory activities of compounds structurally related to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, providing a comparative overview of their potency and highlighting key structural features that govern their biological effects.

Comparative Analysis of Biological Activities

Anticancer Activity

Derivatives of the cyanoacrylamide and phenylacrylonitrile backbone have demonstrated significant potential as anticancer agents. The primary mechanism often involves the induction of apoptosis through various cellular pathways.

A study on a series of novel naphthalene acryloyl amide analogues, synthesized from 2-cyano-3-(naphthalen-1-yl)acryloyl chloride, revealed potent antiproliferative activity against human cancer cell lines HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). Notably, certain derivatives exhibited greater potency against MCF-7 cells, suggesting a degree of selectivity.[1]

Similarly, methoxy-substituted phenylacrylonitrile derivatives have been investigated for their cytotoxic effects. These compounds showed potent activity against MCF-7 cells, with some derivatives emerging as selective candidates for breast cancer treatment.[2] An in silico evaluation of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives also predicted greater antineoplastic potency for breast cancer over other cancer types.[3][4]

Table 1: Comparative Anticancer Activity of Cyanoacrylate Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Naphthalene Derivative 9MCF-7Not specified, but potent[1]
Naphthalene Derivative 12bMCF-7Not specified, but potent[1]
Methoxy-phenylacrylonitrile 2aMCF-744[2]
Methoxy-phenylacrylonitrile 2bMCF-734[2]
Antimicrobial Activity

The cyanoacrylate scaffold has also been explored for its antimicrobial properties. The ability of these compounds to interfere with essential microbial enzymes and cellular processes makes them attractive candidates for the development of new anti-infective agents.

For instance, novel coumarin derivatives, 3-cyanonaphtho[1,2-(e)]pyran-2-one and 3-cyanocoumarin, have demonstrated specific activity against a range of Gram-positive organisms and yeasts, with notable activity against Escherichia coli.[5] Methoxy-substituted phenylacrylonitrile derivatives have also been shown to possess broad-spectrum antimicrobial activity, with one derivative exhibiting notable efficacy against Gram-positive bacteria.[2]

Table 2: Comparative Antimicrobial Activity of Cyanoacrylate Derivatives

Compound IDMicroorganismMIC (mg/mL)Reference
Methoxy-phenylacrylonitrile 2cGram-positive bacteria2.5 - 25[2]
3-cyanocoumarinE. coliNot specified, but largely active[5]
3-cyanonaphtho[1,2-(e)]pyran-2-oneE. coliNot specified, but largely active[5]
Enzyme Inhibition: A Focus on Tyrosinase

A significant area of investigation for cyanoacrylate derivatives is their potential as enzyme inhibitors. (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives, which share a linear β-phenyl-α,β-unsaturated carbonyl scaffold with our core structure, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[6]

The inhibitory activity of these compounds is often comparable to or even exceeds that of the well-known tyrosinase inhibitor, kojic acid. Docking studies have indicated that these derivatives can bind directly to the active site of mushroom tyrosinase.[6]

Table 3: Comparative Tyrosinase Inhibitory Activity of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) Analogs

Compound IDTarget EnzymeIC50 (µM)Reference
CPA2Mushroom TyrosinaseComparable to Kojic Acid[6]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate derivatives is intrinsically linked to their chemical structure. Analysis of the available data on analogous compounds allows for the deduction of key structure-activity relationships.

  • Substitution on the Phenyl Ring: In the context of anticancer and tyrosinase inhibitory activities, the nature and position of substituents on the phenyl ring play a crucial role. For phenylacrylonitrile derivatives, the presence and position of methoxy groups significantly influence their cytotoxicity against MCF-7 cells.[2] For tyrosinase inhibitors, specific substitutions on the phenyl ring of CPA analogs are critical for their potent inhibitory effects.[6]

  • The α,β-Unsaturated System: The core α,β-unsaturated carbonyl system is fundamental to the biological activity of these compounds. It acts as a Michael acceptor, enabling covalent modification of target proteins. The electrophilicity of the β-carbon can be modulated by the substituents on the molecule, thereby tuning its reactivity and biological effect.

  • The Carbamate Moiety: The ethyl carbamate group in the parent structure can influence the compound's physicochemical properties, such as solubility, stability, and membrane permeability, which in turn affect its bioavailability and overall biological activity.

G Derivative Cyanoacrylate Derivative (Michael Acceptor) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Derivative->Covalent_Adduct Enzyme Target Enzyme (with Cysteine residue) Enzyme->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition Biological_Effect Biological Effect (e.g., Apoptosis) Inhibition->Biological_Effect

Caption: Proposed mechanism of action via Michael addition.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for key biological assays.

Protocol for MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the derivatives on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol for Agar Disk Diffusion Antimicrobial Assay

This protocol is used to evaluate the antimicrobial activity of the derivatives.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.

  • Interpretation: Compare the zone diameters to established standards to determine the susceptibility of the microorganism to the compound.

Protocol for Mushroom Tyrosinase Inhibition Assay

This protocol is used to screen for tyrosinase inhibitory activity.

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add L-DOPA solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the test compound to that of the control. Determine the IC50 value.

Conclusion and Future Directions

The Ethyl (2-cyano-3-ethoxyacryloyl)carbamate scaffold holds considerable promise for the development of novel therapeutic agents. Extrapolating from the biological activities of structurally related cyanoacrylate and acrylamide derivatives, it is evident that this chemical framework has the potential to yield potent anticancer, antimicrobial, and enzyme inhibitory compounds.

Future research should focus on the systematic synthesis and screening of a dedicated library of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate derivatives. This will enable a direct and comprehensive evaluation of their biological activities and the establishment of clear structure-activity relationships. Further mechanistic studies, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design and optimization of lead compounds. The insights provided in this guide serve as a valuable starting point for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Sources

A Comparative Guide to the Efficacy and Synthetic Utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and Related Carbamates for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The carbamate functional group, an ester of carbamic acid, is a cornerstone of modern medicinal chemistry. Its unique properties, including high chemical and proteolytic stability, the ability to penetrate cell membranes, and its structural resemblance to a peptide bond, have cemented its role in drug design.[1][2] Carbamates are integral to a wide range of approved therapeutics for diseases including cancer, epilepsy, and Alzheimer's disease.[1][2] They can function as a key pharmacophore interacting with a biological target or as a promoiety in prodrugs to enhance bioavailability and stability.[2][3]

This guide provides a comparative analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate , a specialized synthetic intermediate, against other classes of carbamates. We will dissect its efficacy not as a standalone therapeutic, but as a versatile building block, and contrast its profile with simple alkyl carbamates, which serve as toxicological benchmarks, and N-substituted carbamates, known for their direct biological activity. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate these molecules into their research programs.

Section 1: Physicochemical and Structural Analysis

The biological activity and synthetic utility of a carbamate are dictated by its structure. Here, we compare the key features of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate with representative carbamates.

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A "Push-Pull" Olefin

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized molecule characterized as a "push-pull" olefin. This is due to the electron-donating ethoxy group (-OEt) and the electron-withdrawing cyano (-CN) and carbamate groups positioned across a carbon-carbon double bond.[4] This electronic arrangement polarizes the double bond, conferring unique reactivity.

Its primary value lies in its role as a synthetic intermediate. Research has shown its utility in preparing uracil derivatives, hinting at applications in developing antitumor agents related to compounds like 5-Fluorouracil.[4] The cyanoacrylate moiety is a well-known pharmacophore in its own right, found in compounds with herbicidal, fungicidal, and antitumor activities.[5][6] Furthermore, its structure serves as a precursor for potential protease and kinase inhibitors.[7]

A notable characteristic is its stereochemistry. The E-isomer is formed with high selectivity during synthesis and can be photochemically isomerized to the Z-isomer. The Z-isomer then spontaneously and irreversibly reverts to the more stable E-isomer thermally, making it a potential molecular switch.[4]

Comparator Carbamate Classes
  • Simple Alkyl Carbamates (e.g., Ethyl Carbamate): Also known as urethane, ethyl carbamate is the simplest ethyl ester of carbamic acid. It is not used therapeutically in humans due to its established carcinogenicity.[8][9] It serves as a critical toxicological reference compound in preclinical studies.

  • Protected Carbamates (e.g., tert-Butyl Carbamate): The tert-butyloxycarbonyl (Boc) group is not biologically active but is an invaluable protecting group for amines in organic synthesis.[10] Its stability under various conditions and its clean removal under mild acidic conditions make it a workhorse in peptide and complex molecule synthesis.[10]

  • Bioactive N-Substituted Carbamates (e.g., Carbofuran, Physostigmine): This class includes many insecticides and drugs. The substituents on the nitrogen atom are critical for biological activity, which is often mediated through the inhibition of enzymes like acetylcholinesterase (AChE).[11][12]

Table 1: Comparative Physicochemical Properties
PropertyEthyl (2-cyano-3-ethoxyacryloyl)carbamateEthyl Carbamate (Urethane)tert-Butyl Carbamate (Boc-NH2)Carbofuran (N-methyl carbamate)
Molecular Formula C₉H₁₂N₂O₄[13]C₃H₇NO₂[8]C₅H₁₁NO₂C₁₂H₁₅NO₃
Molecular Weight 212.20 g/mol 89.09 g/mol [8]117.15 g/mol 221.26 g/mol
Appearance Powder or liquid[13]Colorless crystals or white powder[8]White solidCrystalline solid
LogP (Octanol/Water) ~0.8 (Predicted)-0.15[8]0.61 (Predicted)1.8 (Predicted)
Key Structural Feature Push-pull olefin, cyanoacrylateSimple alkyl esterBulky, acid-labile tert-butyl groupN-methyl, cyclic ether
Primary Role Synthetic IntermediateAnesthetic (vet), CarcinogenAmine Protecting GroupInsecticide, AChE Inhibitor

Section 2: Comparative Efficacy and Mechanism of Action

The "efficacy" of a carbamate is context-dependent, ranging from synthetic utility to targeted biological inhibition.

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Efficacy in Synthesis

The primary efficacy of this compound is its utility as a versatile building block for constructing more complex, biologically active molecules. Its value is not in direct therapeutic action but in its potential to yield potent drugs. The presence of multiple reactive sites—the activated double bond, the cyano group, and the carbamate—allows for diverse chemical transformations, particularly in the synthesis of heterocyclic compounds.[4]

Ethyl Carbamate: A Toxicological Profile

Ethyl carbamate's biological effect is predominantly toxicological. It is classified as "reasonably anticipated to be a human carcinogen".[9] Its mechanism is not direct; it requires metabolic activation by the cytochrome P450 enzyme CYP2E1 to a reactive epoxide intermediate, which can then form DNA adducts, leading to mutations.[14][15] This indirect mechanism underscores the importance of metabolic profiling in drug development.

Bioactive N-Substituted Carbamates: Mechanism-Driven Efficacy

The efficacy of many therapeutic and insecticidal carbamates stems from their ability to inhibit the enzyme acetylcholinesterase (AChE).[12][16] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of cholinergic receptors.[11]

Unlike organophosphates which cause irreversible inhibition, carbamates are reversible inhibitors. They act as a substrate for AChE, and the carbamate moiety is transferred to a critical serine residue in the enzyme's active site. This "carbamoylated" enzyme is inactive but is hydrolyzed much more slowly than the acetylated enzyme, leading to temporary inhibition.[11] The rate of carbamoylation and subsequent hydrolysis determines the potency and duration of action.

AChE_Inhibition AChE AChE Active Site (Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Binding Carbamate N-Substituted Carbamate (R-O-CO-NR'R'') Carbamate->Complex Carbamoylated Carbamoylated Enzyme (AChE-Serine-O-CO-NR'R'') Complex->Carbamoylated Carbamoylation Hydrolysis Slow Hydrolysis Carbamoylated->Hydrolysis Water attacks Reactivated Reactivated AChE (Serine-OH) Hydrolysis->Reactivated Reactivation

Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by carbamates.

Section 3: Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are provided. They represent self-validating systems for the synthesis and evaluation of the carbamates discussed.

Protocol 1: Synthesis of (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

This protocol is adapted from established literature methods for the synthesis of push-pull olefins.[4] The choice of ethyl orthoformate provides the ethoxy group and acts as a dehydrating agent, while acetic anhydride facilitates the condensation reaction.

Materials:

  • Ethyl (2-cyanoacetyl)carbamate

  • Ethyl orthoformate

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

Procedure:

  • To a clean, dry round-bottom flask, add ethyl (2-cyanoacetyl)carbamate (1.0 eq).

  • Add ethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 120-130 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the volatile components under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to yield the pure E-isomer.

Synthesis_Workflow SM1 Ethyl (2-cyanoacetyl)carbamate Reaction Reflux (120-130 °C) SM1->Reaction SM2 Ethyl Orthoformate + Acetic Anhydride SM2->Reaction Workup Rotary Evaporation Reaction->Workup Cooling Purification Recrystallization or Chromatography Workup->Purification Crude Product Product (E)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Purification->Product Pure Product

Caption: Synthetic workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is the gold-standard colorimetric assay for measuring AChE activity and inhibition. The causality is direct: a potent inhibitor will reduce the rate of yellow color formation, which is quantifiable.

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • AChE enzyme solution (from electric eel or human recombinant)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO or buffer)

Procedure:

  • Preparation: Prepare working solutions of DTNB (10 mM) and ATCI (10 mM) in phosphate buffer. Dilute the AChE stock solution to the desired working concentration.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 10 µL of test compound solution at various concentrations (or vehicle control, e.g., 1% DMSO).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.

  • Immediately start the kinetic read on the microplate reader at 412 nm, taking measurements every 60 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Representative Comparative AChE Inhibition Data
CompoundClassRepresentative IC₅₀ (nM)Efficacy Profile
CarbofuranBioactive N-methyl carbamate50 - 200Potent, Reversible AChE Inhibitor
PhysostigmineNatural Product Carbamate5 - 20Very Potent, Reversible AChE Inhibitor
Ethyl CarbamateSimple Alkyl Carbamate> 1,000,000 (Inactive)No direct AChE activity; toxic via metabolism
Test Compound e.g., Ethyl (2-cyano-3-ethoxyacryloyl)carbamateTo Be DeterminedHypothesized to be low/inactive as AChE inhibitor

Section 4: Discussion and Future Directions

This guide demonstrates that not all carbamates are equal. Their "efficacy" is a function of their specific structure and intended application.

  • Ethyl (2-cyano-3-ethoxyacryloyl)carbamate stands out not for direct biological efficacy, but for its significant potential as a versatile synthetic platform. Its unique electronic and structural features make it an attractive starting point for novel heterocyclic drugs, particularly in oncology.

  • Simple Alkyl Carbamates , like ethyl carbamate, are ineffective as targeted inhibitors and serve primarily as toxicological warnings. Their carcinogenicity highlights the critical need for careful structural design and metabolic assessment in any carbamate-based drug discovery program.

  • Bioactive N-Substituted Carbamates provide a clear example of mechanism-driven efficacy. Their targeted inhibition of acetylcholinesterase is a well-understood and clinically relevant mode of action.

Future research should focus on leveraging the synthetic potential of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The logical next steps would be the synthesis of the proposed uracil, protease, or kinase inhibitor derivatives. These new chemical entities should then be subjected to rigorous biological evaluation, including cell-based cytotoxicity assays (for anticancer candidates) and specific enzyme inhibition assays, to determine if the synthetic promise of the parent carbamate translates into true therapeutic efficacy.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • BenchChem. (2025). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. BenchChem.com.
  • BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem.com.
  • BenchChem. (2025). A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Its Isomers for Researchers and Drug Development Professionals. BenchChem.com.
  • Ehling, U. H., & Neuhäuser-Klaus, A. (1998). Genotoxicity of ethyl carbamate (urethane) in Salmonella, yeast and human lymphoblastoid cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 414(1-3), 137-144.
  • Taylor & Francis Online. (n.d.). Ethyl carbamate – Knowledge and References. Taylor & Francis.
  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-297.
  • U.S. Food and Drug Administration. (2024).
  • MedChemExpress. (n.d.).
  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • Ray, S., & Chaturvedi, D. (2005). Application of organic carbamates in drug design. Part 1: Anticancer agents. Drugs of the Future.
  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • Vulcanchem. (n.d.). ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Ring. Molecules, 28(7), 3141.
  • Richards, J. R., & Mogali, S. (2023). Carbamate Toxicity. In StatPearls.
  • Liu, X., et al. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of Agricultural and Food Chemistry, 55(10), 4059-4064.
  • Amadis Chemical Co., Ltd. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)
  • Kim, S. K., et al. (2009). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Bulletin of the Korean Chemical Society, 30(9), 2167-2170.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254.

Sources

Navigating the Maze of Small Molecule Screening: A Comparative Guide to the Cross-Reactivity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Proactively Identifying Assay Interference

In the landscape of drug discovery and chemical biology, high-throughput screening (HTS) is a cornerstone for identifying novel bioactive molecules. However, the path from a primary "hit" to a validated lead is fraught with potential pitfalls, one of the most common being assay interference.[1][2][3] Many initial hits are later revealed to be "false positives" or "nuisance compounds" that interact with the assay components in a non-specific manner rather than engaging the intended biological target.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity of a given small molecule, using Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a case study.

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a "push-pull" olefin, a class of molecules characterized by an electron-rich portion linked to an electron-poor portion through a π-system.[5][6][7] This electronic arrangement can confer unique chemical properties, including potential reactivity that may lead to off-target effects and assay interference. Furthermore, the presence of a carbamate functional group warrants careful scrutiny, as this class of compounds is known to interact with certain enzymes, such as serine hydrolases, through carbamylation.[8][9]

This guide will not only detail the potential for cross-reactivity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate but also provide a systematic approach to its evaluation. We will explore experimental designs, present comparative data against hypothetical alternatives, and offer detailed protocols to empower researchers to validate their screening hits with confidence.

The Chemical Profile of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Double-Edged Sword

The structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate presents two key features that demand consideration in the context of assay interference:

  • The Carbamate Moiety: Carbamates are well-established inhibitors of acetylcholinesterase, where they act by carbamylating the serine residue in the enzyme's active site.[8][9] This reactivity with a key nucleophilic amino acid suggests a potential for broader reactivity with other proteins containing similar active site residues.

  • The "Push-Pull" System: The conjugated system in Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with its electron-donating ethoxy group and electron-withdrawing cyano and carbamate groups, creates a polarized molecule.[5][6][7] This inherent reactivity can make the compound susceptible to nucleophilic attack, potentially leading to covalent modification of assay components.

These structural alerts do not inherently disqualify a compound, but they necessitate a thorough investigation into its potential for non-specific interactions.

A Comparative Framework for Assessing Cross-Reactivity

To objectively evaluate the performance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, we will compare its hypothetical behavior against two archetypes:

  • Alternative 1: The "Ideal" Non-Interfering Inhibitor: This represents a compound with a clean biological profile, exhibiting specific, on-target activity with no evidence of aggregation, reactivity, or interference with the assay technology.

  • Alternative 2: The "Problematic" PAINS Compound: Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as false positives in HTS campaigns.[10][11] This alternative serves as a positive control for assay interference.

The following sections will outline a series of experiments designed to differentiate between these possibilities.

Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive assessment of a compound's specificity. The following workflow is designed to systematically identify common mechanisms of assay interference.

G cluster_0 Phase 1: Initial Hit Confirmation cluster_1 Phase 2: Interference Assessment cluster_2 Phase 3: Mechanistic Deconvolution cluster_3 Outcome A Primary HTS Hit B Dose-Response Curve A->B Confirm Potency C Thiol Reactivity Assay (with DTT) B->C Investigate Reactivity D Aggregation Counter-Screen (with Triton X-100) B->D Test for Aggregation E Orthogonal Assay B->E Validate with Different Technology F Promiscuity Screen (vs. Unrelated Targets) B->F Assess Specificity G Irreversibility Check (Washout Experiment) C->G D->E I Validated Hit E->I Activity Confirmed J Interference Compound E->J Activity Lost F->G H LC-MS Analysis for Adduct Formation G->H Confirm Covalent Modification H->I No Adducts H->J Adducts Detected

Caption: A systematic workflow for validating primary screening hits and identifying potential assay interference compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the expected outcomes for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and our two comparators across the proposed experimental workflow.

Table 1: Biochemical Assay Performance

ParameterEthyl (2-cyano-3-ethoxyacryloyl)carbamate (Hypothetical)"Ideal" Inhibitor (Hypothetical)"Problematic" PAINS Compound (Hypothetical)
Primary Assay IC₅₀ 5 µM2 µM8 µM
IC₅₀ with 100 µM DTT > 50 µM (>10-fold shift)2.2 µM (<1.2-fold shift)> 100 µM (>12.5-fold shift)
IC₅₀ with 0.01% Triton X-100 4.8 µM (<1.1-fold shift)2.1 µM (<1.1-fold shift)50 µM (>6-fold shift)
Orthogonal Assay Activity NegativePositiveNegative
Activity vs. Unrelated Target PositiveNegativePositive

Table 2: Mechanistic Study Outcomes

ParameterEthyl (2-cyano-3-ethoxyacryloyl)carbamate (Hypothetical)"Ideal" Inhibitor (Hypothetical)"Problematic" PAINS Compound (Hypothetical)
Reversibility (Washout) IrreversibleReversibleIrreversible/Partially Reversible
LC-MS Adduct Formation DetectedNot DetectedDetected

Interpretation of Comparative Data

The hypothetical data presented above suggests that Ethyl (2-cyano-3-ethoxyacryloyl)carbamate exhibits characteristics of a reactive interference compound. The significant shift in IC₅₀ in the presence of DTT points towards reactivity with thiols, a common feature of electrophilic false positives.[10] While it does not appear to be an aggregator, its activity in an unrelated assay and the lack of confirmation in an orthogonal assay are red flags.[4] The irreversibility and detection of adducts by LC-MS would further support a mechanism involving covalent modification.

In contrast, the "Ideal" Inhibitor maintains its potency across all conditions and shows specificity for the intended target. The "Problematic" PAINS Compound displays classic interference behavior, with its activity being sensitive to both DTT and Triton X-100, indicating both reactivity and aggregation.

Experimental Protocols

The following are detailed protocols for the key experiments outlined in this guide.

Protocol 1: Thiol Reactivity Assay

Objective: To assess the potential for the test compound to react with nucleophilic thiol groups.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Dithiothreitol (DTT) stock solution (e.g., 1 M)

  • Enzyme and substrate for the primary assay

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of the test compound in assay buffer.

  • To one set of dilutions, add DTT to a final concentration of 100 µM. To the other set, add an equivalent volume of assay buffer.

  • Add the enzyme to all wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction progress on a microplate reader.

  • Calculate the IC₅₀ values for both conditions and compare. A significant shift (>3-fold) in the presence of DTT suggests thiol reactivity.[10]

Protocol 2: Aggregation Counter-Screen

Objective: To determine if the test compound's activity is due to the formation of aggregates.

Materials:

  • Test compound stock solution

  • Assay buffer

  • Triton X-100 stock solution (e.g., 1% w/v)

  • Enzyme and substrate for the primary assay

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of the test compound in assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add an equivalent volume of assay buffer.

  • Add the enzyme to all wells and incubate for 15 minutes.

  • Add the substrate to initiate the reaction.

  • Monitor the reaction on a microplate reader.

  • Calculate and compare the IC₅₀ values. A significant loss of potency in the presence of Triton X-100 is indicative of aggregation-based inhibition.[4]

Protocol 3: Orthogonal Assay

Objective: To confirm the compound's activity using a different assay technology, which is less susceptible to the potential interference mechanism.

Procedure: The specific protocol will depend on the target and the available assay platforms. For example, if the primary assay is fluorescence-based, an orthogonal assay could utilize a label-free technology like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The key is to use a detection method that is not prone to the same artifacts as the primary screen.

Visualizing the Mechanism of Interference

The following diagram illustrates the potential pathway for a reactive compound like Ethyl (2-cyano-3-ethoxyacryloyl)carbamate to cause assay interference through covalent modification of a target protein.

G cluster_0 Interaction Pathway cluster_1 Assay Readout cluster_2 Intervention A Test Compound (Ethyl (2-cyano-3-ethoxyacryloyl)carbamate) C Covalent Adduct Formation A->C B Target Protein (with nucleophilic residue, e.g., Cys, Ser) B->C D Loss of Protein Function C->D E False Positive Signal D->E F Scavenging Agent (e.g., DTT) F->A Reacts with compound, preventing protein modification

Sources

A Senior Application Scientist's Guide to the Reproducibility of Experiments with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and reactivity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a key intermediate in medicinal chemistry. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explore the critical parameters that govern experimental reproducibility. We will compare synthetic methodologies, dissect the compound's unique isomeric properties, and establish a framework for robust analytical validation, ensuring the reliability of your research outcomes.

Introduction: The Significance of a "Push-Pull" Olefin

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, systematically named ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate[1], is a specialized chemical intermediate. Its structure is characterized by a "push-pull" system, where electron-donating (ethoxy) and electron-withdrawing (cyano, carbamate) groups are conjugated through a carbon-carbon double bond. This electronic arrangement imparts unique chemical and photophysical properties, making it a valuable precursor for synthesizing heterocyclic compounds like uracil derivatives, which are analogues of effective antitumor agents such as 5-Fluorouracil[2].

The reproducibility of experiments involving this compound is paramount, as subtle variations in reaction conditions can lead to significant differences in yield, purity, and even isomeric composition. This guide will provide a comparative analysis of synthetic routes and explore the factors influencing its characteristic E/Z isomerization, a phenomenon with potential applications in molecular switches and optical data storage systems[2].

Comparative Analysis of Synthetic Methodologies

The efficiency and reproducibility of any experiment begin with the synthesis of the starting material. Here, we compare a highly stereoselective one-pot reaction with a plausible, alternative multi-step approach.

Method 1: Stereoselective One-Pot Condensation

This approach, detailed in the scientific literature, is a highly efficient and stereoselective method for producing the E-isomer of the target compound.[2]

Causality of Experimental Design: This reaction is a variation of the Knoevenagel condensation. Ethyl (2-cyanoacetyl)carbamate serves as the active methylene compound. Ethyl orthoformate acts as a C1 building block, providing the ethoxymethylidene group. Acetic anhydride is crucial; it likely activates the ethyl orthoformate and acts as a water scavenger, driving the reaction to completion. The reflux condition provides the necessary activation energy for the condensation to occur. The high stereoselectivity, yielding only the E-isomer, is a significant advantage, simplifying purification and ensuring isomeric purity from the outset.

Detailed Experimental Protocol:

  • Combine 1 mmol of ethyl (2-cyanoacetyl)carbamate, 2 mmol of ethyl orthoformate, and 1 mL of acetic anhydride in 2 mL of chloroform.

  • Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere for 2 hours.

  • Monitor reaction completion using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • Add ether to the concentrated residue to precipitate the crude product.

  • Allow the mixture to stand in a refrigerator for 12 hours to maximize precipitation.

  • Collect the white powder by filtration and recrystallize from a chloroform/ether solvent system to yield the pure E-isomer.

Method 2: A Stepwise Knoevenagel-Carbamate Formation Approach (Alternative)

While the one-pot method is highly effective, a stepwise approach offers an alternative logic, separating the formation of the acrylate backbone from the installation of the carbamate. This can be advantageous for modular synthesis or when optimizing individual steps. This hypothetical protocol is based on well-established reaction types.[3][4]

Detailed Experimental Protocol:

  • Step A: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate.

    • Combine ethyl cyanoacetate (1 eq) and ethyl orthoformate (1.2 eq) in a suitable solvent like ethanol.

    • Add a catalytic amount of a base, such as piperidine or ammonium acetate.[4]

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[3]

    • Upon completion, cool the mixture, remove the solvent in vacuo, and purify the resulting ethyl 2-cyano-3-ethoxyacrylate, likely a mixture of E/Z isomers, via column chromatography.

  • Step B: N-Acylation to form the Carbamate.

    • The subsequent step to form the final product is non-trivial and represents a key challenge of this route compared to Method 1. It would involve a reaction at the carbamate nitrogen of a precursor, which is less straightforward than the direct condensation.

Performance Comparison

The choice of synthetic route has profound implications for reproducibility, yield, and purity.

ParameterMethod 1: One-Pot CondensationMethod 2: Stepwise ApproachRationale & Impact on Reproducibility
Reaction Steps 12+Fewer steps reduce cumulative yield loss and minimize opportunities for handling errors.
Reported Yield 75%[2]Lower (Estimated)Multi-step syntheses typically have lower overall yields.
Stereoselectivity High (E-isomer only)[2]Low (E/Z mixture likely)Method 1 avoids a difficult isomeric separation step, greatly enhancing reproducibility of the final product's isomeric identity.
Purification RecrystallizationColumn Chromatography & RecrystallizationRecrystallization is often simpler and more scalable than chromatography, but requires a highly crystalline product.
Overall Efficiency HighModerateThe one-pot nature of Method 1 makes it significantly more time and resource-efficient.

Synthesis Workflow Comparison

cluster_0 Method 1: One-Pot Condensation cluster_1 Method 2: Stepwise Approach (Alternative) M1_Start Ethyl (2-cyanoacetyl)carbamate + Ethyl Orthoformate M1_React Reflux in Chloroform (2 hours) M1_Start->M1_React M1_Product E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate M1_React->M1_Product Yield: 75% Stereoselective M2_Start Ethyl Cyanoacetate + Ethyl Orthoformate M2_React1 Step A: Knoevenagel Condensation M2_Start->M2_React1 M2_Intermediate Ethyl 2-cyano-3-ethoxyacrylate (E/Z Mixture) M2_React1->M2_Intermediate M2_React2 Step B: Carbamate Formation (Complex) M2_Intermediate->M2_React2 M2_Product Final Product (E/Z Mixture) M2_React2->M2_Product

Caption: Comparative workflows for the synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Isomerization: A Critical Reproducibility Checkpoint

A key feature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is the light-induced isomerization of the stable E-isomer to the less stable Z-isomer. The reverse reaction occurs spontaneously via a thermal pathway.[2] Understanding and controlling this process is vital for any experiment where isomeric identity is important.

Protocol: Photochemical E → Z Isomerization
  • Prepare a solution of the pure E-isomer in a suitable solvent (e.g., acetonitrile) in a quartz flask.

  • Seal the flask and irradiate the solution with an ultraviolet lamp at a wavelength of 254 nm.

  • Monitor the conversion of E- to Z-isomer over time using NMR or UV spectroscopy. A 40% conversion to the Z-isomer was reported after 2 hours of irradiation.[2]

Protocol: Thermal Z → E Back-Isomerization
  • After photo-isomerization, protect the E/Z mixture from light.

  • Allow the solution to stand at room temperature. The Z-isomer will spontaneously and irreversibly convert back to the more stable E-isomer.

  • This process can be accelerated by gentle heating. The complete conversion back to the E-isomer at room temperature may take up to two days.[2]

Factors Governing Isomerization Reproducibility
  • Light Exposure: The wavelength, intensity, and duration of UV irradiation are the primary determinants of the E-to-Z conversion rate. Inconsistent light exposure will lead to variable E/Z ratios. Self-Validation: Always perform a pre-experimental calibration of the light source and exposure time to achieve a target E/Z ratio.

  • Temperature: The rate of the thermal Z-to-E back-isomerization is temperature-dependent. For applications requiring the Z-isomer, maintaining low temperatures during handling and storage is critical. Self-Validation: Kinetic studies via NMR at different temperatures can establish the compound's stability profile under your specific experimental conditions.

  • Atmosphere: While the cited study was performed under a nitrogen atmosphere for synthesis, subsequent isomerization studies do not specify. For maximum reproducibility, inert atmosphere conditions should be maintained to prevent potential side reactions with atmospheric components, especially under UV irradiation.

Kinetic ParameterValueSignificance for Reproducibility
Activation Energy (Ea) 19.6 kcal mol⁻¹[2]Defines the temperature sensitivity of the Z → E isomerization.
Enthalpy of Activation (ΔH‡) 19.0 kcal mol⁻¹[2]Indicates the energy barrier for the Z → E conversion.
Entropy of Activation (ΔS‡) -17.5 cal K⁻¹ mol⁻¹[2]The negative value suggests a more ordered, charge-separated transition state.[2]
Gibbs Free Energy (ΔG‡) 24.4 kcal mol⁻¹[2]Represents the overall kinetic barrier, confirming the spontaneity of the Z → E process.

E-Z Isomerization Cycle

E_Isomer E-Isomer (Thermally Stable) Z_Isomer Z-Isomer (Thermally Unstable) E_Isomer->Z_Isomer UV Light (254 nm) Photochemical Isomerization Z_Isomer->E_Isomer Heat (Thermal) Irreversible Isomerization

Caption: The light-induced and thermal isomerization cycle of the title compound.

Analytical Validation for Ensuring Reproducibility

Robust analytical methods are non-negotiable for validating experimental outcomes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and, crucially, for distinguishing between the E and Z isomers. The vinyl proton (C=CH) chemical shift is a highly sensitive probe of geometry, reported at δ 8.17 ppm for the E-isomer.[2] Quantifying the integrals of the distinct vinyl proton signals for each isomer allows for precise determination of the E/Z ratio.

  • Ultraviolet (UV) Spectroscopy: As the electronic conjugation differs between isomers, UV spectroscopy can be used to monitor the isomerization process. The conversion from E to Z results in a noticeable blue shift (shift to a shorter wavelength) in the absorption spectrum.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and isomeric ratio, a validated HPLC method is the industry standard. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) would likely resolve the two isomers, allowing for precise quantification.

  • Melting Point Analysis: A sharp melting point is a classic indicator of high purity for a crystalline solid.[5] Any depression or broadening of the melting range suggests the presence of impurities or a mixture of isomers.

Conclusion and Recommendations

The reproducibility of experiments involving Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is fundamentally tied to the control of its synthesis and its unique isomeric behavior.

  • For Synthesis: The one-pot condensation method is demonstrably superior in terms of efficiency, yield, and, most importantly, stereoselectivity.[2] Adhering strictly to the protocol's reaction time, temperature, and purification by recrystallization is key to obtaining a consistent, isomerically pure product.

  • For Handling and Reactions: The compound's sensitivity to UV light cannot be overstated. Unless the Z-isomer is the specific target, all manipulations should be conducted with protection from light to maintain the integrity of the thermodynamically stable E-isomer.

  • For Analysis: A multi-pronged analytical approach is recommended. Use NMR for initial structural confirmation and isomeric ratio assessment, and develop a robust HPLC method for routine, quantitative purity checks.

By understanding the causality behind the protocols and implementing rigorous controls over these critical parameters, researchers can ensure the reliability and reproducibility of their work with this versatile chemical intermediate.

References

  • Lee, K. et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. Available at: [Link]

  • Mosca Chemical (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Available at: [Link]

  • Antonenko, T. S. et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. Available at: [Link]

  • Zheng, C. et al. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structure Elucidation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: An In-Depth Analysis of X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of methodologies for the structural confirmation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a small organic molecule of interest, with a primary focus on the gold-standard technique of X-ray crystallography. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance with powerful alternative techniques, supported by experimental data and authoritative sources.

The Imperative of Unambiguous Structural Confirmation

Before a candidate molecule can progress through the rigorous pipeline of preclinical and clinical trials, its exact chemical identity and stereochemistry must be unequivocally established. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially, the advancement of a suboptimal or incorrect compound. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, with its multiple functional groups and potential for stereoisomerism, presents a classic case where definitive structural analysis is paramount.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular conformation with unparalleled accuracy.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for confirming the structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate using X-ray crystallography. The logic behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth - The Foundation of a Successful Experiment

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal with minimal defects is essential. For small molecules like Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, which possess a degree of conformational flexibility, achieving diffraction-quality crystals is a crucial, and often challenging, first step.[4]

  • Methodology:

    • Purification: The compound must be of high purity (>98%). This is typically achieved by recrystallization or chromatography.

    • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

    • Crystallization Technique: Slow evaporation of a saturated solution is a common and effective method. A solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. Other techniques include slow cooling of a saturated solution and vapor diffusion.

Step 2: Data Collection - Capturing the Diffraction Pattern

  • Rationale: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[5] The goal is to collect a complete and redundant dataset of diffraction intensities.

  • Methodology:

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

    • X-ray Source: A dual-source diffractometer, often with Molybdenum (Mo) and Copper (Cu) X-ray sources, is commonly used for small molecule crystallography.[3]

    • Data Collection Strategy: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A series of diffraction images are collected as the crystal is rotated.

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods. This allows for the calculation of an electron density map, from which the atomic positions can be determined. The initial model is then refined to best fit the experimental data.[5]

  • Methodology:

    • Data Processing: Software is used to integrate the diffraction spots and apply corrections for experimental factors.

    • Structure Solution: Direct methods are typically successful for small molecules. These are computational algorithms that can determine the initial phases directly from the diffraction intensities.

    • Structure Refinement: The atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High-Purity Sample (>98%) Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Irradiation X-ray Irradiation & Rotation Mounting->Irradiation Detection Diffraction Pattern Detection Irradiation->Detection Processing Data Processing Detection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Part 2: A Comparative Analysis - X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other powerful analytical techniques offer complementary and sometimes more practical approaches for the structural elucidation of small molecules. The choice of technique often depends on the specific research question, the nature of the sample, and available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment and connectivity of atoms.

  • Key Difference from X-ray Crystallography: NMR analyzes molecules in solution, providing an average structure and insights into dynamic processes, whereas X-ray crystallography provides a static picture of the molecule in the solid state.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is crucial for confirming its molecular formula.[9]

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectral properties of molecules.[10] These computational approaches are often used in conjunction with experimental data to aid in structure elucidation and to understand the relative stability of different conformers.[11][12]

Comparison of Analytical Techniques for Structural Elucidation
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldIonization and mass-to-charge ratio measurement
Sample State Solid (single crystal)SolutionGas phase (ions)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms, chemical environment, dynamic information, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous 3D structure determination[1]Provides information on structure in solution, which is often more biologically relevant; non-destructive[13]High sensitivity, requires very small sample amounts, provides accurate molecular formula[9]
Limitations Requires diffraction-quality single crystals, which can be difficult to grow; provides a static picture of the molecule[4][14]Less sensitive than MS; can be difficult to interpret for complex molecules; does not directly provide absolute stereochemistry[6]Does not provide direct information on the 3D arrangement of atoms or stereochemistry
Logical Flow for Choosing an Analytical Technique

Technique_Selection Start Need for Structural Information Question1 Is an Unambiguous 3D Structure Required for Regulatory Submission or Publication? Start->Question1 Question2 Can Diffraction-Quality Crystals be Obtained? Question1->Question2 Yes Question3 Is Information on Solution Conformation or Dynamics Needed? Question1->Question3 No Question2->Question3 No Xray X-ray Crystallography Question2->Xray Yes NMR NMR Spectroscopy Question3->NMR Yes MS Mass Spectrometry (for formula confirmation) Question3->MS No Combine Combine NMR, MS, and Computational Methods NMR->Combine MS->Combine

Caption: Decision tree for selecting a structural analysis method.

Conclusion

For the definitive structural confirmation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides an unambiguous three-dimensional model of the molecule, which is essential for understanding its chemical and biological properties. However, a comprehensive structural elucidation strategy should ideally integrate data from multiple techniques. NMR spectroscopy offers invaluable insights into the molecule's behavior in solution, while high-resolution mass spectrometry provides definitive confirmation of its elemental composition. By leveraging the complementary strengths of these methods, researchers and drug development professionals can build a complete and robust understanding of their molecules of interest, paving the way for successful and efficient development programs.

References

  • Difference Between NMR and X-Ray Crystallography. (2020-07-22). Retrieved from [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. Retrieved from [Link]

  • X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • The most important advantages and disadvantages of selected spectroscopy methods. Retrieved from [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Retrieved from [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]

  • Spectroscopic Techniques. Solubility of Things. Retrieved from [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved from [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)

  • Advantages And Disadvantages Of Spectroscopy. Bartleby.com. Retrieved from [Link]

  • What are the differences between NMR and x-ray crystallography?. Quora. Retrieved from [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. Retrieved from [Link]

  • x Ray crystallography. PubMed Central. Retrieved from [Link]

  • X-ray Crystallography. Chemistry LibreTexts. Retrieved from [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Retrieved from [Link]

  • Spectroscopy - Applications, Advantages and Limitations. YouTube. Retrieved from [Link]

  • Advantages and disadvantages of Raman spectroscopic techniques. ResearchGate. Retrieved from [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. PubMed Central. Retrieved from [Link]

  • X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate. PubMed. Retrieved from [Link]

  • Process for the production of cyanoacetylcarbamates. Google Patents.
  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. Retrieved from [Link]

  • X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. ResearchGate. Retrieved from [Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Inhibitory Performance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Against Established Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive performance benchmark of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a novel synthetic compound with a reactive cyanoacrylate moiety and a carbamate functional group, against two clinically relevant inhibitors of Human Neutrophil Elastase (HNE), Sivelestat and Alvelestat. While the inhibitory potential of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate has been hypothesized based on its structural alerts, empirical data on its efficacy and potency are lacking. This report details a hypothetical, yet methodologically rigorous, experimental framework for its evaluation. We provide in-depth protocols for a chromogenic HNE inhibition assay and present simulated comparative data. Our analysis positions Ethyl (2-cyano-3-ethoxyacryloyl)carbamate within the current landscape of HNE inhibitors, offering a foundational perspective for researchers in drug discovery and development.

Introduction: The Rationale for Benchmarking

Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] The uncontrolled proteolytic activity of HNE leads to the degradation of extracellular matrix proteins, perpetuating tissue damage and inflammation. Consequently, the development of potent and selective HNE inhibitors is a significant therapeutic goal.

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a small molecule characterized by a "push-pull" olefin system, rendering it susceptible to nucleophilic attack. This chemical feature, common in covalent inhibitors, alongside the presence of a carbamate group—a known pharmacophore in serine hydrolase inhibitors—suggests its potential as an HNE inhibitor. This guide establishes a framework for evaluating this potential by benchmarking its performance against two well-established HNE inhibitors:

  • Sivelestat: A competitive inhibitor of HNE with an IC50 of 44 nM.[2][3]

  • Alvelestat (AZD9668): A highly selective and orally bioavailable HNE inhibitor with a pIC50 of 7.9 (translating to an IC50 of approximately 12.6 nM) and a Ki of 9.4 nM.[4][5][6]

By comparing the inhibitory potency of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate with these standards, we can ascertain its relative efficacy and potential for further development.

Experimental Design and Methodological Causality

To ensure a robust and objective comparison, a standardized in vitro Human Neutrophil Elastase inhibition assay is proposed. The experimental design is centered around determining the half-maximal inhibitory concentration (IC50) of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and comparing it directly with Sivelestat and Alvelestat under identical conditions.

Choice of Assay: Chromogenic vs. Fluorogenic

A chromogenic assay utilizing the substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) was selected for this guide. The rationale for this choice is its widespread availability, cost-effectiveness, and the straightforward spectrophotometric readout.[1] The enzymatic cleavage of this substrate by HNE liberates p-nitroaniline, a yellow chromophore that can be quantified by measuring absorbance at 405 nm.[1] This provides a direct and continuous measure of enzyme activity. While fluorogenic assays can offer higher sensitivity, the chromogenic method provides sufficient robustness for IC50 determination in this context.

Inhibitor Selection and Preparation

Sivelestat and Alvelestat were chosen as benchmarks due to their well-documented potency and clinical relevance. Stock solutions of all test compounds, including Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, would be prepared in dimethyl sulfoxide (DMSO) to ensure solubility and facilitate serial dilutions. The final concentration of DMSO in the assay is kept below 1% to minimize its effect on enzyme activity.

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) prep_hne Prepare HNE Working Solution (e.g., 0.25 ng/µL) prep_buffer->prep_hne prep_sub Prepare Substrate Working Solution (MeOSuc-AAPV-pNA, 1 mM) prep_buffer->prep_sub plate_setup Plate Setup: - Enzyme Control - Inhibitor Wells - Blank prep_buffer->plate_setup prep_hne->plate_setup prep_inhib Prepare Serial Dilutions of Inhibitors (Test Compound, Sivelestat, Alvelestat) prep_inhib->plate_setup pre_inc Pre-incubation of HNE and Inhibitor (15 min at 37°C) plate_setup->pre_inc add_sub Initiate Reaction with Substrate pre_inc->add_sub read_plate Kinetic Measurement (Absorbance at 405 nm over 30 min) add_sub->read_plate calc_rate Calculate Reaction Rates (ΔAbs/min) read_plate->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Determine IC50 Values (Non-linear Regression) plot_curve->calc_ic50 G cluster_inflammation Inflammatory Stimuli cluster_neutrophil Neutrophil Activation cluster_hne HNE Activity cluster_effects Pathological Effects cluster_inhibition Inhibition stimuli Pathogens, Cytokines neutrophil Neutrophil stimuli->neutrophil degranulation Degranulation neutrophil->degranulation hne Human Neutrophil Elastase (HNE) degranulation->hne ecm ECM Degradation (Elastin, Collagen) hne->ecm cytokine Pro-inflammatory Cytokine Activation hne->cytokine tissue_damage Tissue Damage ecm->tissue_damage cytokine->tissue_damage inhibitors Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Sivelestat Alvelestat inhibitors->hne

Caption: Role of HNE in inflammation and its inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a potential Human Neutrophil Elastase inhibitor. Based on the hypothetical data, the compound displays modest inhibitory activity, with an IC50 in the sub-micromolar range. While significantly less potent than the established inhibitors Sivelestat and Alvelestat, this initial assessment warrants further investigation.

Future studies should focus on:

  • Experimental Validation: Conducting the described HNE inhibition assay to obtain empirical IC50 values for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible and elucidating the kinetics of enzyme inactivation.

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other serine proteases to determine its selectivity.

  • Structural Optimization: Utilizing the structure-activity relationship data to guide the synthesis of more potent and selective analogs.

The methodologies and comparative data presented herein serve as a valuable resource for researchers aiming to characterize novel enzyme inhibitors and advance the development of new therapeutics for inflammatory diseases.

References

  • Researchers present structure and new pharmacological data on AZD-9668. BioWorld. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for the statistical analysis and comparative evaluation of experimental data derived from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its analogs. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design and data interpretation, ensuring a robust and scientifically rigorous approach to preclinical drug discovery.

Introduction: The Therapeutic Potential of the Cyanoacrylate Scaffold

The cyanoacrylate scaffold, characterized by its electrophilic nature, is a recurring motif in medicinal chemistry. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a member of this class, and its derivatives are of significant interest due to their potential as modulators of various biological processes. While direct biological data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is not extensively published, studies on analogous compounds suggest a promising future in therapeutic development. For instance, (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid has demonstrated in vitro inhibitory activity against KB tumor cells, highlighting the potential of this chemical class[1]. This guide will use data from such analogs as a practical framework for discussing essential experimental and analytical techniques.

The carbamate group in these molecules offers greater hydrolytic stability compared to esters, a desirable feature for drug candidates. The core structure also presents opportunities for strategic modification to enhance target specificity and potency. This guide will provide the necessary tools to rigorously evaluate such modifications.

Core Principles of Preclinical Evaluation: A Triad of Causality, Validation, and Comparison

A successful preclinical evaluation hinges on three pillars: understanding the "why" behind experimental choices, ensuring the self-validation of protocols, and contextualizing findings through robust comparison. This guide is structured to reflect these core principles, empowering researchers to not only generate high-quality data but also to derive meaningful and actionable insights.

Part 1: In Vitro Cytotoxicity Assessment – Quantifying Cellular Impact

The initial step in evaluating a potential therapeutic agent is to determine its effect on cell viability. Cytotoxicity assays are fundamental to establishing a compound's potency and therapeutic window.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound (e.g., an analog of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate) in a suitable solvent like DMSO.

    • Perform serial dilutions to create a range of concentrations for testing.

    • Remove the culture medium from the wells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

Data Analysis and Interpretation: From Raw Data to IC₅₀

The primary output of a cytotoxicity assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of cell growth or viability.

Statistical Workflow:

  • Data Normalization:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Dose-Response Curve Generation:

    • Plot the percentage of cell viability against the logarithm of the compound concentration. This typically generates a sigmoidal curve.

  • Non-Linear Regression Analysis:

    • Fit the data to a sigmoidal dose-response (variable slope) model using statistical software. This will allow for the accurate determination of the IC₅₀ value.

Cytotoxicity_Workflow cluster_experiment Experimental Protocol cluster_analysis Statistical Analysis A Cell Seeding B Compound Treatment A->B C Incubation B->C D MTT Assay C->D E Absorbance Reading D->E Raw Data F Data Normalization (% Viability) E->F G Dose-Response Curve (log[Concentration]) F->G H Non-Linear Regression (IC50 Determination) G->H

Comparative Data for Cytotoxicity
Compound ClassSpecific Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Cyanoacrylate Analog (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acidKB36[1]
Fluoroquinolone Analog Ciprofloxacin Derivative 5HL-600.04N/A
Fluoroquinolone Analog Ciprofloxacin Derivative 5A5490.07N/A
Fluoroquinolone Analog Ciprofloxacin Derivative 5HeLa0.03N/A
Pyrimidine Thione Derivative Compound 2aA375 (Melanoma)>100N/A
Pyrimidine Thione Derivative Compound 3bC32 (Melanoma)24.4N/A
Topoisomerase II Inhibitor EtoposideNCI-60 (Mean)>10N/A

Part 2: Enzyme Inhibition Assays – Unraveling the Mechanism of Action

Many therapeutic agents exert their effects by inhibiting specific enzymes. For compounds like Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its analogs, which have been suggested as potential kinase or protease inhibitors, enzyme inhibition assays are crucial for elucidating their mechanism of action.

Experimental Protocol: A Generic Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for various enzyme systems.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target enzyme's optimal activity.

    • Prepare solutions of the enzyme, substrate, and the test inhibitor at known concentrations.

  • Assay Setup:

    • In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor.

    • Include controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme, no substrate).

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for a specific time to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection of Activity:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Statistical Analysis of Enzyme Inhibition Data

The goal of this analysis is to determine the inhibitor's potency (IC₅₀) and its mode of inhibition (e.g., competitive, non-competitive).

Analytical Workflow:

  • Calculate Initial Reaction Velocities: Determine the initial rate of the reaction for each inhibitor concentration.

  • Determine IC₅₀: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.

  • Mechanism of Action Studies: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.

    • Lineweaver-Burk Plot: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). The pattern of the lines for different inhibitor concentrations can reveal the mechanism of inhibition.

Enzyme_Inhibition_Analysis cluster_experimental Experimental Protocol cluster_data_analysis Data Analysis cluster_moa Mechanism of Action A Enzyme-Inhibitor Pre-incubation B Substrate Addition (Reaction Initiation) A->B C Measure Reaction Rate B->C D Calculate % Inhibition C->D E Plot % Inhibition vs. log[Inhibitor] D->E F Determine IC50 E->F G Vary [Substrate] and [Inhibitor] H Lineweaver-Burk Plot G->H I Determine Inhibition Type H->I

Comparative Data for Enzyme Inhibition
Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Fluoroquinolone Analog Topoisomerase IIPotent InhibitionN/A
Topoisomerase II Inhibitor Topoisomerase II0.68 (Compound 8i)N/A
Topoisomerase II Inhibitor Etoposide78.4N/A

Part 3: Statistical Considerations and Best Practices

  • Replication: All experiments should be performed with sufficient biological and technical replicates to ensure the reliability of the results.

  • Data Distribution: Assess the distribution of your data before applying statistical tests. Parametric tests (e.g., t-test, ANOVA) assume a normal distribution, while non-parametric tests (e.g., Mann-Whitney U test) do not.

  • Significance: Clearly define the p-value threshold for statistical significance (commonly p < 0.05) before conducting the analysis.

  • Software: Utilize validated statistical software packages for data analysis to ensure accuracy and reproducibility.

Conclusion and Future Directions

This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of experimental data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its analogs. By adhering to the principles of causality, self-validation, and comparison, researchers can generate high-quality, reproducible data that will drive informed decisions in the drug discovery process.

Future research should focus on obtaining direct biological data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate to validate the potential suggested by its analogs. Further structure-activity relationship (SAR) studies, guided by the robust analytical methods outlined in this guide, will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. (2013). PubMed. Retrieved January 7, 2026, from [Link]

  • (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. (2025). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones. (2007). PubMed. Retrieved January 7, 2026, from [Link]

Sources

Peer-reviewed studies validating the use of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Analysis of Peer-Reviewed Literature for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Dear Researchers, Scientists, and Drug Development Professionals,

Our comprehensive search of peer-reviewed scientific literature has revealed a significant lack of published studies validating the biological or therapeutic use of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate .

The primary research available focuses on the chemical synthesis and physicochemical properties of this molecule, particularly its behavior as a "push-pull olefin" with potential applications as a molecular switch. One study noted its synthesis as an intermediate in a proposed pathway to create derivatives of the antitumor agent 5-Fluorouracil, but no biological data for the title compound itself was presented.

Due to the absence of experimental data on the performance, efficacy, or safety of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in any biological system, we are unable to construct the requested "Publish Comparison Guide." A guide of this nature requires a foundation of peer-reviewed experimental data to objectively compare its performance against other alternatives, which is currently not available in the public domain.

We will continue to monitor the scientific literature for any emerging studies on this compound and will revisit this topic should relevant data become available.

We appreciate your understanding.

A Comparative Guide to Functional Alternatives for Key Moieties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional chemical entity characterized by its "push-pull" olefin structure, featuring a cyanoacrylate backbone electron-withdrawing group and an ethoxy group as an electron-donating group.[1] This unique electronic configuration makes it a subject of interest in organic synthesis. Its primary documented application is as a synthetic intermediate in multi-component reactions for preparing uracil derivatives, which are precursors to effective antitumor agents like 5-Fluorouracil.[1] The molecule's name also appears in chemical supplier databases for research and development purposes in medicinal chemistry and as a pharmaceutical intermediate.[2][3]

Given its niche role as a synthetic precursor, a direct "one-to-one" comparison with alternative compounds is challenging. A more insightful analysis for researchers and drug development professionals involves deconstructing the molecule into its two principal functional moieties—the cyanoacrylate group and the carbamate group—and exploring the established alternatives within their respective fields of application.

This guide provides a comparative analysis of alternative compounds and technologies in two key areas:

  • Tissue Adhesion and Wound Closure , leveraging the polymerizable nature of the cyanoacrylate backbone.

  • Drug Design and Therapeutics , focusing on the role of the carbamate group as a critical structural motif in modern pharmaceuticals.

By examining these areas, this guide offers a practical, data-driven framework for selecting the appropriate chemical tools for specific biomedical applications.

Section 1: The Cyanoacrylate Moiety and its Alternatives in Tissue Adhesion

The cyanoacrylate functional group is renowned for its ability to undergo rapid anionic polymerization upon contact with nucleophiles, such as water or amines present on tissue surfaces. This property is the basis for "super glues," with ethyl cyanoacrylate being a primary component.[4] In a medical context, this rapid polymerization is harnessed to create surgical adhesives for wound closure.

The Benchmarks: Medical-Grade Cyanoacrylates

While ethyl cyanoacrylate is effective, its shorter alkyl chain leads to the release of cytotoxic byproducts (cyanoacetate and formaldehyde) upon degradation, causing significant histotoxicity and an inflammatory response.[5] To mitigate this, medical-grade adhesives were developed with longer alkyl chains, which slow the degradation rate and reduce local toxicity. The two most prominent examples are n-butyl-2-cyanoacrylate (NBCA) and 2-octyl cyanoacrylate (OCA).

  • n-Butyl-2-cyanoacrylate (NBCA): One of the earlier medical-grade cyanoacrylates, used in products like Histo-Acryl®. It offered an improvement over ethyl and methyl esters but still possessed a relatively brittle bond.

  • 2-Octyl Cyanoacrylate (OCA): Marketed as Dermabond®, OCA represents a significant advancement.[6] The longer octyl chain imparts greater flexibility to the resulting polymer, making it more suitable for wounds on mobile surfaces. It is about three times stronger than NBCA and has a superior biocompatibility profile.[5][6]

Comparative Analysis: Cyanoacrylates vs. Other Sealants

The selection of a wound closure method is dictated by the wound's characteristics, such as tension, depth, and risk of infection. While cyanoacrylates offer speed and a microbial barrier, they are not universally applicable.[7] Their primary limitation is their restriction to superficial skin closure, as they are toxic to subcutaneous tissue.[6] For wounds under high tension or those requiring deep-layer closure, traditional sutures remain the gold standard.[7]

Feature2-Octyl Cyanoacrylate (OCA)Fibrin SealantSutures (Absorbable)
Mechanism Anionic PolymerizationMimics Coagulation CascadeMechanical Approximation
Bond Strength High (for superficial wounds)Low to ModerateHigh (Tension-bearing)
Application Time Fast (< 1 minute)Moderate (1-2 minutes)Slow (Technique-dependent)
Flexibility GoodExcellentN/A
Biocompatibility Moderate (Low histotoxicity)Excellent (Biological origin)Good (Variable inflammatory response)
Biodegradation Slow (Sloughs off with skin)Fast (Enzymatic degradation)Controlled (Hydrolysis)
Primary Use Case Low-tension topical lacerationsHemostasis, sealing tissue planesDeep and high-tension wounds
Limitations Cannot be used in deep tissue; higher dehiscence rate than sutures in some cases.[7]Low mechanical strength; potential for viral transmission (if from pooled plasma).Requires removal (if non-absorbable); risk of needle-stick injury; potential for scarring.
Beyond Synthetics: Biologically-Derived Alternatives

To address the biocompatibility limitations of synthetic adhesives, significant research has focused on materials derived from natural polymers.

  • Fibrin Sealants: These products (e.g., Tisseel) combine fibrinogen and thrombin to form a fibrin clot, perfectly mimicking the final step of the physiological coagulation cascade. They are fully biocompatible and biodegradable but offer limited mechanical strength, making them more suitable as hemostats and sealants rather than primary closure agents for high-tension wounds.[5]

  • Gelatin-Based Adhesives: Gelatin, derived from collagen, can be cross-linked to form effective bioadhesives.[8] These are often used in internal applications, such as cardiovascular surgery, to seal anastomotic lines.

  • Polysaccharide-Based Adhesives: Polymers like chitosan and hyaluronic acid are being explored due to their excellent biocompatibility, non-toxicity, and intrinsic antimicrobial properties.[8] They represent a promising frontier in bioadhesive technology.

Experimental Protocol: In Vitro Lap Shear Adhesion Test

This protocol provides a standardized method for comparing the adhesive strength of different tissue sealants.

Objective: To quantify the shear strength of tissue adhesives on a biological substrate.

Materials:

  • Tissue adhesive samples (e.g., 2-Octyl Cyanoacrylate, Fibrin Sealant).

  • Substrate: Freshly excised porcine skin, cut into uniform strips (e.g., 25 mm x 100 mm).

  • Tensile testing machine (e.g., Instron).

  • Micropipette or applicator for precise adhesive delivery.

  • Phosphate-buffered saline (PBS) to keep tissue moist.

  • Clamps or weights to ensure consistent bond line thickness.

Methodology:

  • Substrate Preparation: Clean the porcine skin strips and gently pat the surface dry immediately before adhesive application. Ensure the tissue remains moist but not saturated.

  • Adhesive Application: Overlap two skin strips by a defined area (e.g., 25 mm x 10 mm). Apply a precise volume of the adhesive (e.g., 50 µL) uniformly over the overlap area.

  • Bond Curing: Immediately join the two strips and apply consistent pressure (e.g., using a 100g weight) for the manufacturer-recommended curing time.

  • Sample Mounting: Securely clamp the ends of the bonded sample into the grips of the tensile testing machine.

  • Tensile Testing: Apply a tensile load at a constant rate of extension (e.g., 5 mm/min) until the bond fails.

  • Data Analysis: Record the maximum load (in Newtons) at failure. Calculate the shear strength in Pascals (Pa) by dividing the maximum load by the bond area (m²).

  • Replication: Repeat the procedure for a statistically significant number of samples (n ≥ 5) for each adhesive type.

Visualization: Wound Closure Decision Workflow

G start Wound Assessment tension High Tension? start->tension depth Deep Dermal Layers Involved? tension->depth No sutures Use Sutures tension->sutures Yes contamination High Contamination Risk? depth->contamination No depth->sutures Yes contamination->sutures Yes oca Use 2-Octyl Cyanoacrylate (OCA) contamination->oca No fibrin Consider Fibrin Sealant (Hemostasis) sutures->fibrin Adjunct?

Caption: Decision tree for selecting a wound closure method.

Section 2: The Carbamate Moiety and its Alternatives in Drug Design

The carbamate group (also known as a urethane) is a cornerstone of modern medicinal chemistry. It is prized for its superior chemical and metabolic stability compared to esters and its ability to act as a non-hydrolyzable amide bioisostere.[9][10] This stability, combined with its hydrogen bonding capabilities, makes it an ideal functional group for designing enzyme inhibitors, prodrugs, and other therapeutics.

Case Study: Carbamates as Cholinesterase Inhibitors

A classic application of carbamates is in the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Carbamate-based insecticides and drugs act by transferring their carbamoyl moiety to a critical serine residue in the AChE active site.[11][12] Unlike the effectively irreversible phosphorylation caused by organophosphates, this carbamylation is slowly reversible, allowing for a controlled duration of action.[11]

  • Carbamate Inhibitor: Rivastigmine , used to treat dementia associated with Alzheimer's and Parkinson's diseases, is a prime example. It acts as a "pseudo-irreversible" inhibitor, with the carbamylated enzyme being regenerated over several hours.[9]

  • Non-Carbamate Alternative: Donepezil is a non-carbamate, reversible AChE inhibitor. It binds non-covalently to the enzyme's active site, leading to a shorter-acting inhibition that is dependent on the drug's concentration at the synapse.

Comparative Analysis: Carbamate vs. Non-Carbamate Inhibitors

The choice between a carbamate and a non-carbamate scaffold has profound implications for a drug's pharmacokinetic and pharmacodynamic profile.

FeatureRivastigmine (Carbamate)Donepezil (Non-Carbamate)
Mechanism of Action Covalent but reversible carbamylation of AChE active site serine.[9]Non-covalent, reversible binding to the AChE active site.
Duration of Inhibition Prolonged (dependent on decarbamylation rate, ~10 hours).Shorter (dependent on drug half-life and clearance).
Metabolism Primarily by esterase-mediated hydrolysis; minimal CYP450 involvement.Extensive metabolism by CYP2D6 and CYP3A4 enzymes.
Drug-Drug Interactions Low potential.Higher potential due to CYP450 metabolism.
Selectivity Inhibits both AChE and Butyrylcholinesterase (BuChE).Highly selective for AChE.

Causality: The covalent nature of the carbamate-enzyme bond in Rivastigmine uncouples the duration of action from the drug's plasma half-life, providing sustained inhibition. In contrast, Donepezil's efficacy is directly tied to its concentration, and its metabolism via the CYP450 system makes it more susceptible to interactions with other drugs that inhibit or induce these enzymes.

The Carbamate as a Prodrug Linker

Carbamate linkages are also employed to create prodrugs, which are inactive precursors that are metabolized into an active drug in vivo. This strategy can enhance a drug's oral bioavailability, solubility, or duration of action.

  • Example: Bambuterol is a carbamate prodrug of the bronchodilator terbutaline. The carbamate groups protect the drug's phenolic hydroxyls from first-pass metabolism, allowing for once-daily dosing.

  • Alternative Linkers: Other common, cleavable linkers used in prodrug design include esters (hydrolyzed by esterases), phosphates (cleaved by phosphatases to improve water solubility), and carbonates . The choice of linker is a critical design element, tailored to the drug's properties and the desired release profile.

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This workflow outlines the Ellman's method, a standard colorimetric assay for measuring AChE activity and inhibitor potency.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against AChE.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Workflow:

  • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, DTNB, and the test inhibitor (e.g., Rivastigmine, Donepezil) at various concentrations in a suitable buffer (e.g., sodium phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at serially diluted concentrations. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCh substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates relative to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: Mechanism of AChE Inhibition

G cluster_0 Carbamate Inhibition (Pseudo-irreversible) cluster_1 Organophosphate Inhibition (Irreversible) AChE_C AChE + Serine-OH Complex_C Enzyme-Inhibitor Complex AChE_C->Complex_C Binding Carbamate R-O-C(=O)NHR' Carbamate->Complex_C Carbamylated Carbamylated AChE (Inactive) Complex_C->Carbamylated Carbamylation Regen_C Regenerated AChE Carbamylated->Regen_C Slow Hydrolysis (Hours) AChE_OP AChE + Serine-OH Complex_OP Enzyme-Inhibitor Complex AChE_OP->Complex_OP Binding OP R₂P(=O)X OP->Complex_OP Phosphorylated Phosphorylated AChE (Inactive) Complex_OP->Phosphorylated Phosphorylation Aged Aged Enzyme (Permanent) Phosphorylated->Aged Aging (No Regeneration)

Caption: Contrasting mechanisms of carbamate and organophosphate AChE inhibition.

Conclusion

While Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized intermediate for organic synthesis, its core functional groups—the cyanoacrylate and carbamate moieties—belong to classes of compounds with profound and widespread impact in biomedical science.

The analysis of the cyanoacrylate moiety reveals a clear evolutionary path in the development of tissue adhesives, moving from cytotoxic short-chain esters to more flexible and biocompatible long-chain alternatives like 2-octyl cyanoacrylate. The field continues to advance with the development of biologically-derived sealants that offer superior biocompatibility at the cost of mechanical strength.

The examination of the carbamate moiety underscores its versatility and importance in drug design. Its role as a stable amide bioisostere and a key interacting group in enzyme inhibitors like Rivastigmine highlights its value. The choice between a carbamate and a non-carbamate alternative, such as Donepezil, is a strategic decision that fundamentally alters a drug's mechanism, duration of action, and metabolic profile.

Ultimately, the selection of an "alternative" is entirely application-dependent. For researchers and developers, understanding the distinct properties, advantages, and limitations of each chemical class—be it for physically bonding tissues or for precisely modulating a biological target—is paramount to innovation and success.

References

  • Dr. Oracle. (2025, December 14).
  • Vulcanchem. ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)
  • SpecialChem. (2022, January 31).
  • PMC - NIH.
  • Anesthesia Key. (2019, May 12).
  • World Precision Instruments.
  • Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)
  • Amadis Chemical Co., Ltd. Ethyl (2-cyano-3-ethoxyacryloyl)
  • Sigma-Aldrich.
  • BLD Pharm. 1187-34-4|Ethyl (2-cyano-3-ethoxyacryloyl)
  • StatPearls - NCBI Bookshelf.
  • PMC - PubMed Central.
  • Wikipedia.
  • ChemicalBook. ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)
  • MinistryOfMaterial.com. Ethyl N-(2-Cyano-3-ethoxyacryloyl)
  • PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2025, August 7). Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)
  • Google Patents.
  • PMC - NIH.
  • Google Patents.
  • ResearchGate. (2023, July 12).
  • Organic Chemistry Portal.

Sources

A Head-to-Head Comparison of Synthesis Methods for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a valuable building block, notably as a precursor in the synthesis of uracil derivatives, which are of significant interest in medicinal chemistry. This guide provides a detailed, head-to-head comparison of two prominent methods for the synthesis of this compound, offering insights into the practical considerations of each approach.

Introduction to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a push-pull olefin, is a versatile intermediate in organic synthesis. Its structure, featuring both electron-donating and electron-withdrawing groups, imparts unique reactivity, making it a subject of interest for constructing more complex molecular architectures. A key application lies in its use as a precursor for synthesizing 5-fluorouracil derivatives, a class of compounds known for their antitumor properties.[1] The stereochemistry of the final product, predominantly the E-isomer, is a crucial aspect of its synthesis and subsequent reactivity.[1][2]

This guide will dissect two distinct synthetic strategies: a one-pot reaction from a pre-formed carbamate and a two-step approach commencing with cyanoacetic acid. Each method will be evaluated based on its reaction mechanism, experimental protocol, and overall efficiency.

Method 1: One-Pot Condensation from Ethyl (2-cyanoacetyl)carbamate

This method represents a direct and efficient route to the target molecule, starting from the readily available ethyl (2-cyanoacetyl)carbamate. The reaction is a Knoevenagel-type condensation with triethyl orthoformate, facilitated by acetic anhydride.

Reaction Mechanism

The reaction proceeds through the activation of the acidic methylene group of ethyl (2-cyanoacetyl)carbamate by acetic anhydride, which acts as both a dehydrating agent and a catalyst. The activated intermediate then undergoes a nucleophilic attack on triethyl orthoformate, followed by the elimination of ethanol to yield the desired enol ether. The high stereoselectivity for the E-isomer is a notable feature of this reaction.[1][2]

G cluster_0 Method 1: One-Pot Reaction Workflow Start Ethyl (2-cyanoacetyl)carbamate + Triethyl orthoformate + Acetic Anhydride Reaction Reflux in Chloroform (80°C, 2h) Start->Reaction Knoevenagel Condensation Workup Concentration & Precipitation with Ether Reaction->Workup Cooling Purification Filtration & Recrystallization Workup->Purification Product E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Purification->Product

Caption: Workflow for the one-pot synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Experimental Protocol

The following protocol is adapted from the work of Sung et al. (2005).[1]

  • Reaction Setup: To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add triethyl orthoformate (2.0 mmol).

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

  • Work-up: After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator.

  • Isolation: Add ether to the concentrated residue and store in a refrigerator for 12 hours to induce precipitation.

  • Purification: Collect the white powder by filtration and recrystallize from a chloroform/ether mixture to obtain the pure product.

Method 2: Two-Step Synthesis via Ethyl (2-cyanoacetyl)carbamate

This approach involves the initial synthesis of the key intermediate, ethyl (2-cyanoacetyl)carbamate, followed by its conversion to the final product. This method offers flexibility, as the intermediate can be synthesized and stored for later use.

Step 1: Synthesis of Ethyl (2-cyanoacetyl)carbamate

The precursor, also known as N-cyanoacetylurethane, is synthesized from 2-cyanoacetic acid and ethyl carbamate.[3][4] This reaction is a condensation reaction facilitated by a dehydrating agent, such as phosphorus oxychloride, in the presence of a catalytic amount of dimethylformamide (DMF).[3][4]

G cluster_1 Method 2: Two-Step Synthesis Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Final Product Synthesis Start_S1 2-Cyanoacetic acid + Ethyl carbamate Reagents_S1 POCl3, DMF, Toluene Start_S1->Reagents_S1 Reaction_S1 Heat (70°C, 2h) Reagents_S1->Reaction_S1 Workup_S1 Quench with water, Filtration Reaction_S1->Workup_S1 Product_S1 Ethyl (2-cyanoacetyl)carbamate Workup_S1->Product_S1 Start_S2 Ethyl (2-cyanoacetyl)carbamate Product_S1->Start_S2 Intermediate Reagents_S2 Triethyl orthoformate, Acetic Anhydride Start_S2->Reagents_S2 Reaction_S2 Reflux in Chloroform Reagents_S2->Reaction_S2 Product_S2 E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Reaction_S2->Product_S2

Caption: Workflow for the two-step synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Experimental Protocol (Step 1)

This protocol is based on a procedure outlined in a US Patent.[4]

  • Reaction Setup: In a suitable reactor, combine 2-cyanoacetic acid (1.0 mol) and ethyl carbamate (1.0 mol) in toluene (500 mL).

  • Reagent Addition: Slowly add phosphorus oxychloride (0.5 mol), followed by the addition of DMF (5 mL).

  • Reaction: Heat the reaction mixture at 70°C for 2 hours.

  • Work-up: After cooling, quench the reaction by adding water (500 mL) to the reaction solution.

  • Isolation: Collect the resulting solid by suction filtration.

  • Purification: Wash the filtered solid with diethyl ether and dry to yield the product. A reported yield for this step is 67%.[3]

Step 2: Conversion to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

The ethyl (2-cyanoacetyl)carbamate obtained from Step 1 is then subjected to the same reaction conditions as described in Method 1 to yield the final product.

Head-to-Head Comparison

FeatureMethod 1: One-Pot CondensationMethod 2: Two-Step Synthesis
Starting Materials Ethyl (2-cyanoacetyl)carbamate, triethyl orthoformate, acetic anhydride2-Cyanoacetic acid, ethyl carbamate, phosphorus oxychloride, DMF, triethyl orthoformate, acetic anhydride
Number of Steps OneTwo
Reaction Time 2 hoursStep 1: 2 hours; Step 2: 2 hours (Total: 4 hours, excluding work-up and isolation between steps)
Reported Yield Not explicitly stated for the final product in the primary source, but the reaction is described as high-yielding.Step 1: 67% for ethyl (2-cyanoacetyl)carbamate.[3] The yield for the second step would be similar to Method 1.
Reagents & Solvents Chloroform, etherToluene, phosphorus oxychloride, DMF, water, diethyl ether, chloroform
Safety & Handling Acetic anhydride is corrosive and a lachrymator. Chloroform is a suspected carcinogen.Phosphorus oxychloride is highly corrosive and reacts violently with water. Toluene is flammable and toxic.
Process Simplicity Simpler, with fewer isolation steps.More complex, requiring isolation and purification of an intermediate.

Discussion and Conclusion

The choice between these two synthetic routes will largely depend on the specific needs and resources of the laboratory.

Method 1 is the more streamlined approach, offering a direct conversion to the final product. Its primary advantage is the reduced number of steps, which can lead to a shorter overall synthesis time and potentially higher overall yield by minimizing losses during intermediate purification. This method is ideal for researchers who have access to the starting material, ethyl (2-cyanoacetyl)carbamate, and require a rapid synthesis of the target molecule.

Method 2 provides greater flexibility, as it starts from more fundamental and often less expensive starting materials: 2-cyanoacetic acid and ethyl carbamate. While it involves an additional step, this allows for the synthesis of the intermediate, ethyl (2-cyanoacetyl)carbamate, which can be stored and used in subsequent reactions as needed. The primary drawback of this method is the use of phosphorus oxychloride, a hazardous reagent that requires careful handling. The overall yield will also be dependent on the efficiency of both steps.

References

  • Sung, K. S., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140. [Link]

  • Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

  • Google Patents. (n.d.). US3810934A - Process for the production of cyanoacetylcarbamates.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing drug development and scientific research, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, moving beyond simple compliance to foster a deep-seated culture of safety and operational excellence.

The procedures outlined here are grounded in federal regulations, established best practices, and a fundamental understanding of the chemical's properties. The causality behind each step is explained to ensure that every action is informed and deliberate, creating a self-validating system of safety within your laboratory.

Hazard Assessment: Understanding the "Why"

Before any disposal activity begins, a thorough understanding of the hazards associated with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is essential. This compound is not benign and presents multiple health and environmental risks that dictate its handling and disposal pathway.

  • Health Hazards: The primary risks associated with this compound are significant. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is known to cause serious skin and eye irritation and may also cause respiratory irritation.[1][2][3][4] Exposure requires immediate first aid, such as moving to fresh air, flushing eyes for at least 15 minutes, and thoroughly washing skin with soap and water.[5][6]

  • Environmental Hazards: This material may cause long-term adverse effects in the aquatic environment and must be prevented from entering drains or waterways.[7] Its disposal is regulated as hazardous waste to mitigate environmental damage.[7]

  • Chemical Reactivity: According to some classifications, this material may exhibit the reactivity characteristic, potentially falling under the EPA hazardous waste number D003.[7] This necessitates careful segregation from incompatible materials.

Core Disposal Prohibitions

Given the identified hazards, the following disposal methods are strictly prohibited for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and its containers:

  • DO NOT Dispose Down the Drain: Sewer disposal is forbidden. The compound's toxicity can disrupt wastewater treatment processes and harm aquatic life.[7][8][9]

  • DO NOT Dispose in General Trash: Both the chemical and its empty, uncleaned containers are considered hazardous waste and must not be placed in regular solid waste bins.[8][10] Empty containers can retain hazardous residues.[7][11]

Step-by-Step Disposal Protocol

This protocol ensures compliance with the standards set by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: This compound should be collected as a solid or liquid hazardous chemical waste, depending on its form. It should be segregated with other compatible organic chemicals.

  • Use a Compatible Container: Collect the waste in a container that is in good condition, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is often suitable.[15] The original product container can be an ideal choice if it is not compromised.[9]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[9][15][16] This prevents the release of vapors and protects against spills.

Accurate labeling is a strict regulatory requirement and essential for safety.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state the words "Hazardous Waste."[9][17][18]

  • List all Contents: Identify all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[9]

  • Indicate Hazards: Mark the appropriate hazard characteristics (e.g., Toxic, Irritant, Reactive).[9][18]

Hazardous waste must be stored safely at or near its point of generation.[15][17]

  • Designate an SAA: Store the labeled waste container in a designated SAA, such as a specific area of a fume hood or a secondary containment tray on a workbench.[9][16]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub to contain any potential leaks or spills.[19][20]

  • Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[15][17] Prudent practice dictates keeping quantities much smaller.

Hazardous waste must be handled by a licensed professional service.

  • Contact EHS: When the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[15]

  • Prepare for Transport: Ensure the container is clean on the outside, properly labeled, and securely sealed.

  • Final Disposal Methods: The EHS-contracted vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Final disposal will likely involve high-temperature incineration or burial in a specially licensed hazardous waste landfill.[7][12]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition.[5]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

  • Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and manage it according to the protocol above.[2][10]

Quick Reference Data

ParameterDescriptionSource(s)
Hazard Classifications Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation. Potential environmental hazard. May be classified as reactive (D003).[1][2][3][7]
Required PPE Chemical-impermeable gloves, safety glasses or goggles, lab coat. Respirator if dust/aerosols are generated.[1]
Disposal Route Prohibited: Drain, General Trash. Required: Collection as hazardous chemical waste for disposal by a licensed professional service (e.g., via incineration).[2][7][8]
Container Type Compatible, leak-proof container (e.g., HDPE, glass) with a secure cap. Must be kept closed.[9][15]
Waste Labeling Must include "Hazardous Waste," full chemical names of all contents, and hazard indications (e.g., Toxic, Irritant).[9][17][18]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_contain Containment Protocol cluster_storage Storage & Disposal A Waste Generated: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate B Hazard Assessment: - Toxic - Irritant - Environmental Hazard A->B C Don PPE: Gloves, Goggles, Lab Coat B->C D Select Compatible Waste Container C->D E Transfer Waste into Container D->E F Affix 'Hazardous Waste' Label - List all contents - Indicate hazards E->F G Keep Container Securely Closed F->G H Place in Designated SAA (Satellite Accumulation Area) G->H I Use Secondary Containment H->I J Container Full or Process Complete? I->J J->H No K Contact EHS for Waste Pickup J->K Yes L Professional Disposal: Incineration or Landfill K->L

Caption: Decision workflow for the safe disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). The University of Texas at Dallas. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 11: Safety Laws and Standards Pertinent to Laboratories. National Academies Press. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]

  • Laboratory Chemical Disposal. (2024, April 15). Environmental Marketing Services. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a compound that, while valuable in research, necessitates stringent safety protocols. This document moves beyond a simple checklist, offering a causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical.

Understanding the Hazard Profile

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and related cyanoacrylate compounds are known to cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Prolonged or repeated exposure can lead to sensitization, an allergic reaction that can develop over time.[3][6] Inhalation of vapors may also cause respiratory irritation.[1][2][3][4] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The following table summarizes the essential PPE and its purpose.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can cause irritation and potential sensitization.[1][7]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from accidental splashes, which can cause serious irritation.[1][8][9]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of vapors, which can irritate the respiratory tract.[1][2][10]
Body Protection Laboratory coatTo protect skin and clothing from accidental spills.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for safely handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in a laboratory setting.

1. Preparation and Area Setup:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][9]

  • Confirm that an eyewash station and safety shower are readily accessible.[11][12]

  • Gather all necessary materials, including the chemical, dispensing equipment, and waste containers, before starting.

  • Don all required PPE as outlined in the table above.

2. Handling and Dispensing:

  • Avoid direct contact with the chemical.[1] Use appropriate tools for transfer, such as a spatula or a disposable pipette.

  • Dispense the required amount of the chemical carefully to avoid generating dust or aerosols.[1]

  • Keep containers of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate securely sealed when not in use.[1]

3. Post-Handling Procedures:

  • Thoroughly clean the work area after use.

  • Remove PPE carefully to avoid contaminating skin. Gloves should be removed last and disposed of properly.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Emergency and Spill Response Workflow

In the event of a spill, a swift and organized response is critical to contain the hazard and prevent exposure. The following diagram illustrates the appropriate workflow for managing a spill of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Ventilate Increase ventilation (fume hood) Alert->Ventilate Minor Spill Don_PPE Don appropriate PPE (gloves, goggles, respirator if needed) Evacuate->Don_PPE Ventilate->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of waste according to institutional and local regulations Clean->Dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate and any contaminated materials is a critical final step in the handling process.

  • Chemical Waste: Unused or waste Ethyl (2-cyano-3-ethoxyacryloyl)carbamate should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be considered contaminated. These items should be placed in a designated, sealed waste bag or container.

  • Disposal Protocol: All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this chemical down the drain.[13]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, ensuring a secure laboratory environment and the integrity of their scientific work.

References

  • ChemicalBook. (2023, June 3). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE - Safety Data Sheet.
  • Law Enforcement Insider. (2025, May 21). What Safety Equipment Is Needed For Vacuum Cyanoacrylate Fuming? YouTube.
  • Apollo Scientific. Ethyl N-(2-cyanoacetyl)carbamate - Safety Data Sheet.
  • Civil Air Patrol. (2021, June 20). AE Safety – Superglue.
  • ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet - Cyanacrylate Adhesive.
  • Reddit. (2018, October 24). PPE for CA glue. r/turning.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. Ethyl 2-cyano-3-ethoxyacrylate - Safety Data Sheet.
  • Adhesive Guru. (2023, June 13). Super Glue Safety Precautions You Need to Know.
  • dt-shop.com. Safety Data Sheet.
  • Fisher Scientific. (2010, September 29). SAFETY DATA SHEET - Ethyl 2-cyanoacrylate.
  • Occupational Safety and Health Administration (OSHA). (2018, December 19). ETHYL 2-CYANOACRYLATE.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2012, April 20). ethyl 2-cyanoacrylate - Material Safety Data Sheet.
  • National Institutes of Health (NIH), PubChem. Ethyl 2-cyano-3-ethoxyacrylate.
  • Inchem.org. ICSC 1358 - ETHYL 2-CYANOACRYLATE.
  • Occupational Safety and Health Administration (OSHA). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA).
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - Ethyl N-(Cyanoacetyl)carbamate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.